molecular formula C9H11NO4S B1423180 Methyl 2-amino-5-(methylsulfonyl)benzoate CAS No. 90610-65-4

Methyl 2-amino-5-(methylsulfonyl)benzoate

Cat. No.: B1423180
CAS No.: 90610-65-4
M. Wt: 229.26 g/mol
InChI Key: DAJZKEMUMLYMDA-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(methylsulfonyl)benzoate is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

methyl 2-amino-5-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO4S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJZKEMUMLYMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693817
Record name Methyl 2-amino-5-(methanesulfonyl)benzoate
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Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90610-65-4
Record name Methyl 2-amino-5-(methanesulfonyl)benzoate
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Record name Methyl 2-amino-5-(methylsulfonyl)benzoate
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Foundational & Exploratory

A Technical Guide to the Multi-Step Synthesis of Methyl 2-amino-5-(methylsulfonyl)benzoate from Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of a viable synthetic pathway for Methyl 2-amino-5-(methylsulfonyl)benzoate, a compound of interest for pharmaceutical research and drug development, starting from the readily available precursor, salicylic acid. The proposed synthesis is a multi-step process designed to address the significant chemical challenges inherent in the target molecule's structure, particularly the installation of the methylsulfonyl group and the conversion of a phenol to an aniline derivative. This document details the strategic rationale behind each transformation, provides step-by-step experimental protocols, and discusses the underlying mechanisms. The pathway leverages classical aromatic chemistry, including nitration and Sandmeyer-type reactions, alongside modern catalytic methods to achieve the desired transformations. This guide is intended for researchers, chemists, and professionals in the field of medicinal and process chemistry.

Introduction

Significance of the Target Molecule

This compound and its structural analogs are important scaffolds in medicinal chemistry. The presence of a sulfonamide or sulfone group is a common feature in a wide array of therapeutic agents, imparting desirable pharmacokinetic properties. The 2-aminobenzoate (anthranilate) core is also a key pharmacophore. The synthesis of such specifically substituted aromatic compounds is crucial for the development of new chemical entities and the optimization of lead compounds in drug discovery programs.

Overview of the Synthetic Strategy

The synthesis of this compound from salicylic acid is a non-trivial endeavor that requires a carefully planned sequence of reactions. A direct conversion is not feasible due to the required functional group interconversions. The strategy outlined in this guide is predicated on a logical, five-stage approach:

  • Initial Esterification: Protection of the carboxylic acid functionality of salicylic acid via Fischer esterification to prevent undesirable side reactions in subsequent steps.

  • Regioselective Nitration: Introduction of a nitro group at the C-5 position of the aromatic ring, which will serve as a precursor to the final C-2 amino group after subsequent transformations.

  • Sulfonyl Group Installation: A multi-step sequence beginning with the reduction of the nitro group, followed by a Sandmeyer-type reaction to convert the resulting amine into the target methylsulfonyl group.

  • Aromatic Nucleophilic Substitution (SNAr): Conversion of the intermediate's nitro group into a more suitable functional group for the final amination step.

  • Final Reduction: Transformation of the remaining nitro group into the target C-2 amine to yield the final product.

This pathway is designed to control regioselectivity and manage the interplay of activating and deactivating groups on the benzene ring throughout the synthesis.

Overall Synthetic Scheme

The multi-step synthesis is visualized below, proceeding from salicylic acid to the final target molecule.

Synthesis_Pathway Salicylic_Acid Salicylic Acid Methyl_Salicylate Methyl Salicylate Salicylic_Acid->Methyl_Salicylate  Step 1: Esterification (MeOH, H₂SO₄) Methyl_5_Nitrosalicylate Methyl 5-Nitrosalicylate Methyl_Salicylate->Methyl_5_Nitrosalicylate  Step 2: Nitration (HNO₃, H₂SO₄) Methyl_2_Hydroxy_5_aminobenzoate Methyl 2-Hydroxy-5-aminobenzoate Methyl_5_Nitrosalicylate->Methyl_2_Hydroxy_5_aminobenzoate  Step 3: Reduction (H₂, Pd/C) Diazonium_Salt Intermediate Diazonium Salt Methyl_2_Hydroxy_5_aminobenzoate->Diazonium_Salt  Step 4a: Diazotization (NaNO₂, HCl) Sulfonyl_Chloride Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate Diazonium_Salt->Sulfonyl_Chloride  Step 4b: Sulfonylation (SO₂, CuCl₂) Sulfinate_Salt Methyl 2-hydroxy-5-(sodiosulfino)benzoate Sulfonyl_Chloride->Sulfinate_Salt  Step 4c: Reduction (Na₂SO₃) Methyl_Sulfone_Hydroxy Methyl 2-hydroxy-5-(methylsulfonyl)benzoate Sulfinate_Salt->Methyl_Sulfone_Hydroxy  Step 4d: Methylation ((CH₃)₂SO₄) Final_Product This compound Methyl_Sulfone_Hydroxy->Final_Product  Step 5: Hydroxy to Amino Conversion (e.g., Buchwald-Hartwig Amination)

Caption: Proposed synthetic pathway from salicylic acid.

Detailed Synthesis and Mechanistic Discussion

Step 1: Fischer Esterification of Salicylic Acid

Causality and Expertise: The initial step involves the protection of the carboxylic acid group as a methyl ester. This is critical for two primary reasons: 1) It prevents the free carboxylic acid from interfering with the strongly acidic conditions of the subsequent nitration step (e.g., preventing potential decarboxylation). 2) The resulting ester, methyl salicylate, is less water-soluble, which can simplify workup and purification procedures. The Fischer esterification is a classic, reliable, and cost-effective method for this transformation.[1][2][3] The reaction is an equilibrium process, driven to completion by using an excess of methanol.

Parameter Value/Reagent
Starting Material Salicylic Acid
Reagents Methanol (excess), Sulfuric Acid (catalyst)
Solvent Methanol
Temperature Reflux (~65-80 °C)
Typical Yield >90%
Product Methyl Salicylate

Experimental Protocol: Synthesis of Methyl Salicylate

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylic acid (1.0 eq).

  • Add an excess of methanol (e.g., 10-20 eq) to serve as both reagent and solvent.

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl salicylate as a clear, colorless liquid.[1][2]

Step 2: Regioselective Nitration of Methyl Salicylate

Causality and Expertise: The nitration of methyl salicylate introduces the nitro group that will ultimately become the C-2 amine in the final product. The hydroxyl group is a strongly activating ortho, para-director, while the methoxycarbonyl group is a deactivating meta-director. The combined directing effects strongly favor substitution at the C-3 and C-5 positions (ortho and para to the hydroxyl group). The C-5 position is sterically less hindered, making 5-nitrosalicylic acid the major product under controlled conditions.[4][5] Using a nitrating mixture of nitric acid and sulfuric acid at low temperatures is crucial to control the exothermicity of the reaction and minimize the formation of dinitrated byproducts.

Parameter Value/Reagent
Starting Material Methyl Salicylate
Reagents Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)
Solvent Sulfuric Acid
Temperature 0-10 °C
Typical Yield 70-85% (of 5-nitro isomer)
Product Methyl 5-nitrosalicylate

Experimental Protocol: Synthesis of Methyl 5-Nitrosalicylate

  • In a flask immersed in an ice-salt bath, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0 °C and slowly add methyl salicylate (1.0 eq) while maintaining the temperature below 10 °C.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the methyl salicylate solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield the crude product. Recrystallization from ethanol or methanol can be used for further purification.[5][6]

Step 3: Reduction of the Nitro Group

Causality and Expertise: This step converts the C-5 nitro group into an amino group, which is a necessary precursor for the Sandmeyer reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method as it is highly efficient, chemoselective (it will not reduce the ester or the aromatic ring), and results in a clean reaction with water as the only byproduct.[7][8][9] Alternative methods include using metals like tin (Sn) or iron (Fe) in acidic media.[10][11]

Parameter Value/Reagent
Starting Material Methyl 5-Nitrosalicylate
Reagents Hydrogen (H₂), 10% Palladium on Carbon (Pd/C)
Solvent Methanol or Ethyl Acetate
Temperature Room Temperature
Pressure 1 atm (balloon) or ~50 psi
Typical Yield >95%
Product Methyl 5-amino-2-hydroxybenzoate

Experimental Protocol: Synthesis of Methyl 5-amino-2-hydroxybenzoate

  • Charge a hydrogenation vessel with methyl 5-nitrosalicylate (1.0 eq) and a suitable solvent such as methanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol %).

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (either from a balloon or by pressurizing the vessel to ~50 psi).

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amine, which is often pure enough for the next step.[8]

Step 4: Installation of the Methylsulfonyl Group

Causality and Expertise: This is the most complex stage of the synthesis, transforming the newly formed amino group into the target methylsulfonyl moiety. A Sandmeyer-type reaction is an effective method for converting an aryl amine into a wide variety of functional groups.[12][13] The process involves four distinct operations.

Sandmeyer_Workflow cluster_0 Sandmeyer-Type Sequence Amine Aryl Amine (R-NH₂) Diazonium Diazonium Salt (R-N₂⁺) Amine->Diazonium Diazotization (NaNO₂, HCl) SulfonylCl Sulfonyl Chloride (R-SO₂Cl) Diazonium->SulfonylCl Sulfonylation (SO₂, CuCl₂) Sulfinate Sulfinate Salt (R-SO₂Na) SulfonylCl->Sulfinate Reduction (Na₂SO₃) Sulfone Methyl Sulfone (R-SO₂CH₃) Sulfinate->Sulfone Methylation ((CH₃)₂SO₄)

Caption: Workflow for installing the methylsulfonyl group.

Experimental Protocols:

  • 4a: Diazotization:

    • Suspend Methyl 5-amino-2-hydroxybenzoate (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.

    • Stir for 30 minutes at 0-5 °C. The formation of the diazonium salt is typically used immediately in the next step.

  • 4b: Sulfonyl Chloride Formation:

    • In a separate vessel, saturate acetic acid with sulfur dioxide (SO₂) gas and add a catalytic amount of copper(II) chloride (CuCl₂).

    • Add the cold diazonium salt solution from the previous step to this SO₂-saturated solution.

    • Stir the mixture, allowing it to warm to room temperature, and continue stirring for several hours until nitrogen evolution ceases.

    • Pour the mixture into ice water and extract the product with an organic solvent. The organic extracts contain Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate.

  • 4c: Reduction to Sodium Sulfinate:

    • Take the crude sulfonyl chloride from the previous step and dissolve it in a suitable solvent.

    • Add a solution of sodium sulfite (Na₂SO₃) (approx. 2.0 eq) in water.

    • Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours.

    • Cool the solution. The sodium sulfinate salt may precipitate or can be isolated after solvent removal.

  • 4d: Methylation to Methyl Sulfone:

    • Dissolve the crude sodium sulfinate salt in a polar solvent like DMF or methanol.

    • Add a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.1 eq).

    • Heat the reaction mixture (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).

    • Perform an aqueous workup to remove inorganic salts and isolate the crude Methyl 2-hydroxy-5-(methylsulfonyl)benzoate. Purify by column chromatography or recrystallization.

Step 5: Conversion of the 2-Hydroxy Group to the 2-Amino Group

Causality and Expertise: This final transformation is the most challenging step in the sequence. Phenolic hydroxyl groups are poor leaving groups, making direct nucleophilic substitution with an amine exceptionally difficult. Modern organometallic chemistry provides a powerful solution: the Buchwald-Hartwig amination reaction. This strategy involves converting the phenol into a triflate ester, creating an excellent leaving group (-OTf), which can then undergo palladium-catalyzed cross-coupling with an ammonia source to form the desired aniline derivative.

Parameter Value/Reagent
Starting Material Methyl 2-hydroxy-5-(methylsulfonyl)benzoate
Reagents (Triflation) Triflic Anhydride (Tf₂O), Pyridine
Reagents (Amination) Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Ammonia source (e.g., LHMDS)
Solvent Dichloromethane (Triflation), Toluene or Dioxane (Amination)
Temperature 0 °C to RT (Triflation), 80-110 °C (Amination)
Product This compound

Experimental Protocol: Two-Step Hydroxy to Amino Conversion

  • 5a: Triflate Formation:

    • Dissolve Methyl 2-hydroxy-5-(methylsulfonyl)benzoate (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add pyridine (1.5 eq).

    • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with water and perform a standard aqueous workup. Purify the resulting triflate by column chromatography.

  • 5b: Buchwald-Hartwig Amination:

    • To an oven-dried flask, add the aryl triflate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong base (e.g., cesium carbonate, 2.0 eq).

    • Evacuate and backfill the flask with nitrogen or argon.

    • Add anhydrous toluene or dioxane, followed by an ammonia surrogate such as lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq).

    • Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent.

    • Purify the crude product by flash column chromatography to obtain the final product, this compound.

Summary and Outlook

The synthesis of this compound from salicylic acid is a complex but feasible process that highlights a range of important organic transformations. The pathway demonstrates strategic protection of functional groups, control of regioselectivity in electrophilic substitution, the utility of the Sandmeyer reaction for introducing sulfur-based functionalities, and the power of modern cross-coupling reactions to achieve challenging bond formations. Each step requires careful optimization of reaction conditions to maximize yield and purity. This guide provides a robust and logical framework for researchers to approach the synthesis of this and other similarly complex substituted aromatic compounds, serving as a foundation for further process development and optimization.

References

Navigating the Synthesis and Application of Substituted Aminobenzoates: A Technical Guide to Methyl 5-amino-2-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Chemical Landscape

In the field of medicinal chemistry and drug discovery, precise molecular architecture is paramount. The substituted aminobenzoate scaffold is a privileged structure, appearing in a multitude of biologically active compounds. This guide focuses on the synthesis, properties, and applications of a key building block within this class: Methyl 5-amino-2-(methylsulfonyl)benzoate .

Core Chemical Properties and Identification

A foundational understanding of a compound's physicochemical properties is essential for its effective use in research and development. The key identifiers and properties of Methyl 5-amino-2-(methylsulfonyl)benzoate are summarized below.

PropertyValueSource
CAS Number 1783619-42-0[2]
Molecular Formula C₉H₁₁NO₄S[2]
Molecular Weight 229.25 g/mol [2]
SMILES O=C(OC)C1=CC(N)=CC=C1S(=O)(C)=O[2]

Further physical properties such as melting point, boiling point, and solubility are not consistently reported across public domains and should be determined empirically upon acquisition of a sample.

Synthesis and Mechanistic Considerations

G cluster_start Starting Material cluster_oxidation Oxidation cluster_sulfonylation Sulfonylation cluster_esterification Esterification cluster_final Final Product start Substituted Toluene oxidation Oxidation to Benzoic Acid start->oxidation e.g., KMnO4 sulfonylation Chlorosulfonylation oxidation->sulfonylation ClSO3H amination Amination sulfonylation->amination NH3 esterification Fischer Esterification amination->esterification CH3OH, H+ final_product Methyl 5-amino-2- (methylsulfonyl)benzoate esterification->final_product

Caption: A generalized synthetic workflow for substituted aminobenzoates.

Experimental Protocol: Synthesis of a Related Compound, Methyl 2-methoxy-5-aminosulfonyl benzoate

To provide a practical experimental context, the following is a summarized protocol for the synthesis of a structurally related compound, Methyl 2-methoxy-5-aminosulfonyl benzoate, which is an intermediate for the drug Sulpiride.[3] This protocol illustrates the chemical transformations that are analogous to what would be required for the synthesis of the target compound of this guide.

Step 1: Etherification of Salicylic Acid

  • Salicylic acid is reacted with a methylating agent (e.g., dimethyl sulfate) in the presence of a base to convert the phenolic hydroxyl group to a methoxy group.

Step 2: Sulfonyl Chloride Formation

  • The resulting 2-methoxybenzoic acid is treated with chlorosulfonic acid to introduce a sulfonyl chloride group at the 5-position.

Step 3: Amination

  • The sulfonyl chloride is then reacted with ammonia to form the sulfonamide.[3]

Step 4: Esterification

  • The carboxylic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final methyl ester.[3]

Note: The synthesis of Methyl 5-amino-2-(methylsulfonyl)benzoate would likely follow a different order of operations, potentially starting with a pre-functionalized aniline derivative.

Applications in Drug Discovery and Development

Substituted aminobenzoates are of significant interest to the pharmaceutical industry due to their versatile chemical handles and their presence in a number of approved drugs. The structural motifs present in Methyl 5-amino-2-(methylsulfonyl)benzoate—a primary amine, a methyl ester, and a methylsulfonyl group—offer multiple points for diversification in a medicinal chemistry campaign.

  • Scaffold for Library Synthesis: The primary amine can be readily acylated, alkylated, or used in reductive amination to generate a library of analogs for screening.

  • Bioisosteric Replacement: The methylsulfonyl group is a common bioisostere for other functional groups and can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

  • Intermediate for Heterocyclic Synthesis: This compound can serve as a starting material for the synthesis of more complex heterocyclic systems, such as benzothiazines.[4][5]

While specific biological activities for Methyl 5-amino-2-(methylsulfonyl)benzoate are not widely reported, related sulfonamide-containing benzoates have been investigated as inhibitors of various enzymes.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or with a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 5-amino-2-(methylsulfonyl)benzoate (CAS: 1783619-42-0) is a valuable building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined structure and multiple functional groups provide a versatile platform for the creation of novel chemical entities. While its isomer, Methyl 2-amino-5-(methylsulfonyl)benzoate, remains a more elusive target, the principles and applications outlined in this guide for the 5-amino isomer provide a solid foundation for researchers working with this class of compounds. As with all research chemicals, empirical determination of properties and careful adherence to safety protocols are paramount for successful and safe experimentation.

References

Spectroscopic Analysis of Methyl 2-amino-5-(methylsulfonyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-5-(methylsulfonyl)benzoate is a chemical compound of interest in various fields of chemical research and development. Its molecular structure, featuring an aromatic ring substituted with amino, methyl ester, and methylsulfonyl groups, gives rise to a unique spectroscopic fingerprint. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in synthetic chemistry and drug discovery.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

This structure allows for the prediction of key spectroscopic features:

  • ¹H NMR: Signals corresponding to aromatic protons, an amino group, a methyl ester, and a methylsulfonyl group.

  • ¹³C NMR: Resonances for aromatic carbons, a carbonyl carbon, and methyl carbons.

  • IR Spectroscopy: Characteristic absorption bands for N-H, C=O, S=O, and C-O bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight and predictable fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 8.0d1HAromatic H
~7.0 - 7.5dd1HAromatic H
~6.5 - 7.0d1HAromatic H
~5.0 - 6.0br s2H-NH₂
~3.9s3H-OCH₃
~3.1s3H-SO₂CH₃

Interpretation:

  • The aromatic protons are expected to appear as distinct signals due to their different electronic environments, with coupling patterns (doublet, doublet of doublets) determined by their neighboring protons.

  • The amino protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

  • The methyl ester and methylsulfonyl protons are expected to be sharp singlets as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~168C=O (ester)
~150Aromatic C-NH₂
~140Aromatic C-SO₂
~130Aromatic CH
~120Aromatic CH
~115Aromatic CH
~110Aromatic C-COOCH₃
~52-OCH₃
~45-SO₂CH₃

Interpretation:

  • The carbonyl carbon of the ester group is expected to be the most downfield signal.

  • The aromatic carbons will have a range of chemical shifts depending on the substituent attached. The carbon attached to the electron-donating amino group will be more shielded (upfield), while the carbons attached to the electron-withdrawing ester and sulfonyl groups will be more deshielded (downfield).

  • The methyl carbons of the ester and sulfonyl groups will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300Medium, SharpN-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850WeakAliphatic C-H stretch
1720 - 1700StrongC=O stretch (ester)
1620 - 1580MediumAromatic C=C stretch
1350 - 1300StrongS=O stretch (asymmetric)
1160 - 1120StrongS=O stretch (symmetric)
1250 - 1200StrongC-O stretch (ester)

Interpretation:

  • The presence of two distinct N-H stretching bands is characteristic of a primary amine.

  • The strong absorption around 1710 cm⁻¹ is a clear indicator of the ester carbonyl group.

  • The two strong bands for the S=O stretching are characteristic of the sulfonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zInterpretation
229[M]⁺, Molecular ion
198[M - OCH₃]⁺
170[M - COOCH₃]⁺
151[M - SO₂CH₃]⁺

Interpretation:

  • The molecular ion peak at m/z 229 would confirm the molecular weight of the compound.

  • Common fragmentation pathways would involve the loss of the methoxy group from the ester, the entire carbomethoxy group, or the methylsulfonyl group.

Experimental Protocols

Standard analytical techniques are employed for the acquisition of spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a KBr plate or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Characterization

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of this compound.

G cluster_0 Characterization Workflow Sample Pure Sample of this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structural Elucidation and Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Figure 2: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust method for the unambiguous identification and structural confirmation of this compound. The expected spectroscopic data presented in this guide serve as a valuable reference for researchers and scientists engaged in the synthesis and analysis of this and related compounds. Adherence to standardized experimental protocols is essential for obtaining high-quality and reproducible data.

The Strategic Synthesis of Benzothiazines: A Technical Guide to Utilizing Methyl 2-amino-5-(methylsulfonyl)benzoate as a Key Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, medicinal chemists, and professionals in drug development. It provides a comprehensive overview of the synthesis of the benzothiazine scaffold, a privileged structure in medicinal chemistry, using methyl 2-amino-5-(methylsulfonyl)benzoate as a strategic starting material. This document moves beyond a simple recitation of protocols to offer insights into the causality of experimental choices, ensuring a reproducible and adaptable synthetic strategy.

Introduction: The Benzothiazine Scaffold and the Strategic Advantage of the Methylsulfonyl Precursor

The benzothiazine core is a recurring motif in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-viral properties. The strategic incorporation of specific substituents onto the benzothiazine ring can significantly modulate its therapeutic efficacy. The precursor, this compound, offers a unique advantage in this regard. The presence of the methylsulfonyl group, a known pharmacophore in its own right, provides a valuable handle for influencing the electronic and steric properties of the final molecule, potentially enhancing its biological activity and pharmacokinetic profile.

This guide will delineate a robust and versatile three-step synthetic pathway for the construction of N-substituted 2,1-benzothiazin-4-one 2,2-dioxides from this key precursor.

The Synthetic Pathway: A Three-Step Approach to the Benzothiazine Core

The synthesis of the benzothiazine scaffold from this compound is elegantly achieved through a three-step sequence: N-mesylation, N-alkylation, and a base-catalyzed intramolecular cyclization. This approach provides a modular and efficient route to a diverse range of N-substituted benzothiazine derivatives.

Synthetic_Pathway Start This compound Step1 Step 1: N-Mesylation Start->Step1 Intermediate1 N-Mesylated Intermediate Step1->Intermediate1 Step2 Step 2: N-Alkylation Intermediate1->Step2 Intermediate2 N-Alkyl-N-mesyl Intermediate Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (Dieckmann Condensation) Intermediate2->Step3 Product N-Alkyl-2,1-benzothiazin-4-one 2,2-dioxide Step3->Product

Caption: Overall synthetic workflow from the precursor to the final benzothiazine product.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: N-Mesylation of this compound

The initial step involves the protection of the amino group via mesylation. This is a crucial activation step that enhances the acidity of the N-H proton, facilitating the subsequent N-alkylation and cyclization reactions. Methanesulfonyl chloride is a highly effective reagent for this transformation due to its reactivity and the stability of the resulting sulfonamide.[1]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or pyridine (1.2 eq.), dropwise. The base is essential to neutralize the HCl generated during the reaction.

  • Mesylation: Slowly add methanesulfonyl chloride (1.1 eq.) to the cooled solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the N-mesylated intermediate.

Causality of Choices:

  • Aprotic Solvent: DCM or THF are chosen to avoid reaction with methanesulfonyl chloride.

  • Non-nucleophilic Base: TEA or pyridine are used to prevent competition with the amino group as a nucleophile.

  • Low Temperature: The initial cooling to 0 °C helps to control the exothermic reaction and minimize side product formation.

Step 2: N-Alkylation of the N-Mesylated Intermediate

With the N-mesylated intermediate in hand, the next step is the introduction of the desired alkyl substituent. This is a versatile step that allows for the synthesis of a wide array of N-substituted benzothiazines. A common and effective method involves the use of an alkyl halide in the presence of a suitable base.

Protocol:

  • Reaction Setup: To a solution of the N-mesylated intermediate (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base. Potassium carbonate (K₂CO₃, 1.5 eq.) is a commonly used and effective base for this transformation.[1]

  • Alkylation: Add the desired alkyl halide (R-X, 1.2 eq., where X = Br, I) to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude N-alkylated product can be purified by flash column chromatography.

Alternative Method: Manganese-Catalyzed N-Alkylation with Alcohols

For a more sustainable approach, a manganese-catalyzed "borrowing hydrogen" methodology can be employed, using alcohols as the alkylating agents.[2] This method avoids the use of alkyl halides and produces water as the only byproduct.

N_Alkylation_Mechanism cluster_0 N-Alkylation with Alkyl Halide Sulfonamide N-Mesyl Intermediate (R'-NH-SO2Me) Anion Sulfonamide Anion (R'-N⁻-SO2Me) Sulfonamide->Anion Deprotonation Base Base (e.g., K2CO3) Base->Anion Product1 N-Alkyl-N-mesyl Intermediate (R'-N(R)-SO2Me) Anion->Product1 SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product1

Caption: Simplified mechanism of N-alkylation of the sulfonamide intermediate.

Step 3: Intramolecular Cyclization via Dieckmann Condensation

The final and key step in the formation of the benzothiazine ring is an intramolecular Dieckmann condensation. This base-catalyzed cyclization of the N-alkyl-N-mesyl intermediate results in the formation of the 4-hydroxy-2,1-benzothiazine 2,2-dioxide core. The choice of a strong, non-nucleophilic base is critical to promote the desired intramolecular reaction.[3]

Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of a strong base. Sodium hydride (NaH, 2.0 eq.) in anhydrous THF or lithium diisopropylamide (LDA, 2.0 eq.) in anhydrous THF are effective choices.

  • Substrate Addition: Cool the base solution to -78 °C (for LDA) or 0 °C (for NaH). Slowly add a solution of the N-alkyl-N-mesyl intermediate (1.0 eq.) in anhydrous THF to the cooled base solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. The progress of the cyclization can be monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Acidify the mixture to pH 3-4 with 1M HCl. Extract the product with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The final benzothiazine product can be purified by recrystallization or column chromatography.

Dieckmann_Condensation cluster_1 Dieckmann Condensation Mechanism StartingMaterial N-Alkyl-N-mesyl Intermediate Enolate Enolate Formation StartingMaterial->Enolate Deprotonation Base Strong Base (e.g., NaH, LDA) Base->Enolate Intermediate Cyclic β-keto ester Enolate->Intermediate Cyclization Cyclization Intramolecular Nucleophilic Acyl Substitution Product 4-Hydroxy-2,1-benzothiazine-2,2-dioxide Intermediate->Product Tautomerization Tautomerization Tautomerization

References

The Versatile Scaffold: A Technical Guide to the Biological Activity of Methyl 2-amino-5-(methylsulfonyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Core

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. The "Methyl 2-amino-5-(methylsulfonyl)benzoate" core represents one such privileged structure. Its inherent chemical functionalities—an aromatic amine, a methyl ester, and a methylsulfonyl group—provide a rich platform for synthetic diversification, leading to a wide array of derivatives with significant biological potential. While the core molecule itself is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, its true value lies in the diverse bioactivities exhibited by its more complex progeny.[1][2][3]

This in-depth technical guide will navigate the synthesis and biological evaluation of derivatives stemming from this core, with a particular focus on the well-documented anticancer and anti-inflammatory activities of the resulting benzothiazole structures. We will explore the causal relationships behind synthetic strategies and delve into the mechanisms of action that underpin the therapeutic promise of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutic agents.

Synthetic Pathways: From Core Molecule to Bioactive Heterocycles

The primary route to unlocking the biological potential of "this compound" involves its conversion into more complex heterocyclic systems. The synthesis of 2-aminobenzothiazoles is a particularly fruitful pathway, yielding compounds with demonstrated anticancer and anti-inflammatory properties.[4][5][6][7]

General Synthesis of 2-Aminobenzothiazole Derivatives

A common and effective method for the synthesis of 2-aminobenzothiazoles from substituted anilines, such as our core molecule, involves a reaction with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium. This reaction proceeds through an in situ formation of a thiocyanogen intermediate, which then reacts with the aniline to form a thiourea derivative that subsequently cyclizes to the benzothiazole ring system.[4][5]

Experimental Protocol: Synthesis of 2-Amino-6-(methylsulfonyl)benzothiazole

This protocol outlines a representative synthesis of a 2-aminobenzothiazole derivative from a starting material analogous to our core scaffold.

Materials:

  • 4-(methylsulfonyl)aniline (or this compound)

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Aqueous Ammonia (25%)

  • Hot Water

  • Benzene (for recrystallization)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, cooling bath, filtration apparatus)

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of 4-(methylsulfonyl)aniline in 20 mL of glacial acetic acid.

  • Cool the solution to 10°C in an ice bath and add 0.01 mol of potassium thiocyanate while stirring.

  • To this stirred solution, add 0.01 mol of bromine dropwise, maintaining the temperature at 10°C.

  • Continue stirring for an additional 3 hours at the same temperature.

  • The precipitated hydrobromide salt is then filtered and washed with a small amount of cold acetic acid.

  • The dried salt is dissolved in hot water and neutralized with a 25% aqueous ammonia solution.

  • The resulting precipitate, 2-amino-6-(methylsulfonyl)benzothiazole, is filtered, washed with water, and dried.

  • Recrystallize the crude product from benzene to obtain the purified compound.[5]

Characterization:

  • The purity of the synthesized compound should be confirmed by Thin Layer Chromatography (TLC).

  • The structure should be verified using spectroscopic methods such as Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[4][5][6]

Diagram of the Synthetic Workflow:

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Start This compound Process Thiocyanation & Cyclization Start->Process Reagents KSCN, Br₂, Acetic Acid Reagents->Process Product 2-Amino-6-(methylsulfonyl)benzothiazole Derivative Process->Product

Caption: Synthetic workflow for 2-aminobenzothiazole derivatives.

Anticancer Activity: A Promising Avenue for Novel Therapeutics

Derivatives of 2-aminobenzothiazole have emerged as a significant class of compounds with potent and selective anticancer activity.[5][8][9][10][11] The presence of the benzothiazole nucleus, often substituted with various functional groups, has been shown to be crucial for their cytotoxic effects against a range of cancer cell lines.

Mechanism of Action and Cellular Effects

The anticancer activity of these derivatives is often multifactorial. Some compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, certain 2-aminobenzothiazole derivatives have been observed to arrest the cell cycle at the G1 or G2/M phase, leading to an inhibition of cell proliferation.

One of the key molecular targets for some benzothiazole derivatives is the family of Aurora kinases, which are serine/threonine kinases that play a critical role in mitosis.[12][13][14][15] Overexpression of Aurora kinases is common in many human tumors, making them an attractive target for cancer therapy. Inhibition of these kinases by benzothiazole derivatives can lead to defects in spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in cancer cell death.

Signaling Pathway Implicated in Anticancer Activity:

G Benzothiazole Benzothiazole Derivative AuroraKinase Aurora Kinase Benzothiazole->AuroraKinase Inhibition Apoptosis Apoptosis Benzothiazole->Apoptosis Induces Spindle Mitotic Spindle Formation AuroraKinase->Spindle Regulates Segregation Chromosome Segregation AuroraKinase->Segregation Regulates Proliferation Cell Proliferation Spindle->Proliferation Leads to Segregation->Proliferation Leads to

Caption: Inhibition of Aurora Kinase by benzothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have provided valuable insights into the design of potent anticancer benzothiazole derivatives. The nature and position of substituents on both the benzothiazole ring and the 2-amino group can significantly influence the cytotoxic activity. For example, the presence of electron-withdrawing groups like nitro or halo groups on the benzothiazole ring has been shown to enhance anticancer activity in some cases. Furthermore, modifications at the 2-amino position with various aryl or heterocyclic moieties can modulate the potency and selectivity of the compounds.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound IDSubstituent at C62-Amino SubstituentCancer Cell LineIC₅₀ (µM)Reference
T2 FluoroUnsubstitutedHuman small cell lung carcinoma< 10[5]
40 NitroAcetylMCF-7 (Breast)34.5[9]
38 EthoxyNitrophenyl sulfonamideHeLa (Cervical)0.22[8]
39 Ethoxytert-Butyl sulfonamideHeLa (Cervical)0.6[8]

Note: The data presented is a selection from the cited literature and is intended to be illustrative of the potential of this class of compounds.

Anti-inflammatory Activity: Targeting the Pathways of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Benzothiazole derivatives synthesized from aminobenzoate precursors have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[4][6][7][16][17]

Mechanism of Action in Inflammation

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[16] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting these enzymes, benzothiazole derivatives can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Animal Model:

  • Wistar rats or Swiss albino mice.

Materials:

  • Test compounds (benzothiazole derivatives)

  • Standard drug (e.g., Diclofenac sodium)

  • Carrageenan (1% w/v solution in saline)

  • Plethysmometer

Procedure:

  • Animals are divided into groups: control (vehicle), standard drug, and test compound groups.

  • The test compounds and the standard drug are administered orally or intraperitoneally at a specific dose.

  • After a set period (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each animal to induce inflammation.

  • The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of edema inhibition is calculated for each group relative to the control group.[16]

Inflammatory Cascade and Point of Intervention:

G Stimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A₂ Stimulus->PLA2 Activates Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Produces COX COX Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Benzothiazole Benzothiazole Derivative Benzothiazole->COX Inhibition

Caption: Inhibition of the COX pathway by benzothiazole derivatives.

Structure-Activity Relationship (SAR) for Anti-inflammatory Effects

Similar to anticancer activity, the anti-inflammatory potential of benzothiazole derivatives is highly dependent on their substitution patterns. Studies have shown that the presence of certain groups, such as chloro and methoxy substituents on the benzothiazole ring, can significantly enhance anti-inflammatory activity.[4][6]

Table 2: Anti-inflammatory Activity of Selected Benzothiazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound IDSubstituent at C5Substituent at C6% Edema Inhibition (at 3h)Reference
Bt2 Chloro-High[4]
Bt -MethoxyHigh[4]
4a -SulfonamidePotent[6]
YG-1 Nitro-80% (at 100 mg/kg)[16]

Note: The data is a qualitative and quantitative representation from the cited literature to illustrate the anti-inflammatory potential.

Conclusion and Future Directions

The "this compound" scaffold serves as a highly valuable and versatile starting point for the synthesis of a diverse range of biologically active compounds. The conversion of this core into benzothiazole derivatives has proven to be a particularly effective strategy for the development of potent anticancer and anti-inflammatory agents. The structure-activity relationship studies highlighted in this guide underscore the tunability of this scaffold, allowing for the optimization of potency and selectivity.

Future research in this area should focus on several key aspects:

  • Expansion of the Derivative Library: The synthesis and screening of a wider range of derivatives with diverse substitutions will be crucial for identifying novel leads with improved pharmacological profiles.

  • Elucidation of Detailed Mechanisms of Action: While inhibition of Aurora kinases and COX enzymes has been implicated, a deeper understanding of the molecular targets and signaling pathways affected by these compounds is necessary.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties.

  • Exploration of Other Therapeutic Areas: Given the structural diversity that can be achieved from this scaffold, its potential in other therapeutic areas, such as neurodegenerative and infectious diseases, warrants investigation.

References

The Strategic Role of Methyl 2-amino-5-(methylsulfonyl)benzoate in the Synthesis of Sulpiride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of Sulpiride, a cornerstone antipsychotic and antiemetic agent, with a focused analysis on the pivotal role of the key intermediate, Methyl 2-amino-5-(methylsulfonyl)benzoate. We will dissect the synthetic pathways, elucidate the mechanistic underpinnings of the core chemical transformations, and present a rationale for methodological choices, thereby offering a comprehensive resource for professionals in the field of pharmaceutical development.

Introduction to Sulpiride and its Synthetic Precursors

Sulpiride, chemically known as N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfonyl)benzamide, is a substituted benzamide with selective antagonistic activity at dopamine D2 and D3 receptors. Its therapeutic efficacy is well-established in the management of schizophrenia and other psychotic disorders. The synthesis of Sulpiride hinges on the efficient construction of an amide bond between a substituted benzoic acid derivative and a chiral amine, (S)-2-(aminomethyl)-1-ethylpyrrolidine.

The focus of this guide, this compound, represents a crucial building block in this synthetic endeavor. Its structure incorporates the core substituted benzene ring necessary for the final drug substance, with the methyl ester serving as a latent carboxylic acid function, and the amino and methylsulfonyl groups positioned to influence the electronic and steric environment of the subsequent amide coupling reaction.

Synthetic Pathways to Sulpiride from this compound

The primary transformation in the synthesis of Sulpiride from this compound is the formation of an amide bond with (S)-2-(aminomethyl)-1-ethylpyrrolidine. There are two principal strategies to achieve this: a direct aminolysis of the methyl ester, or a two-step approach involving hydrolysis of the ester followed by a mediated amide coupling.

Direct Aminolysis Pathway

A highly efficient and atom-economical approach to Sulpiride is the direct reaction of a substituted methyl benzoate with the amine. A documented synthesis of Sulpiride utilizes a closely related precursor, 2-methoxy-5-sulphamoyl methyl benzoate, which undergoes direct aminolysis with (S)-1-ethyl-2-aminomethylpyrrolidine. [1]This reaction is conducted at an elevated temperature in a high-boiling solvent such as ethylene glycol, obviating the need for a coupling agent. [1]The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine of (S)-1-ethyl-2-aminomethylpyrrolidine attacks the electrophilic carbonyl carbon of the methyl ester, leading to the displacement of methanol and the formation of the desired amide bond.

The choice of a high-boiling solvent like ethylene glycol is critical as it allows the reaction to be conducted at a temperature sufficient to drive the aminolysis to completion, which is often sluggish at lower temperatures. This direct approach is advantageous in large-scale production as it minimizes the number of synthetic steps and reduces waste from coupling reagents.

Diagram 1: Direct Aminolysis Pathway

G cluster_conditions Reaction Conditions A This compound C Sulpiride A->C Direct Aminolysis B (S)-2-(aminomethyl)-1-ethylpyrrolidine B->C Cond1 Ethylene Glycol Cond2 62-65°C, 36h

Caption: Synthetic route to Sulpiride via direct aminolysis.

Hydrolysis and Amide Coupling Pathway

An alternative, more traditional pathway involves the initial hydrolysis of this compound to its corresponding carboxylic acid, 2-amino-5-(methylsulfonyl)benzoic acid. This is typically achieved under basic or acidic conditions. The resulting carboxylic acid is then coupled with (S)-2-(aminomethyl)-1-ethylpyrrolidine using a suitable amide coupling reagent.

This two-step approach offers versatility in the choice of coupling conditions and can often be performed at lower temperatures than direct aminolysis. The selection of the coupling reagent is a critical decision, guided by factors such as cost, efficiency, prevention of side reactions (particularly racemization of the chiral amine), and ease of purification.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
CarbodiimidesDCC, EDCForms a highly reactive O-acylisourea intermediate.Cost-effective, widely used.Can cause racemization, byproduct removal can be difficult (DCU).
Phosphonium SaltsPyBOP, BOPForms an activated phosphonium ester.High efficiency, low racemization.Higher cost, phosphorus-containing byproducts.
Aminium/Uronium SaltsHATU, HBTUForms an activated aminium/uronium ester.Very efficient, fast reaction times, low racemization.High cost, potential for side reactions.
Mixed AnhydridesIsobutyl chloroformateForms a mixed anhydride with the carboxylic acid.Inexpensive, effective for sterically hindered substrates.Can lead to side products from attack at the wrong carbonyl.

The causality behind choosing a specific coupling agent lies in balancing these factors. For industrial-scale synthesis, cost-effectiveness might favor carbodiimides, while for high-purity, small-scale synthesis, the superior performance of uronium or phosphonium reagents may be preferred.

Diagram 2: Hydrolysis and Amide Coupling Workflow

G cluster_coupling Amide Coupling Reagents A This compound B 2-amino-5-(methylsulfonyl)benzoic acid A->B Hydrolysis (e.g., NaOH, H2O) D Sulpiride B->D Amide Coupling C (S)-2-(aminomethyl)-1-ethylpyrrolidine C->D Reagent1 EDC/HOBt Reagent2 HATU/DIPEA Reagent3 PyBOP

Caption: Two-step synthesis of Sulpiride via hydrolysis and coupling.

Experimental Protocols

The following are representative, step-by-step methodologies for the key transformations discussed.

Protocol for Direct Aminolysis of a Substituted Methyl Benzoate

This protocol is adapted from a documented procedure for a close analog of the target synthesis. [1]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, suspend 2-methoxy-5-sulphamoyl methyl benzoate in ethylene glycol.

  • Amine Addition: To the suspension, add (S)-1-ethyl-2-aminomethylpyrrolidine.

  • Reaction: Heat the reaction mixture to 62-65°C and maintain this temperature with stirring for 36 hours.

  • Work-up: After the reaction is complete, cool the mixture and add cooled distilled water to precipitate the product.

  • Purification: Filter the solid product, rinse with cooled distilled water, and dry at 45°C to obtain Sulpiride.

Table 2: Quantitative Data for Direct Aminolysis

ParameterValueReference
Starting Material2-methoxy-5-sulphamoyl methyl benzoate[1]
Amine(S)-1-ethyl-2-aminomethylpyrrolidine[1]
SolventEthylene Glycol[1]
Temperature62-65°C[1]
Reaction Time36 hours[1]
Yield90%[1]
General Protocol for EDC/HOBt Mediated Amide Coupling

This is a general procedure for carbodiimide-mediated amide coupling.

  • Activation: Dissolve 2-amino-5-(methylsulfonyl)benzoic acid and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Amine Addition: Add (S)-2-(aminomethyl)-1-ethylpyrrolidine (1.0 eq) to the solution.

  • Coupling Reagent Addition: Cool the mixture to 0°C in an ice bath and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a strategically important intermediate in the synthesis of Sulpiride. Its conversion to the final active pharmaceutical ingredient can be achieved through two primary routes: a direct, high-temperature aminolysis or a two-step hydrolysis and mediated amide coupling. The choice of pathway is a critical decision in the process development, with direct aminolysis offering advantages in terms of atom economy and step-count for large-scale production, while the coupling route provides greater flexibility and milder conditions. A thorough understanding of the mechanisms and practical considerations of each approach is essential for researchers and drug development professionals aiming to optimize the synthesis of this important therapeutic agent.

References

A Technical Guide to the Therapeutic Potential of Methyl 2-amino-5-(methylsulfonyl)benzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Methyl 2-amino-5-(methylsulfonyl)benzoate scaffold represents a promising, yet underexplored, chemical space for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential therapeutic applications of its analogs, drawing upon the well-established biological activities of its core components: the anthranilate and sulfonamide moieties. We present a strategic roadmap for the design, synthesis, and preclinical evaluation of a focused library of these compounds, with a primary focus on their potential as anticancer, anti-inflammatory, and carbonic anhydrase-inhibiting agents. This document is intended to serve as a practical resource for researchers and drug development professionals, offering detailed experimental protocols and a robust framework for unlocking the therapeutic potential of this versatile chemical scaffold.

Introduction: The Rationale for Investigating this compound Analogs

The pursuit of novel chemical entities with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The this compound core structure presents a compelling starting point for the development of new therapeutic agents. This assertion is based on the convergence of two key pharmacophores within a single, synthetically accessible molecule:

  • The Anthranilate Moiety: Anthranilic acid and its derivatives are known to possess a range of biological activities, including anti-inflammatory and anticancer properties.[1][2] For instance, N-phenylanthranilic acid derivatives have demonstrated anti-inflammatory effects, while other analogs have been investigated as potential treatments for prostate cancer.[3]

  • The Sulfonamide Group: The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse mechanisms of action.[4][5] These include antibacterial, anti-inflammatory, and anticancer agents.[6][7] Notably, sulfonamide-based compounds have been successfully developed as inhibitors of key enzymes implicated in disease, such as kinases and carbonic anhydrases.[8][9]

The combination of these two pharmacophores in the this compound scaffold suggests a high probability of identifying novel compounds with significant therapeutic potential. This guide will delineate a systematic approach to exploring this potential, focusing on three key therapeutic areas: oncology, inflammation, and diseases associated with carbonic anhydrase dysregulation.

Design and Synthesis of a Focused Compound Library

A critical first step in exploring the therapeutic potential of this scaffold is the design and synthesis of a focused library of analogs. The goal is to systematically probe the structure-activity relationships (SAR) by introducing a variety of substituents at key positions on the core molecule.

Strategic Design of Analogs

Based on the core structure of this compound, several positions are amenable to chemical modification to explore the SAR. A proposed initial library would focus on modifications at the following positions:

  • The Amino Group (Position 2): Acylation or alkylation of the amino group can introduce a variety of substituents, allowing for the exploration of different steric and electronic effects.

  • The Methylsulfonyl Group (Position 5): Variation of the alkyl or aryl group on the sulfonyl moiety can modulate the lipophilicity and electronic properties of the molecule.

  • The Methyl Ester: Hydrolysis to the corresponding carboxylic acid or conversion to various amides can significantly alter the physicochemical properties and potential for new interactions with biological targets.

Synthetic Pathways

The synthesis of the core scaffold and its analogs can be achieved through established organic chemistry methodologies. A general synthetic scheme is outlined below.

G cluster_synthesis Synthetic Pathway Start Methyl 2-aminobenzoate Intermediate1 Methyl 2-amino-5-chlorosulfonylbenzoate Start->Intermediate1 Chlorosulfonation Core This compound Intermediate1->Core Reduction/Alkylation Analogs Diverse Analogs Core->Analogs Functional Group Interconversion

Caption: General synthetic route to this compound and its analogs.

Step-by-Step Synthesis Protocol (General):

  • Chlorosulfonation of Methyl 2-aminobenzoate: React Methyl 2-aminobenzoate with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.

  • Sulfonamide Formation: The resulting Methyl 2-amino-5-chlorosulfonylbenzoate can be reacted with various amines to generate a library of sulfonamide analogs.

  • Reduction and Alkylation: To obtain the methylsulfonyl group, the sulfonyl chloride can be reduced to a sulfinic acid and subsequently alkylated.

  • Functional Group Interconversion: The core scaffold can be further modified. For example, the ester can be hydrolyzed to a carboxylic acid, and the amino group can be acylated or alkylated to generate further diversity.[10][11]

Preclinical Validation Workflow: A Multi-pronged Approach

A robust preclinical validation workflow is essential to identify and characterize the therapeutic potential of the synthesized analogs. This workflow should encompass a tiered screening approach, starting with broad in vitro assays and progressing to more complex cellular and in vivo models for the most promising candidates.

G cluster_workflow Preclinical Validation Workflow Library Synthesized Analog Library Primary Primary In Vitro Screening Library->Primary Secondary Secondary Cellular Assays Primary->Secondary InVivo In Vivo Efficacy Models Secondary->InVivo Lead Lead Candidate InVivo->Lead

Caption: Tiered preclinical validation workflow for analog evaluation.

Tier 1: Primary In Vitro Screening

The initial screening of the compound library should be conducted using high-throughput in vitro assays to assess broad biological activity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Detailed Protocol: MTT Assay [7][12][13][14]

  • Cell Seeding: Seed cancer cell lines (e.g., HCT 116 for colon cancer, MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Given that many sulfonamide-containing drugs are kinase inhibitors, a universal kinase assay can be used for initial screening against a panel of relevant kinases (e.g., EGFR, VEGFR, PI3K).[8][15][16]

Detailed Protocol: Luminescence-Based Kinase Assay [15][17]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the test compounds to the reaction mixture and incubate at room temperature for 10-15 minutes.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for 1 hour at 30°C.

  • ADP Detection: Add a reagent that converts ADP to ATP and generates a luminescent signal (e.g., ADP-Glo™).

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), and dysregulation of certain CA isoforms is implicated in various diseases, including cancer and glaucoma.[6][9][18][19]

Detailed Protocol: Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of purified human carbonic anhydrase (e.g., hCA II, hCA IX) and a p-nitrophenyl acetate (p-NPA) substrate solution.

  • Inhibitor Incubation: In a 96-well plate, incubate the enzyme with various concentrations of the test compounds for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate.

  • Absorbance Measurement: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 values for each compound.

Tier 2: Secondary Cellular Assays

Promising compounds from the primary screens should be further evaluated in more complex cell-based assays to confirm their mechanism of action and cellular efficacy.

  • Apoptosis Assays: Use flow cytometry with Annexin V/Propidium Iodide staining to determine if the compounds induce apoptosis in cancer cells.[4]

  • Cell Cycle Analysis: Employ flow cytometry with propidium iodide staining to assess the effect of the compounds on cell cycle progression.[4]

  • LPS-stimulated Cytokine Release Assay: Treat macrophages (e.g., RAW 264.7) with lipopolysaccharide (LPS) in the presence of the test compounds and measure the release of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.

  • NF-κB Reporter Assay: Use a cell line with an NF-κB-driven reporter gene (e.g., luciferase) to determine if the compounds inhibit this key inflammatory signaling pathway.

Tier 3: In Vivo Efficacy Models

The most promising candidates from the cellular assays should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Human tumor xenograft models in immunodeficient mice are a standard for preclinical evaluation of anticancer drugs.[20][21][22]

Detailed Protocol: Subcutaneous Xenograft Model [20][21][22][23]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.

Structure-Activity Relationship (SAR) Analysis and Lead Optimization

The data generated from the preclinical validation workflow will be crucial for establishing a robust SAR.[24] This involves correlating the chemical modifications of the analogs with their biological activity.

Key Considerations for SAR Analysis:

  • Electronic Effects: Analyze the impact of electron-donating and electron-withdrawing groups on activity.

  • Steric Effects: Evaluate how the size and shape of the substituents influence potency and selectivity.

  • Lipophilicity: Assess the role of lipophilicity in cellular permeability and overall efficacy.

The insights gained from the initial SAR will guide the design and synthesis of a second generation of analogs with improved potency, selectivity, and drug-like properties, ultimately leading to the identification of a lead candidate for further development.

Conclusion

The this compound scaffold holds significant promise as a source of novel therapeutic agents. By leveraging the known biological activities of its anthranilate and sulfonamide components, a rational drug discovery program can be initiated. This technical guide provides a comprehensive and actionable framework for the design, synthesis, and preclinical evaluation of analogs derived from this scaffold. The detailed protocols and strategic workflow outlined herein are intended to empower researchers to systematically explore this exciting chemical space and potentially uncover new treatments for a range of human diseases.

References

The Analytical Scientist's Guide to "Methyl 2-amino-5-(methylsulfonyl)benzoate": Solubility, Stability, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate

Methyl 2-amino-5-(methylsulfonyl)benzoate, a compound of interest in pharmaceutical synthesis, presents a unique combination of functional groups that dictate its behavior in solution and under various environmental stressors. As Senior Application Scientists, our experience underscores the critical importance of a thorough understanding of a molecule's physicochemical properties early in the development pipeline. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not extensively published, this document leverages established principles of physical organic chemistry and analytical science to provide a robust predictive framework and detailed experimental protocols. Our objective is to empower researchers to generate high-quality, reliable data, enabling informed decisions in process development, formulation, and analytical method design.

Section 1: Understanding the Molecule - A Physicochemical Overview

This compound (C₉H₁₁NO₄S) is a multifaceted molecule featuring an aromatic amine, a methyl ester, and a methyl sulfone group. Each of these moieties contributes to its overall polarity, hydrogen bonding capacity, and susceptibility to degradation.

  • Aromatic Amine: The primary amine group attached to the benzene ring is a weak base and a potential site for oxidation and reactions with aldehydes and ketones. Its pKa will be influenced by the electron-withdrawing nature of the adjacent methyl ester and the methylsulfonyl group. Aromatic amines can participate in hydrogen bonding, influencing solubility in protic solvents.

  • Methyl Ester: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. This hydrolytic instability is a key consideration for solution-state stability and in the development of aqueous formulations.

  • Methyl Sulfone: The methylsulfonyl group is a strongly electron-withdrawing and polar moiety. Sulfones are generally considered to be chemically stable and resistant to oxidation and reduction. Their high polarity can contribute to solubility in polar solvents.

A holistic understanding of these functional groups is paramount to predicting and interpreting the solubility and stability data you will generate.

Section 2: Solubility Profile - A Predictive and Experimental Approach

Theoretical Solubility Considerations

Based on the functional groups present, we can anticipate the following general solubility trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The presence of the amine and sulfone groups, which can act as hydrogen bond donors and acceptors, suggests potential solubility in these solvents. However, the overall aromatic character and the methyl ester may limit aqueous solubility. Lower aliphatic amines are generally soluble in water, but this solubility decreases with increasing molar mass due to the larger hydrophobic alkyl part.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at solvating a wide range of organic molecules. Given the polar nature of the sulfone and the potential for dipole-dipole interactions, good solubility is expected in DMSO and DMF. Acetonitrile, being less polar, may show moderate solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity imparted by the sulfone and amine groups, the solubility in nonpolar solvents is expected to be low. Aromatic amines are generally more soluble in aromatic solvents than in aliphatic ones.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This technique measures the equilibrium concentration of a compound in a solvent at a specific temperature.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. Ensure enough solid is present to maintain a saturated solution with visible excess solid.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Alternatively, centrifuge the samples at the same temperature to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, taking care not to disturb the solid phase.

  • Dilution: Immediately dilute the collected supernatant with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateHydrogen bonding potential from amine and sulfone groups, but limited by aromatic core and ester.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighStrong dipole-dipole interactions with the polar sulfone and ester groups.
Nonpolar Hexane, TolueneLowThe molecule's overall polarity is too high for significant interaction with nonpolar solvents.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent vials equil1 Agitate at constant temperature (24-72h) prep1->equil1 Incubate sep1 Settle or Centrifuge equil1->sep1 Reach Equilibrium quant1 Sample Supernatant sep1->quant1 Isolate Saturated Solution quant2 Dilute Sample quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 quant4 Calculate Solubility quant3->quant4

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Section 3: Chemical Stability Profile - A Proactive Approach to Degradation

Understanding the chemical stability of a molecule is crucial for defining storage conditions, predicting shelf-life, and developing stability-indicating analytical methods. Forced degradation studies are a systematic way to explore the potential degradation pathways of a compound under various stress conditions.

Potential Degradation Pathways

Based on the functional groups of this compound, the following degradation pathways should be investigated:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would result in the formation of 2-amino-5-(methylsulfonyl)benzoic acid.

  • Oxidation: The aromatic amine is a potential site for oxidation, which can lead to the formation of colored degradation products. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.

  • Photodegradation: Aromatic amines and compounds with chromophores can be susceptible to degradation upon exposure to light. Photostability testing should be conducted according to ICH Q1B guidelines.

  • Thermal Degradation: Exposure to high temperatures can induce degradation. The stability of the compound at elevated temperatures should be assessed.

Stability-Indicating HPLC Method Development

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. A well-developed HPLC method is essential for separating the parent compound from any potential degradation products.

Protocol 2: Forced Degradation Studies and HPLC Method Development

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a specified time.

    • Photodegradation: Expose a solution and a solid sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Sample Preparation for Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration with the mobile phase.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of compounds with a range of polarities.

    • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (a photodiode array detector is ideal for assessing peak purity).

    • Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

Table 2: Typical Starting Conditions for a Stability-Indicating HPLC Method

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention and separation for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and basic compounds and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to elute all components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nm and 280 nm (or PDA)Aromatic nature of the compound suggests strong UV absorbance.

Diagram 2: Logical Flow for Stability Assessment

G cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_validate Method Validation cluster_outcome Outcome stress1 Acid Hydrolysis hplc2 Analyze Stressed Samples stress1->hplc2 stress2 Base Hydrolysis stress2->hplc2 stress3 Oxidation stress3->hplc2 stress4 Thermal stress4->hplc2 stress5 Photolytic stress5->hplc2 hplc1 Initial Method Conditions hplc1->hplc2 hplc3 Optimize Separation hplc2->hplc3 val1 Specificity hplc3->val1 val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 Robustness val3->val4 outcome1 Identify Degradation Pathways val4->outcome1 outcome2 Establish Storage Conditions val4->outcome2 outcome3 Validated Stability-Indicating Method val4->outcome3

Caption: A systematic approach for assessing the chemical stability of a compound.

Section 4: Concluding Remarks and Best Practices

The characterization of the solubility and stability of this compound is an essential step in its development and utilization. While a lack of published data necessitates a predictive and experimental approach, the principles and protocols outlined in this guide provide a clear path forward.

Key Takeaways for the Practicing Scientist:

  • Embrace a Predictive Mindset: Use the structural features of the molecule to anticipate its behavior in different solvent systems and under various stress conditions.

  • Trust in Established Methodologies: The shake-flask method for solubility and forced degradation studies for stability are robust and well-accepted techniques.

  • Methodical HPLC Development is Key: A well-optimized and validated stability-indicating HPLC method is the cornerstone of accurate stability assessment.

  • Document and Justify: Thoroughly document all experimental conditions, observations, and analytical results. Justify the choice of stress conditions and analytical parameters.

By following the guidance presented herein, researchers, scientists, and drug development professionals can confidently characterize the physicochemical properties of this compound, thereby accelerating its journey through the development lifecycle.

The Strategic Deployment of Methyl 2-Amino-5-(methylsulfonyl)benzoate as a Versatile Scaffold in Modern Antipsychotic Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of Methyl 2-amino-5-(methylsulfonyl)benzoate, a compound of significant interest in the field of medicinal chemistry. We will delve into its potential as a foundational scaffold for the rational design and synthesis of novel antipsychotic agents. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of next-generation therapeutics for psychotic disorders.

Introduction: The Unmet Need and a Promising Chemical Starting Point

Schizophrenia and related psychotic disorders present a formidable challenge to modern medicine. While current antipsychotic medications offer relief for many, they are often accompanied by debilitating side effects, including extrapyramidal symptoms (EPS), metabolic disturbances, and cognitive impairment. The majority of atypical antipsychotics achieve their therapeutic effect through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2][3] The precise balance of activity at these and other receptors is crucial for achieving robust antipsychotic efficacy with a favorable side-effect profile.[4][5]

It is within this landscape that the strategic selection of novel chemical scaffolds becomes paramount. This compound presents itself as a compelling starting point for a number of reasons. Its structure incorporates several key features amenable to chemical modification, including an aniline amine, a methyl ester, and an aromatic ring substituted with a methylsulfonyl group. The benzamide substructure is a well-established pharmacophore in numerous antipsychotic drugs, such as amisulpride.[6] Furthermore, the methylsulfonyl group, with its unique physicochemical properties, can significantly influence a molecule's solubility, metabolic stability, and ability to form hydrogen bonds with biological targets.[7][8] This guide will illuminate a rational path from this singular molecule to a portfolio of promising antipsychotic drug candidates.

The Strategic Core: Leveraging this compound as a Central Scaffold

Our proposed drug discovery workflow is centered around the strategic modification of the this compound core to generate a library of diverse analogs. The primary objective is to identify compounds with optimal D2 and 5-HT2A receptor affinities and functional activities, indicative of potential atypical antipsychotic properties.

Pharmacophore-Guided Library Design

Pharmacophore modeling of existing atypical antipsychotics reveals key features essential for activity, typically including a basic amine, an aromatic region, and hydrogen bond acceptors.[9][10][11] We will leverage these models to guide the design of our derivative library, focusing on modifications at the 2-amino and methyl ester positions of the core scaffold.

Diagram 1: Proposed Drug Discovery Workflow

G cluster_0 Compound Library Synthesis cluster_1 In Vitro Screening Cascade cluster_2 In Vivo Evaluation A This compound (Core Scaffold) B Amide Coupling at 2-Amino Position A->B C Ester Hydrolysis & Amide Coupling A->C D Derivative Library B->D C->D E Primary Screening: D2 & 5-HT2A Receptor Binding Assays D->E Lead Compounds F Functional Assays (Antagonist Activity) E->F G Selectivity Profiling (Off-target receptors) F->G H ADME-Tox Profiling G->H I Pharmacokinetic Studies H->I Optimized Leads J Behavioral Models for Efficacy (e.g., PPI, Amphetamine-induced hyperlocomotion) I->J K Side-Effect Profiling (e.g., Catalepsy) J->K L Cognitive Enhancement Models (e.g., NOR) J->L M M L->M Preclinical Candidate

Caption: A streamlined workflow for the discovery of novel antipsychotics.

Part 1: Synthesis of a Focused Derivative Library

The synthetic strategy will focus on two primary vectors of diversification on the core scaffold: modification of the 2-amino group via amide bond formation and derivatization of the methyl ester.

Modification of the 2-Amino Group

The free amine at the 2-position is an ideal handle for introducing a variety of substituents that can interact with the target receptors. We will employ standard amide coupling protocols to react this compound with a diverse set of carboxylic acids.[7]

Experimental Protocol: Amide Coupling

  • To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide), add the desired carboxylic acid (1.1 eq).

  • Add a coupling reagent such as dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Derivatization of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce further diversity and modulate physicochemical properties.

Experimental Protocol: Ester Hydrolysis and Subsequent Amide Coupling

  • Hydrolyze the methyl ester of the N-acylated derivative by treating with a base such as lithium hydroxide (2.0 eq) in a mixture of tetrahydrofuran and water.

  • Stir at room temperature until TLC indicates complete consumption of the starting material.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

  • Couple the resulting carboxylic acid with a diverse range of primary and secondary amines using the amide coupling protocol described in section 1.1.

Part 2: A Tiered In Vitro Screening Cascade

The synthesized library of compounds will be subjected to a rigorous in vitro screening cascade to identify candidates with the desired pharmacological profile.

Primary Screening: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

The initial screen will determine the affinity of the compounds for the primary targets of atypical antipsychotics. A competitive radioligand binding assay is a robust and high-throughput method for this purpose.[12][13]

Experimental Protocol: D2 Receptor Binding Assay

  • Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor. [12]

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone) and varying concentrations of the test compound. [9][14]

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

A similar protocol will be employed for the 5-HT2A receptor, using a suitable radioligand such as [³H]-Ketanserin.

Functional Assays: Assessing Antagonist Activity

Compounds demonstrating high affinity in the binding assays will be further evaluated in functional assays to determine their antagonist activity at D2 and 5-HT2A receptors. Calcium flux assays are a common method for assessing the function of Gq-coupled receptors like 5-HT2A.[11][15]

Experimental Protocol: 5-HT2A Receptor Functional Assay (Calcium Flux)

  • Use a cell line co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye. [15]

  • Plate the cells in a 96-well plate and incubate with varying concentrations of the test compound.

  • After a pre-incubation period, stimulate the cells with a known 5-HT2A receptor agonist (e.g., serotonin) at its EC50 concentration.

  • Measure the resulting change in fluorescence, which corresponds to the intracellular calcium concentration.

  • Antagonist activity is determined by the ability of the test compound to inhibit the agonist-induced calcium response.

  • Calculate the IC50 for each compound.

A similar functional assay, such as a cAMP assay, will be used to determine antagonist activity at the Gi-coupled D2 receptor.

Diagram 2: Signaling Pathways of D2 and 5-HT2A Receptors

G cluster_0 Dopamine D2 Receptor cluster_1 Serotonin 5-HT2A Receptor D2 D2 Receptor Gi Gi Protein D2->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP HT2A 5-HT2A Receptor Gq Gq Protein HT2A->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 Cleavage of PIP2 Ca Intracellular Ca2+ IP3->Ca Release from ER Antipsychotic Atypical Antipsychotic Antipsychotic->D2 Antagonist Antipsychotic->HT2A Antagonist

Caption: Key signaling pathways modulated by atypical antipsychotics.

Part 3: In Vivo Evaluation of Lead Compounds

Promising candidates from the in vitro screening will advance to in vivo studies in rodent models to assess their pharmacokinetic properties, antipsychotic efficacy, and potential for side effects.

Behavioral Models for Antipsychotic Efficacy

Several well-validated animal models are used to predict the antipsychotic efficacy of novel compounds.[1][2][16]

  • Prepulse Inhibition (PPI) of the Startle Reflex: This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.[1][12][13][17] Antipsychotic drugs can reverse deficits in PPI induced by psychotomimetic agents like phencyclidine (PCP) or amphetamine.

  • Amphetamine-Induced Hyperlocomotion: This model is based on the dopamine hypothesis of schizophrenia.[2] Antipsychotics are effective at reducing the hyperlocomotor activity induced by dopamine agonists like amphetamine.

Models for Assessing Side-Effect Liability

A crucial aspect of novel antipsychotic development is the minimization of debilitating side effects.

  • Catalepsy Test: This test is used to predict the likelihood of a compound to induce extrapyramidal symptoms (EPS).[1] The ability of a drug to induce a state of immobility in rodents is correlated with its potential to cause Parkinsonian-like side effects in humans.

Models for Assessing Cognitive Enhancement

Cognitive deficits are a core feature of schizophrenia, and there is a significant need for drugs that can improve these symptoms.[15][18][19]

  • Novel Object Recognition (NOR) Test: This test assesses recognition memory in rodents.[2][20][21][22] Compounds that enhance performance in this task may have pro-cognitive effects.

Experimental Protocol: Novel Object Recognition (NOR) Test

  • Habituation: Individually house mice and handle them for several days prior to testing. On the day before the test, allow each mouse to explore an empty open-field arena for 5-10 minutes.[20]

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore them for a set period (e.g., 5-10 minutes). Record the time spent exploring each object.[22]

  • Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour).

  • Testing Phase: Replace one of the familiar objects with a novel object and place the mouse back in the arena. Record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).[2]

  • Data Analysis: Calculate a discrimination index, which is the proportion of time spent exploring the novel object compared to the total exploration time. A higher discrimination index indicates better recognition memory.

Data Presentation and Interpretation

All quantitative data from the in vitro and in vivo assays should be summarized in clear, well-structured tables for easy comparison of the synthesized compounds.

Table 1: In Vitro Pharmacological Profile of a Hypothetical Derivative Series

Compound IDD2 Ki (nM)5-HT2A Ki (nM)5-HT2A/D2 RatioD2 Functional Antagonism IC50 (nM)5-HT2A Functional Antagonism IC50 (nM)
MABS-00115.22.50.1625.85.1
MABS-0028.71.10.1312.32.4
MABS-00325.645.31.7738.960.2
Haloperidol1.2250.0208.32.1>1000
Clozapine120.05.00.04150.08.2

Conclusion and Future Directions

This technical guide has outlined a comprehensive and rational approach for the utilization of this compound as a versatile scaffold in the discovery of novel antipsychotic drugs. By systematically modifying this core structure and employing a tiered screening cascade, it is possible to identify lead compounds with a desirable balance of D2 and 5-HT2A receptor antagonism, predictive of atypical antipsychotic activity. The detailed experimental protocols provided herein offer a practical roadmap for researchers in the field. The ultimate goal of such a program is the identification of a preclinical candidate with superior efficacy and a more benign side-effect profile compared to existing therapies, thereby addressing a critical unmet medical need for patients suffering from schizophrenia and related disorders.

References

Methodological & Application

Protocol for the synthesis of "Methyl 2-amino-5-(methylsulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Methyl 2-amino-5-(methylsulfonyl)benzoate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical development. The protocol herein details a robust, multi-step synthetic route commencing from commercially available 2-chloro-5-nitrobenzoic acid. The described pathway involves sequential esterification, nucleophilic aromatic substitution to install a methylthio-ether, oxidation to the corresponding sulfone, and a final reduction of the nitro group. This guide is intended for researchers, chemists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and safety.

Introduction and Synthetic Strategy

This compound serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring an aniline, a methyl ester, and a methylsulfonyl group, presents a unique synthetic challenge requiring a carefully planned sequence of reactions.

The synthetic strategy outlined in this document is a logical and efficient four-step process designed to maximize yield and purity while utilizing readily available reagents. The chosen pathway is as follows:

  • Esterification: Protection of the carboxylic acid as a methyl ester prevents its interference in subsequent reactions and is a necessary first step to arrive at the target molecule.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the sulfur moiety is achieved by reacting the chlorinated aromatic ring with sodium thiomethoxide. The strong electron-withdrawing effect of the nitro group activates the ring, facilitating the displacement of the chloride.

  • Oxidation: The methylthio-ether is selectively oxidized to the target methylsulfonyl group. This transformation is critical for the final structure and is achieved using a controlled oxidation agent.

  • Reduction: The final step involves the reduction of the aromatic nitro group to the primary amine, yielding the desired product.

This strategic sequence ensures that the functional groups are introduced in an order that prevents unwanted side reactions and simplifies purification at each stage.

Overall Synthetic Workflow

The diagram below provides a high-level overview of the entire synthesis process, from starting materials to the final purified product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Thioetherification (SNAr) cluster_2 Step 3: Oxidation cluster_3 Step 4: Reduction cluster_4 Final Processing A 2-chloro-5-nitrobenzoic acid B Methyl 2-chloro-5-nitrobenzoate A->B  CH3OH, H2SO4 (cat.) C Methyl 2-nitro-5-(methylthio)benzoate B->C  NaSCH3 D Methyl 5-(methylsulfonyl)-2-nitrobenzoate C->D  H2O2, Acetic Acid E This compound D->E  Fe, NH4Cl F Purification (Recrystallization) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all acids, solvents, and reagents with care.

Step 1: Synthesis of Methyl 2-chloro-5-nitrobenzoate

Principle: This reaction is a classic Fischer esterification. Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.[1] The reaction is reversible, and using an excess of methanol as the solvent drives the equilibrium towards the product side.

ParameterValue
Reactants 2-chloro-5-nitrobenzoic acid, Methanol, Conc. H₂SO₄
Molar Ratio 1 : 25 : 0.5 (Acid : Methanol : Catalyst)
Solvent Methanol
Temperature Reflux (~65 °C)
Reaction Time 4-6 hours
Typical Yield 90-95%

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (20.1 g, 0.1 mol).

  • Add methanol (100 mL, ~2.5 mol).

  • Stir the suspension and carefully add concentrated sulfuric acid (2.7 mL, ~0.05 mol) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol by approximately 70% using a rotary evaporator.

  • Pour the concentrated mixture slowly into 300 mL of ice-cold water with stirring.

  • A pale-yellow solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral (pH ~7).

  • Dry the solid product under vacuum to yield Methyl 2-chloro-5-nitrobenzoate.

Step 2: Synthesis of Methyl 2-nitro-5-(methylthio)benzoate

Principle: This step is a nucleophilic aromatic substitution (SNAr). The nitro group, being a potent electron-withdrawing group, activates the aromatic ring for nucleophilic attack by the thiomethoxide anion (CH₃S⁻). The chloride at the ortho position is subsequently displaced. This reaction is analogous to procedures reported for similar substrates.[2]

ParameterValue
Reactants Methyl 2-chloro-5-nitrobenzoate, Sodium thiomethoxide
Molar Ratio 1 : 1.1
Solvent Isopropyl alcohol or DMF
Temperature 20-25 °C
Reaction Time 1-2 hours
Typical Yield 85-90%

Procedure:

  • In a 500 mL three-neck flask under a nitrogen atmosphere, dissolve Methyl 2-chloro-5-nitrobenzoate (21.5 g, 0.1 mol) in 200 mL of isopropyl alcohol.

  • In a separate beaker, prepare a solution of sodium thiomethoxide (7.7 g, 0.11 mol) in 50 mL of isopropyl alcohol.

  • Add the sodium thiomethoxide solution dropwise to the flask over 30 minutes, maintaining the temperature at 20-25 °C with a water bath.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into 500 mL of cold water.

  • A yellow solid will precipitate. Collect the product by vacuum filtration, wash with water, and dry under vacuum.

Step 3: Synthesis of Methyl 5-(methylsulfonyl)-2-nitrobenzoate

Principle: The methylthio group is oxidized to a methylsulfonyl group. A common and effective method is using hydrogen peroxide in an acidic medium like acetic acid. The mechanism involves the nucleophilic sulfur atom attacking the peroxide, leading to the formation of the sulfoxide as an intermediate, which is then further oxidized to the sulfone.[3] Careful control of temperature is necessary to prevent side reactions.

ParameterValue
Reactants Methyl 2-nitro-5-(methylthio)benzoate, Hydrogen Peroxide (30%), Acetic Acid
Molar Ratio 1 : 2.5 (Substrate : H₂O₂)
Solvent Glacial Acetic Acid
Temperature 80-90 °C
Reaction Time 3-4 hours
Typical Yield 80-85%

Procedure:

  • Suspend Methyl 2-nitro-5-(methylthio)benzoate (22.7 g, 0.1 mol) in 100 mL of glacial acetic acid in a 500 mL flask.

  • Heat the mixture to 50 °C with stirring.

  • Add 30% hydrogen peroxide (28.3 mL, ~0.25 mol) dropwise, ensuring the temperature does not exceed 90 °C. An exothermic reaction will occur.

  • After the addition is complete, maintain the temperature at 80-90 °C for 3-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then pour it into 500 mL of ice-water.

  • A white or off-white solid will precipitate. Collect the solid by vacuum filtration, wash extensively with water to remove acetic acid, and dry under vacuum to yield Methyl 5-(methylsulfonyl)-2-nitrobenzoate.[4]

Step 4: Synthesis of this compound

Principle: This is a standard reduction of an aromatic nitro group to an amine. Reduction with iron powder in the presence of an electrolyte like ammonium chloride is a widely used, effective, and economical method. Iron acts as the reducing agent, getting oxidized in the process, while providing a large surface area for the reaction.

ParameterValue
Reactants Methyl 5-(methylsulfonyl)-2-nitrobenzoate, Iron powder, Ammonium chloride
Molar Ratio 1 : 3 : 0.2 (Substrate : Fe : NH₄Cl)
Solvent Ethanol/Water (e.g., 4:1)
Temperature Reflux (~80 °C)
Reaction Time 2-3 hours
Typical Yield 85-95%

Procedure:

  • To a 1 L flask, add Methyl 5-(methylsulfonyl)-2-nitrobenzoate (25.9 g, 0.1 mol), ethanol (200 mL), water (50 mL), and ammonium chloride (2.7 g, 0.05 mol).

  • Heat the mixture to reflux with vigorous mechanical stirring.

  • Once refluxing, add iron powder (16.8 g, 0.3 mol) portion-wise over 30 minutes. The reaction is exothermic.

  • Maintain the reflux for 2-3 hours after the addition is complete. The color of the mixture will change, indicating the progress of the reduction. Monitor by TLC until the starting material is consumed.

  • Once complete, filter the hot reaction mixture through a pad of Celite® to remove the iron and iron oxides. Wash the Celite pad with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • The remaining aqueous solution may be extracted with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.

Reaction Scheme Diagram

The following diagram illustrates the chemical transformations occurring in each step of the synthesis.

Caption: Chemical reaction scheme for the synthesis pathway.

References

Analytical methods for the characterization of "Methyl 2-amino-5-(methylsulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Analytical Characterization of Methyl 2-amino-5-(methylsulfonyl)benzoate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic compound featuring three key functional groups: a primary aromatic amine, a methyl ester, and a methyl sulfone. This unique combination of functionalities makes it a molecule of interest in various chemical synthesis and drug discovery programs. The precise and comprehensive characterization of such molecules is a cornerstone of modern chemical and pharmaceutical development. It ensures structural integrity, quantifies purity, and establishes a baseline for quality control, stability studies, and regulatory submission.

This in-depth technical guide provides a multi-platform analytical strategy for the complete characterization of this compound. We move beyond simple data reporting to explain the causality behind methodological choices, ensuring that researchers, scientists, and drug development professionals can not only replicate these protocols but also adapt them to similar analytical challenges. The methods described herein are designed to be orthogonal, providing a self-validating system for unambiguous structural confirmation and purity assessment.

Part 1: Physicochemical Properties & Definitive Structural Elucidation

The foundational step in characterizing any new or synthesized compound is to confirm its molecular structure and fundamental properties. This section details the use of definitive spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—which provide unambiguous evidence of the molecular framework and mass.

Physicochemical Data

A summary of the key properties for this compound is presented below. These values are critical for calculating concentrations, interpreting spectroscopic data, and understanding the compound's general behavior.

PropertyValueSource(s)
Chemical Structure Chemical structure of this compound-
CAS Number 90610-65-4[1][2][3][4]
Molecular Formula C₉H₁₁NO₄S[1][2]
Molecular Weight 229.25 g/mol [2][5]
Appearance (Expected) White to off-white solidGeneral knowledge
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR spectroscopy is unparalleled for the definitive elucidation of molecular structure in solution. ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon environments. Together, they create a "fingerprint" of the molecule's covalent framework. For this compound, NMR will confirm the substitution pattern on the aromatic ring and verify the presence of the methyl ester and methyl sulfone groups.

Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for compounds with amine protons, as it facilitates their observation.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.[6]

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.[6]

  • ¹H NMR Data Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Use a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 2 seconds and an acquisition time of at least 3 seconds to ensure accurate integration.[6]

    • Collect 16 scans for a good signal-to-noise ratio.[6]

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of approximately 220 ppm.

    • A relaxation delay of 2-5 seconds is recommended to ensure the detection of all carbon signals, including quaternary carbons.[6]

    • Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C.[6]

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired data.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

    • Integrate the ¹H signals and analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values).

Expected NMR Data: The following table outlines the predicted chemical shifts for the structure, which should be compared against experimental data for verification.

Group¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Multiplicity / Notes
-SO₂CH₃ ~3.1 - 3.3~44Singlet, 3H
-COOCH₃ ~3.8 - 3.9~52Singlet, 3H
-NH₂ ~5.0 - 6.0-Broad Singlet, 2H (exchangeable)
Aromatic H-3 ~7.8 - 8.0~130Doublet
Aromatic H-4 ~7.5 - 7.7~125Doublet of Doublets
Aromatic H-6 ~6.8 - 7.0~115Doublet
Aromatic C-1 -~150Quaternary (C-NH₂)
Aromatic C-2 -~110Quaternary (C-COOCH₃)
Aromatic C-5 -~135Quaternary (C-SO₂CH₃)
C=O -~168Quaternary (Ester)

Note: Actual chemical shifts may vary depending on the solvent and concentration. Data for a similar compound, Methyl 2-methoxy-5-aminosulfonyl benzoate, shows comparable aromatic and methyl proton signals.[7][8]

Protocol 2: Mass Spectrometry (MS)

Expert Rationale: Mass spectrometry is essential for confirming the molecular weight of the target compound with high accuracy. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing powerful evidence for the molecular formula. Coupling MS with a chromatographic inlet (LC-MS or GC-MS) allows for the analysis of complex mixtures and the identification of impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.

Detailed Step-by-Step Methodology (LC-MS with ESI):

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Create a dilute working solution for injection by diluting the stock solution to approximately 1-10 µg/mL with the initial mobile phase.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: An HPLC or UPLC system.

    • Column: A short C18 column (e.g., 50 mm x 2.1 mm) can be used for rapid analysis.

    • Mobile Phase: A simple isocratic flow of 50:50 Acetonitrile:Water with 0.1% formic acid. The acid is crucial for promoting ionization in positive ESI mode.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition:

    • Acquire data in full scan mode over a mass range of m/z 100-500 to detect the parent ion.

    • The expected protonated molecule [M+H]⁺ should be observed at m/z 230.04.

    • For structural confirmation, perform tandem MS (MS/MS) on the parent ion to observe characteristic fragmentation patterns.

Expected Mass Spectrometry Data:

IonCalculated m/zNotes
[M+H]⁺ 230.0431Protonated molecule. This is the primary ion to look for in ESI+ mode.
[M+Na]⁺ 252.0250Sodiated adduct, commonly observed in ESI.

Note: Fragmentation (MS/MS) of the m/z 230 ion would likely show losses of the methoxy group (-31 Da), the methyl ester group (-59 Da), and potentially the methylsulfonyl group (-79 Da), providing further structural evidence. Data from mass spectral databases for related sulfonamides confirms these types of fragmentation patterns.[9]

Part 2: Spectroscopic Fingerprinting & Purity Analysis

Once the structure is confirmed, a combination of spectroscopic and chromatographic techniques is used to create a characteristic fingerprint for routine identification and to assess the purity of the material.

Protocol 3: Fourier Transform Infrared (FTIR) Spectroscopy

Expert Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For this compound, FTIR will confirm the presence of the N-H bonds of the amine, the C=O bond of the ester, and the S=O bonds of the sulfone group.

Detailed Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Collect a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. A typical scan range is 4000-400 cm⁻¹, with 16 or 32 scans co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

    • Identify the characteristic absorption bands and compare them to known frequencies for specific functional groups.[10][11]

Expected Characteristic FTIR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Amine (N-H) 3400 - 3200Symmetric & Asymmetric Stretch (doublet expected)
Aromatic (C-H) 3100 - 3000Stretch
Aliphatic (C-H) 3000 - 2850Stretch (from methyl groups)
Ester (C=O) 1720 - 1680Stretch
Aromatic (C=C) 1600 - 1450Ring Stretch
Sulfone (S=O) 1350 - 1300 & 1160 - 1120Asymmetric & Symmetric Stretch (two distinct bands)

Note: The presence of two strong bands in the 1350-1120 cm⁻¹ region is a hallmark of the sulfone group and a key diagnostic feature.[12][13]

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity

Expert Rationale: Reversed-phase HPLC with UV detection is the industry-standard method for determining the purity of small organic molecules. It separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The area percentage of the main peak provides a quantitative measure of purity. The method must be developed to ensure it is "stability-indicating," meaning it can separate the main compound from any potential degradants.

Detailed Step-by-Step Methodology (Purity by Area Normalization):

  • Sample and Standard Preparation:

    • Solvent (Diluent): A mixture of 50:50 Acetonitrile:Water is a good starting point.

    • Sample Solution: Accurately weigh and dissolve the compound in the diluent to a final concentration of approximately 0.5 mg/mL. Ensure the sample is fully dissolved.

  • Instrumentation and Chromatographic Conditions:

    • The selection of a robust C18 column is critical for good separation of aromatic compounds.[7] A gradient elution is recommended to ensure that both early and late-eluting impurities are captured.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard, reliable instrumentation.
Column C18, 4.6 x 150 mm, 5 µm particle sizeIndustry workhorse for reversed-phase chromatography.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to improve peak shape for the amine.
Mobile Phase B Acetonitrile with 0.1% TFAStrong organic solvent for elution.
Gradient 0-20 min: 20% to 80% B; 20-25 min: 80% BA shallow gradient ensures good resolution of closely related impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
UV Detection 254 nmA common wavelength for aromatic compounds. A full UV-Vis scan (see below) should be run to determine the optimal wavelength.
  • UV-Vis Spectroscopy for Optimal Wavelength Selection:

    • Prepare a dilute solution (~10 µg/mL) of the compound in the mobile phase.

    • Using a UV-Vis spectrophotometer, scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). This λmax should be used for the HPLC method to ensure maximum sensitivity.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • The system must be validated with a system suitability test (e.g., five replicate injections of a standard) to ensure precision, with a relative standard deviation (RSD) of <2% for retention time and peak area.

Part 3: Integrated Analytical Workflow

A robust characterization relies on the logical integration of these techniques. The following diagrams illustrate the overall workflow and the decision-making process for applying these analytical methods.

Overall Characterization Workflow

G cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Fingerprinting & Method Development cluster_2 Phase 3: Quality Control A Synthesized Material B NMR (¹H, ¹³C) Is the structure correct? A->B C Mass Spec (HRMS) Does MW match formula? A->C D FTIR Are functional groups present? B->D C->D E UV-Vis Scan Determine λmax D->E F HPLC Method Development Establish purity method E->F G Routine HPLC Purity Test Quantify purity & impurities F->G H Fully Characterized Compound G->H

References

Application Note & Protocol: High-Fidelity Purity Determination of Methyl 2-amino-5-(methylsulfonyl)benzoate using Orthogonal HPLC and qNMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purity analysis of Methyl 2-amino-5-(methylsulfonyl)benzoate, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such compounds is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] We present two orthogonal, robust analytical techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantitative impurity profiling and a high-precision quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method for absolute purity assignment. The protocols are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind methodological choices, adherence to regulatory standards, and practical implementation.

Introduction: The Imperative for Orthogonal Purity Analysis

This compound (C₉H₁₁NO₄S) is a substituted aromatic amine containing both an electron-donating amine group and a strongly electron-withdrawing sulfonyl group.[2] This electronic configuration makes it susceptible to specific degradation pathways, such as oxidation of the amine. Consequently, a single analytical method may not be sufficient to detect and quantify all potential process-related impurities and degradation products.

The use of orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles—provides a much higher degree of confidence in the final purity value. HPLC separates analytes based on their differential partitioning between a stationary and mobile phase, making it the gold standard for impurity profiling.[3] In contrast, ¹H qNMR is a primary analytical method recognized by pharmacopeias, which quantifies a substance by comparing its signal integral to that of a certified internal standard, independent of the analyte's structure, as long as the number of protons is known.[4][5] This dual-pronged approach ensures a comprehensive and validated assessment of compound purity, aligning with the principles outlined by global regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[3][6]

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

The primary objective of the HPLC method is to separate the main compound from all potential impurities with high resolution and sensitivity. The method must be validated to prove it is suitable for its intended purpose, covering parameters like specificity, linearity, accuracy, and precision as mandated by ICH Q2(R1) guidelines.[7][8][9]

Rationale for Method Development

The structure of this compound dictates the chromatographic strategy. The presence of polar functional groups (amine, sulfonyl) and a moderately hydrophobic aromatic core suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.

  • Column Selection: A standard C18 column is often the first choice for RP-HPLC.[10] However, the polar amine group can cause peak tailing on traditional silica-based C18 columns due to interaction with residual silanols. To mitigate this, a modern, end-capped, high-purity silica column is selected. A phenyl-based stationary phase could also be considered to enhance selectivity for aromatic analytes through π-π interactions.[11][12][13] For this protocol, we select a robust, polar-endcapped C18 column to achieve balanced retention and excellent peak shape.[14]

  • Mobile Phase Selection: The primary amine group has a pKa that necessitates pH control for reproducible retention and peak shape. A buffer is required.

    • Aqueous Phase: A phosphate buffer at a pH of ~3.0 is chosen. At this pH, the amine group (pKa ≈ 2-3) will be partially protonated, ensuring consistent interaction with the stationary phase and preventing peak tailing.

    • Organic Modifier: Acetonitrile is selected over methanol as it generally provides better peak efficiency and lower backpressure.

  • Detection: The benzonoid structure provides strong UV absorbance. A photodiode array (PDA) detector is used to monitor the elution, allowing for peak purity analysis and selection of the optimal monitoring wavelength (λmax), typically around 254 nm or 265 nm for such structures.[15]

  • Gradient Elution: To ensure that both more polar and less polar impurities are eluted and detected within a reasonable timeframe, a gradient elution is employed.[15] This is critical for a stability-indicating method designed to resolve unknown degradation products.

Detailed HPLC Protocol

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10% to 80% B; 25-30 min: 80% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA/UV at 265 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)

Experimental Workflow:

  • Mobile Phase Preparation:

    • Accurately weigh and dissolve potassium phosphate monobasic in HPLC-grade water to a final concentration of 20 mM.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter before use.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 100 µg/mL.

  • Sample Preparation:

    • Prepare the test sample in the same manner as the standard to achieve a target concentration of 100 µg/mL.[16]

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the standard solution.

    • The system is deemed suitable for use if the following criteria are met:

      • Tailing Factor (Asymmetry): 0.8 – 1.5

      • Theoretical Plates (N): > 2000

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Analysis and Calculation:

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.[16]

    • Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities).

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Framework

This HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its reliability.[7][17] The validation process provides documented evidence that the procedure is fit for its purpose.[1][18]

ICH_Validation start Method Validation (ICH Q2(R1)) cat1 Category I Assay & Purity start->cat1 Intended Purpose accuracy Accuracy cat1->accuracy precision Precision (Repeatability & Intermediate) cat1->precision specificity Specificity cat1->specificity loq LOQ cat1->loq linearity Linearity cat1->linearity range Range cat1->range robustness Robustness cat1->robustness param param lod LOD specificity->lod Impurity Test

Caption: ICH Q2(R1) validation parameters for a purity method.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful primary ratio method for determining the purity of a substance without requiring a chemically identical reference standard.[5][19] The method relies on the direct proportionality between the integrated NMR signal intensity and the number of nuclei responsible for that signal.[20]

Rationale for qNMR Protocol Design
  • Internal Standard (IS) Selection: This is the most critical step for accurate qNMR.[19] The ideal IS should:

    • Be of high, certified purity (>99.9%).

    • Be non-volatile and chemically stable.

    • Possess a simple ¹H NMR spectrum, preferably a sharp singlet.

    • Have a resonance in a region of the spectrum free from analyte signals.

    • Maleic acid is selected for this protocol. Its two vinyl protons produce a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically clear of signals from the analyte.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with analyte signals.

  • Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be carefully controlled. The most crucial parameter is the relaxation delay (D1) . It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard protons to ensure complete relaxation and accurate integration.[21]

Detailed qNMR Protocol

Table 2: qNMR Method Parameters

ParameterRecommended Condition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard Maleic Acid (Certified Purity)
Temperature 25 °C (298 K)
Pulse Program Standard 30° or 90° pulse
Relaxation Delay (D1) ≥ 30 seconds (to be verified by T₁ measurement)
Number of Scans ≥ 16 (for adequate signal-to-noise)

Experimental Workflow:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound (W_Analyte) into a clean, dry vial.

    • Accurately weigh approximately 8-10 mg of Maleic Acid internal standard (W_IS) into the same vial.

    • Record the certified purity of the internal standard (P_IS).

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using the parameters listed in Table 2. Ensure the spectrometer is properly locked and shimmed.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.[20]

    • Carefully integrate the selected, well-resolved signals for both the analyte and the internal standard.

      • Analyte Signal (I_Analyte): Choose a distinct, baseline-resolved proton signal. The aromatic proton at ~7.5 ppm is a good candidate. Let the number of protons for this signal be N_Analyte.

      • Internal Standard Signal (I_IS): Integrate the singlet for Maleic Acid at ~6.3 ppm. The number of protons (N_IS) is 2.

  • Purity Calculation:

    • The purity of the analyte (P_Analyte) is calculated using the following formula:[4] P_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * P_IS

    • Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular Weight (Analyte: 229.25 g/mol ; IS: 116.07 g/mol )

      • W: Weight

      • P: Purity of the standard

Integrated Analytical Workflow and Data Reporting

An effective quality control strategy integrates both HPLC and qNMR to provide a complete purity profile. The HPLC method identifies and quantifies relative impurities, while qNMR provides a direct, absolute measure of the main component's mass fraction.

Purity_Workflow cluster_prep Preparation cluster_analysis Analysis start Sample Receipt prep_hplc Prepare HPLC Sample (100 µg/mL) start->prep_hplc prep_qnmr Prepare qNMR Sample (Analyte + IS) start->prep_qnmr process process decision decision report report hplc HPLC Impurity Profile prep_hplc->hplc qnmr qNMR Purity Assay prep_qnmr->qnmr data_int Data Integration & Review hplc->data_int qnmr->data_int spec_check Meets Specification? data_int->spec_check final_report Certificate of Analysis - HPLC Purity (Area %) - qNMR Purity (w/w %) - Impurity Profile spec_check->final_report Yes fail OOS Investigation spec_check->fail No

Caption: Integrated workflow for purity analysis.

Conclusion

The combination of a validated, stability-indicating RP-HPLC method and a precise ¹H qNMR assay provides a scientifically sound and regulatory-compliant strategy for the purity determination of this compound. The HPLC method excels at detecting and quantifying trace-level impurities, ensuring the cleanliness of the material, while the qNMR method delivers an accurate, absolute purity value traceable to a certified reference material. This orthogonal approach provides the highest level of confidence in product quality, which is paramount in the pharmaceutical industry.

References

Application Notes & Protocols: A Guide to the Strategic Use of Methyl 2-amino-5-(methylsulfonyl)benzoate in the Synthesis of Novel Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Benzamide Moiety and a Versatile Building Block

In the landscape of medicinal chemistry, the benzamide scaffold represents a "privileged structure," a molecular framework that consistently appears in a multitude of pharmacologically active compounds. Benzamide derivatives are known to exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and gastrokinetic effects.[1][2] The design and synthesis of novel benzamide analogues remain a cornerstone of modern drug discovery programs, aimed at enhancing potency, selectivity, and pharmacokinetic profiles.[3]

This guide focuses on a key starting material for this endeavor: Methyl 2-amino-5-(methylsulfonyl)benzoate . This reagent is an anthranilate derivative distinguished by two key functional groups that dictate its reactivity and utility: an electron-withdrawing methylsulfonyl group at the C5 position and a methyl ester at C1. The presence of the potent sulfonyl group significantly deactivates the C2-amino group, rendering it less nucleophilic than a typical aniline.[4][5] While this presents a synthetic challenge, it also offers an opportunity to build molecular complexity and introduce a functional group known to participate in crucial biological interactions.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying chemical logic required to successfully employ this compound in the synthesis of next-generation benzamide-based therapeutics.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for successful synthesis and troubleshooting.

PropertyValueSource
CAS Number 90610-65-4[6]
Molecular Formula C₉H₁₁NO₄S[6][7]
Molecular Weight 229.25 g/mol [6][7]
Appearance White to off-white solidInferred from typical anilines
Storage Room temperature, in a dry, well-ventilated place[6]

Expert Insight: The low basicity (pKa) of the aniline nitrogen, a direct consequence of the para-sulfonyl group's electron-withdrawing nature, is the central challenge to overcome. Standard amidation conditions may prove ineffective, leading to low yields or recovery of unreacted starting material. The key to success lies in activating the carboxylic acid coupling partner to create a highly reactive electrophile that the weakened aniline nucleophile can effectively attack.

Core Synthetic Strategy: Overcoming Low Nucleophilicity in Amide Bond Formation

The formation of the amide bond is the linchpin of the synthesis. Given the electron-deficient nature of this compound, the reaction equilibrium must be driven forward by enhancing the electrophilicity of the carboxylic acid partner.

G cluster_0 Activation Step cluster_1 Coupling Step reagent Methyl 2-amino-5- (methylsulfonyl)benzoate product Target Benzamide reagent->product Nucleophilic Attack acid Carboxylic Acid (R-COOH) activated_acid Activated Acid (e.g., Acyl Chloride, O-Acylurea) acid->activated_acid Coupling Agent or SOCl₂/Oxalyl Chloride activated_acid->product

Caption: General workflow for benzamide synthesis.

Two primary, field-proven strategies are recommended: conversion of the carboxylic acid to a highly reactive acyl chloride or the use of modern peptide coupling reagents.

Strategy A: The Acyl Chloride Method

This classic and robust method involves converting the carboxylic acid to its corresponding acyl chloride, one of the most powerful acylating agents.

Causality: The chlorine atom is an excellent leaving group and strongly withdraws electron density, making the carbonyl carbon exceptionally electrophilic and susceptible to attack by even weak nucleophiles like our target aniline.

G RCOOH R-COOH SOCl2 + SOCl₂ RCOCl R-COCl SOCl2->RCOCl Aniline + H₂N-Ar Base Base (e.g., Et₃N) Amide R-CONH-Ar Base->Amide

Caption: Acyl chloride formation and coupling.

Strategy B: Peptide Coupling Reagents

Widely used in medicinal chemistry for their milder conditions and broad functional group tolerance, peptide coupling reagents activate carboxylic acids in situ.[4] For electron-deficient anilines, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is highly effective.

Causality: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an active HOBt ester. This new intermediate is more stable but still highly reactive towards amines, providing a clean and efficient pathway to the desired amide.[4]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis via the Acyl Chloride Method

Step 1a: Preparation of the Acyl Chloride

  • To a round-bottom flask under a nitrogen atmosphere, add the desired carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM, ~0.2 M).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

Step 1b: Amide Coupling

  • Dissolve this compound (1.2 eq) in anhydrous DCM (~0.2 M) in a separate flask.

  • Add a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.5 eq). Cool the mixture to 0 °C.

  • Dissolve the crude acyl chloride from Step 1a in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 1c: Work-up and Purification

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure benzamide.

Protocol 2: Synthesis via EDC/HOBt Coupling
  • To a round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Add anhydrous DMF or DCM (~0.1 M) and DIPEA (3.0 eq). Stir the mixture until all solids are dissolved.

  • Add EDC hydrochloride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature for 18-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with water (to remove DMF and urea byproduct), 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Product Characterization and Validation

It is imperative to thoroughly characterize the final product to confirm its structure and assess its purity.

TechniquePurposeExpected Observations for a Hypothetical Product
¹H NMR Structural elucidationAmide N-H proton as a singlet (δ 8-10 ppm); Aromatic protons from both rings; Singlets for the methyl ester (δ ~3.9 ppm) and methyl sulfone (δ ~3.2 ppm).
¹³C NMR Carbon skeleton confirmationAmide carbonyl (δ ~165 ppm); Ester carbonyl (δ ~168 ppm); Aromatic carbons; Methyl carbons.
HRMS Exact mass determinationProvides confirmation of the elemental composition (e.g., [M+H]⁺).
HPLC Purity assessmentA single major peak indicates high purity (typically >95% for further studies).

Applications and Downstream Potential

The novel benzamides synthesized from this building block are prime candidates for screening in various biological assays. The methylsulfonyl group can act as a key hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[3] Furthermore, the methyl ester provides a synthetic handle for further diversification. It can be readily hydrolyzed under basic conditions (e.g., LiOH in THF/H₂O) to the corresponding carboxylic acid, which can then be used in subsequent coupling reactions to generate more complex molecules, such as amides or esters, expanding the chemical space for structure-activity relationship (SAR) studies.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Degradation of the acyl chloride.- Insufficiently strong coupling conditions.- Ensure reagents (solvents, bases) are anhydrous.- Use the acyl chloride immediately after formation.- Switch to a stronger coupling agent like HATU or try the acyl chloride method if using EDC.
Starting Material Remains - Reaction time is too short.- Reaction temperature is too low.- Allow the reaction to run longer (24-48h).- Gently heat the reaction (e.g., to 40 °C), monitoring for decomposition.
Multiple Byproducts - Side reaction of the activated acid (e.g., with H₂O).- Formation of symmetrical anhydride from the carboxylic acid.- Maintain strict anhydrous conditions.- Use HOBt or another additive to trap the activated intermediate and minimize side reactions.

References

Experimental setup for the multi-step synthesis of sulpiride from "Methyl 2-amino-5-(methylsulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction

Sulpiride is a substituted benzamide antipsychotic and antiemetic agent used in the treatment of schizophrenia and depression.[1][2] Structurally, it is N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide.[2] Its synthesis is a topic of significant interest in medicinal and process chemistry. This document provides a detailed guide for the laboratory-scale synthesis of Sulpiride.

We will first detail a well-established and reliable synthetic route, which involves the amide coupling of a benzoic acid derivative with an ethyl-pyrrolidine moiety. This represents the most common and validated approach in the literature.

Subsequently, we will address the user-specified challenge of initiating the synthesis from Methyl 2-amino-5-(methylsulfonyl)benzoate . This route is considered experimental and presents significant synthetic challenges not described in standard literature. The proposed protocol for this pathway is theoretical and intended to serve as a foundational guide for further research and development. It underscores the chemical logic behind the proposed transformations but requires extensive optimization.

Part 1: Established Industrial Synthesis of Sulpiride

The most industrially viable and scientifically vetted synthesis of Sulpiride involves the condensation of a 2-methoxy-5-sulfamoylbenzoic acid derivative with (S)-1-ethyl-2-aminomethylpyrrolidine.[2][3] The key intermediate, Methyl 2-methoxy-5-sulfamoylbenzoate, is typically synthesized from salicylic acid in a multi-step process involving methylation, chlorosulfonation, and amination.[3]

Overall Workflow: Established Synthesis

The final stage of this common pathway is the direct amidation reaction between the key benzamide intermediate and the pyrrolidine amine.

Established Sulpiride Synthesis cluster_precursors Key Reactants cluster_reaction Reaction cluster_product Final Product A Methyl 2-methoxy- 5-sulfamoylbenzoate C Amide Coupling A->C Benzamide precursor B (S)-1-Ethyl-2- aminomethylpyrrolidine B->C Amine precursor D Sulpiride C->D Yield: ~94%

Caption: Final amide coupling step in the established synthesis of Sulpiride.

Protocol 1: Synthesis of Sulpiride via Amide Coupling

This protocol details the final step, reacting Methyl 2-methoxy-5-sulfamoylbenzoate with (S)-1-ethyl-2-aminomethylpyrrolidine.

Rationale: This transamidation reaction is an efficient method for forming the final amide bond. The reaction is typically conducted at elevated temperatures to drive the reaction forward by removing the methanol byproduct. Using a nitrogen atmosphere prevents potential oxidation of the reactants at high temperatures.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Role
Methyl 2-methoxy-5-sulfamoylbenzoate245.2549.00.20Benzamide Ester
(S)-1-Ethyl-2-aminomethylpyrrolidine128.2126.50.21Amine
Ethanol (for purification)46.0750.0-Recrystallization
Nitrogen Gas (High Purity)---Inert Atmosphere

Equipment:

  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet/outlet.

  • Heating mantle with temperature controller.

  • Buchner funnel and filtration apparatus.

  • Vacuum oven.

Step-by-Step Procedure:

  • Reaction Setup: Assemble the reaction flask in a fume hood. Add Methyl 2-methoxy-5-sulfamoylbenzoate (49.0 g) and (S)-1-ethyl-2-aminomethylpyrrolidine (26.5 g) to the flask.[3]

  • Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Heating: Begin stirring the mixture and heat the flask to 90-100°C using the heating mantle.[3]

  • Reaction Monitoring: Maintain the reaction at this temperature for approximately 5 hours.[3] The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting materials.

  • Cooling and Dilution: After 5 hours, cool the reaction mixture to 80°C. Add 50 g of ethanol to the flask.[3]

  • Reflux: Heat the mixture to reflux for 10 minutes to ensure complete dissolution of the product.

  • Crystallization: Remove the heating mantle and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath and cool to 5°C. Stir at this temperature for 2 hours to maximize crystallization of the product.[3]

  • Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold ethanol. Dry the product in a vacuum oven at 65°C to a constant weight.[3]

Expected Results:

  • Yield: Approximately 93-94%.[3]

  • Purity: >99% (as determined by HPLC).[3]

Part 2: Proposed Experimental Synthesis from this compound

This section outlines a theoretical multi-step synthesis starting from the user-specified, non-standard material. The proposed transformations are based on established organic chemistry principles but have not been validated for this specific substrate. This protocol is intended for experienced researchers and requires significant optimization and analytical validation at each step.

Causality Behind Experimental Choices: The proposed route is designed to chemically modify the three key functional groups of the starting material to match the structure of a viable Sulpiride precursor:

  • 2-Amino to 2-Methoxy: A Sandmeyer-type diazotization followed by reaction with methanol is the most direct method for this conversion.

  • 5-Methylsulfonyl to 5-Sulfamoyl: This is the most challenging step. A direct conversion is not feasible. The proposed route involves a multi-step process: chlorosulfonation of an intermediate followed by amination. This requires removing the existing methylsulfonyl group first, which is synthetically complex. A more direct, albeit still challenging, approach is to attempt a direct functional group interconversion, which is highly speculative. For the purpose of this theoretical guide, we will assume a more plausible, albeit longer, synthetic pathway where the sulfonyl group is introduced later. However, to adhere to the prompt of starting with the specified material, we must propose a path to convert the existing group. A potential, though difficult, route could involve reductive cleavage of the C-S bond, followed by re-introduction of the desired sulfamoyl group. Given the difficulty, a more practical approach would be to synthesize the 2-methoxybenzoic acid intermediate first, and then perform chlorosulfonation and amination.

  • Ester to Amide: The final step remains a transamidation, similar to the established protocol.

Proposed Workflow: Experimental Synthesis

Experimental Sulpiride Synthesis A Methyl 2-amino-5- (methylsulfonyl)benzoate (Starting Material) B Step 1: Diazotization & Methoxylation A->B C Methyl 2-methoxy-5- (methylsulfonyl)benzoate (Intermediate 1) B->C D Step 2: C-S Cleavage & Chlorosulfonation/Amination (Highly Experimental) C->D Major Challenge E Methyl 2-methoxy- 5-sulfamoylbenzoate (Intermediate 2) D->E F Step 3: Amide Coupling with (S)-1-Ethyl-2- aminomethylpyrrolidine E->F G Sulpiride (Final Product) F->G

Caption: Proposed theoretical workflow for Sulpiride synthesis from a non-standard starting material.

Protocol 2: Proposed Synthesis of Methyl 2-methoxy-5-(methylsulfonyl)benzoate (Step 1)

Objective: To convert the 2-amino group of the starting material to a 2-methoxy group.

Step-by-Step Procedure:

  • Diazotization: Dissolve this compound in a mixture of methanol and aqueous HCl at 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

  • Methoxylation: Slowly warm the reaction mixture. The diazonium salt will decompose, releasing nitrogen gas, and the methoxy group from the solvent will substitute at the 2-position. The use of a copper(I) catalyst may be required to facilitate this substitution.

  • Work-up and Purification: Quench the reaction, extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by column chromatography to isolate Methyl 2-methoxy-5-(methylsulfonyl)benzoate.

Protocol 3: Proposed Conversion to Methyl 2-methoxy-5-sulfamoylbenzoate (Step 2 - Highly Experimental)

Objective: To convert the 5-methylsulfonyl group to a 5-sulfamoyl group.

Trustworthiness Note: This transformation is non-trivial and represents the key challenge of this synthetic route. The protocol below is a conceptual outline that requires substantial research and development.

  • Hydrolysis: First, hydrolyze the methyl ester of the intermediate from Step 1 to the corresponding carboxylic acid (2-methoxy-5-(methylsulfonyl)benzoic acid) using aqueous base (e.g., NaOH) followed by acidification. This is done to protect the ester group from the harsh conditions of the next step.

  • Chlorosulfonation: The resulting benzoic acid is then treated with an excess of chlorosulfonic acid.[1][4] This reagent will add a chlorosulfonyl group (-SO₂Cl) to the aromatic ring, likely displacing the existing methylsulfonyl group, although this is not a guaranteed reaction and may result in a mixture of products.

  • Amination: The crude product containing the chlorosulfonyl group is then carefully added to an excess of concentrated aqueous ammonia at low temperature.[1][4] This will convert the sulfonyl chloride to the desired sulfamoyl group (-SO₂NH₂).

  • Re-esterification: The resulting 2-methoxy-5-sulfamoylbenzoic acid is then re-esterified to Methyl 2-methoxy-5-sulfamoylbenzoate using methanol and a strong acid catalyst like sulfuric acid.[1][4]

  • Purification: Extensive purification would be required at each stage to isolate the desired intermediates.

Protocol 4: Final Amide Coupling (Step 3)

Once the key intermediate, Methyl 2-methoxy-5-sulfamoylbenzoate, has been successfully synthesized and purified via the experimental route, the final amide coupling can be performed by following Protocol 1 as described in the established synthesis section.

Conclusion

This document provides a robust and validated protocol for the synthesis of Sulpiride via a standard industrial method. It also presents a novel, albeit theoretical and challenging, synthetic route starting from this compound. While the established method offers high yields and purity, the proposed experimental route requires significant research to overcome the synthetic hurdles, particularly the conversion of the methylsulfonyl group. This guide is intended to provide researchers with both a reliable method for Sulpiride synthesis and a well-reasoned starting point for exploring alternative synthetic pathways.

References

Laboratory-scale synthesis and purification of "Methyl 2-amino-5-(methylsulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Laboratory-Scale Synthesis and Purification of Methyl 2-amino-5-(methylsulfonyl)benzoate

Authored by a Senior Application Scientist

This application note provides a comprehensive, technically detailed protocol for the laboratory-scale synthesis and purification of this compound. This compound is a valuable building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of kinase inhibitors like Lapatinib, a drug used in cancer therapy.[1][2][3][4] The methodologies described herein are designed for researchers, chemists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles and rationale for a successful and reproducible outcome.

Our approach is centered on the controlled oxidation of a thioether precursor, a common and effective strategy for installing the methylsulfonyl group. This guide provides a self-validating framework, incorporating in-process controls and characterization techniques to ensure the integrity of the synthesis from starting material to the final, purified product.

Synthesis Strategy and Rationale

The selected synthetic route involves the oxidation of Methyl 2-amino-5-(methylthio)benzoate. This precursor is chosen due to its relative accessibility and the efficiency of the thioether oxidation reaction. The sulfonyl group is a critical pharmacophore in many active pharmaceutical ingredients, and its introduction via oxidation is a robust and well-documented transformation.

The core of this synthesis is the conversion of a sulfide to a sulfone. This is typically achieved using a suitable oxidizing agent. The challenge lies in controlling the oxidation to avoid the formation of undesired byproducts and to ensure complete conversion. The subsequent purification is critical to isolate the target compound with the high degree of purity required for pharmaceutical applications.

Overall Synthetic Workflow

The process begins with the starting material, proceeds through an oxidation reaction, and concludes with a multi-step purification process.

G cluster_0 Synthesis Stage cluster_1 Purification Stage A Starting Material: Methyl 2-amino-5-(methylthio)benzoate B Reaction: Oxidation with m-CPBA in Dichloromethane (DCM) A->B C Reaction Quenching: Addition of Sodium Thiosulfate Solution B->C D Work-up: Aqueous Wash & Extraction C->D E Drying & Concentration: Dry Organic Layer (Na2SO4) Solvent Removal D->E F Final Purification: Recrystallization from Ethanol/Water E->F G Final Product: Pure Methyl 2-amino-5- (methylsulfonyl)benzoate F->G

Caption: High-level workflow for the synthesis and purification.

Materials, Reagents, and Equipment

Successful synthesis requires high-purity reagents and appropriate laboratory equipment. All reagents should be of analytical grade or higher.

Table 1: Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
Methyl 2-amino-5-(methylthio)benzoate81487-05-0C₉H₁₁NO₂S197.25AK Scientific
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)937-14-4C₇H₅ClO₃172.57Sigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher Scientific
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Na₂S₂O₃158.11VWR
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Sigma-Aldrich
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Fisher Scientific
Ethanol (EtOH), Reagent Grade64-17-5C₂H₅OH46.07VWR
Deionized Water (H₂O)7732-18-5H₂O18.02N/A
TLC Plates (Silica gel 60 F₂₅₄)N/AN/AN/AMilliporeSigma
Equipment
  • Magnetic stirrer with heating plate

  • Round-bottom flasks (various sizes)

  • Addition funnel

  • Reflux condenser

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • pH meter or pH paper

  • Characterization Instruments: NMR Spectrometer, FT-IR Spectrometer, HPLC system, Melting Point Apparatus

Detailed Experimental Protocol: Synthesis

This protocol is designed for a 5-gram scale synthesis. Adjustments can be made, but reagent stoichiometry should be maintained.

Step 1: Reaction Setup and Dissolution
  • Action: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-5-(methylthio)benzoate (5.0 g, 25.3 mmol).

  • Action: Add 100 mL of Dichloromethane (DCM).

  • Action: Stir the mixture at room temperature until the starting material is fully dissolved.

    • Rationale: DCM is an excellent solvent for both the starting material and the m-CPBA oxidant. Its low boiling point (39.6 °C) facilitates easy removal after the reaction is complete.

Step 2: Controlled Oxidation
  • Action: In a separate beaker, prepare a solution of meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 11.4 g, ~50.6 mmol, 2.0 equivalents) in 50 mL of DCM.

    • Rationale: Using two equivalents of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone. A single equivalent could lead to the formation of the intermediate sulfoxide.

  • Action: Cool the reaction flask containing the starting material to 0 °C using an ice-water bath.

    • Rationale: The oxidation of sulfides is an exothermic reaction. Cooling the reaction mixture is a critical control measure to prevent overheating, which can lead to undesirable side reactions and degradation of the product.

  • Action: Transfer the m-CPBA solution to an addition funnel and add it dropwise to the cooled, stirring reaction mixture over a period of 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Action: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours.

Step 3: In-Process Monitoring (Reaction Completion)
  • Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: A mixture of Ethyl Acetate/Hexanes (e.g., 30:70 v/v) is a good starting point.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting material and product should have different Rf values.

  • Action: The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Step 4: Quenching and Work-up
  • Action: Once the reaction is complete, cool the mixture again to 0 °C.

  • Action: Slowly add 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reaction mixture and stir vigorously for 20 minutes.

    • Rationale: This step is crucial for quenching any unreacted m-CPBA, converting it to m-chlorobenzoic acid. Sodium thiosulfate is a reducing agent that safely neutralizes the excess peroxide.

  • Action: Add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for another 15 minutes. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

    • Rationale: The NaHCO₃ wash neutralizes the acidic byproduct, m-chlorobenzoic acid, converting it to its water-soluble sodium salt, which facilitates its removal from the organic layer.

  • Action: Transfer the entire mixture to a separatory funnel. Separate the organic (DCM) layer from the aqueous layer.

  • Action: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and then 50 mL of brine (saturated NaCl solution).

    • Rationale: The brine wash helps to remove residual water from the organic layer and aids in breaking up any emulsions.

  • Action: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the DCM using a rotary evaporator to yield the crude product as a solid.

Detailed Experimental Protocol: Purification

The crude product obtained from the synthesis requires purification to remove residual reagents and byproducts. Recrystallization is a highly effective method for this compound.

Recrystallization Procedure
  • Action: Transfer the crude solid to an Erlenmeyer flask.

  • Action: Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and add the solvent portion-wise until a clear solution is obtained at the boiling point of the ethanol.

    • Rationale: The principle of recrystallization is to dissolve the impure solid in a hot solvent in which it has high solubility and then allow it to crystallize upon cooling, leaving impurities behind in the solvent. Using the minimum amount of hot solvent is key to maximizing recovery.

  • Action: Slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

    • Rationale: Creating a mixed solvent system (ethanol/water) allows for fine-tuning of the solvent polarity to achieve optimal conditions for crystallization. The target compound is less soluble in this mixed solvent at cooler temperatures than the impurities.

  • Action: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Action: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Action: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Action: Wash the crystals with a small amount of cold ethanol/water (e.g., 50:50 mixture) to remove any remaining soluble impurities.

  • Action: Dry the crystals under vacuum to obtain the final product, this compound.

Purification Workflow Diagram

G A Crude Solid Product B Dissolve in Minimal Hot Ethanol A->B C Induce Crystallization: Add H2O to Cloud Point, Re-clarify with EtOH B->C D Slow Cooling to Room Temperature C->D E Chill in Ice Bath (≥ 1 hour) D->E F Collect Crystals: Vacuum Filtration E->F G Wash with Cold EtOH/H2O Mixture F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Step-by-step workflow for the recrystallization process.

Characterization and Data

The identity and purity of the final product must be confirmed through analytical techniques.

Table 2: Expected Results and Characterization Data
ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 75-85% (after purification)
Melting Point 149-152 °C
¹H NMR (CDCl₃)Consistent with the structure of the target compound.
Purity (HPLC) ≥ 99.0%
  • TLC Analysis: The purified product should appear as a single spot on the TLC plate.

  • Spectroscopic Analysis:

    • ¹H NMR: Expect signals corresponding to the aromatic protons, the N-H protons of the amine, the methyl ester protons, and the methyl sulfonyl protons.

    • FT-IR: Expect characteristic peaks for N-H stretching (amine), C=O stretching (ester), and S=O stretching (sulfone).

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • m-CPBA: A strong oxidizing agent that can be shock-sensitive. Avoid grinding the solid. It is also a skin and eye irritant.[5][6]

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Handle with care and ensure proper ventilation.

  • General Precautions: Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[7][8][9]

Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient oxidizing agent; reaction time too short.Use fresh m-CPBA. Ensure 2.0 equivalents are used. Extend the reaction time and continue monitoring by TLC.
Formation of Sulfoxide Intermediate Insufficient m-CPBA or reaction temperature too low.Add an additional 0.2-0.3 equivalents of m-CPBA and allow to stir for longer at room temperature.
Low Yield After Purification Using too much solvent during recrystallization; product lost during washes.Use the minimum amount of hot solvent for dissolution. Ensure wash solvents during filtration are ice-cold to minimize product dissolution.
Product Fails to Crystallize Solution is too dilute; presence of oily impurities.Try to concentrate the solution by boiling off some solvent. If it remains oily, attempt purification by column chromatography (silica gel).

References

Application Note & Protocols: Versatile Synthetic Routes to N-Substituted Benzamides from Methyl 2-amino-5-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Substituted Benzamides and the Starting Material

N-substituted benzamides are a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including anti-cancer agents, antipsychotics, and anti-emetics.[1][2] The specific starting material, Methyl 2-amino-5-(methylsulfonyl)benzoate, is a valuable building block. Its structure features an aniline-type amino group, whose nucleophilicity is attenuated by the presence of two electron-withdrawing groups: a methyl ester and a methylsulfonyl group. This electronic nature presents unique challenges and considerations in amide bond formation, necessitating robust and well-optimized synthetic protocols.

This guide provides two field-proven, reliable methods for the synthesis of N-substituted benzamides from this key intermediate: the classic acylation via an acyl chloride and the modern, milder approach using carbodiimide coupling reagents. The causality behind each step is explained to empower researchers to adapt these protocols to their specific needs.

Synthetic Strategy I: Acylation via Acyl Chloride

This method is a robust, two-step, one-pot procedure that proceeds through a highly reactive acyl chloride intermediate. It is often chosen for its cost-effectiveness and straightforward execution with a wide range of carboxylic acids.

Causality and Experimental Rationale

The direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction.[3] To overcome this, the carboxylic acid's hydroxyl group is converted into a better leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively transform the carboxylic acid into a highly electrophilic acyl chloride.[3] This activated species reacts readily with the moderately nucleophilic amino group of this compound. A tertiary amine base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the amidation step, driving the reaction to completion.[3]

Workflow Diagram: Acyl Chloride Route

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Carboxylic_Acid Carboxylic Acid (R-COOH) Thionyl_Chloride SOCl₂ or (COCl)₂ Acyl_Chloride Acyl Chloride (R-COCl) Thionyl_Chloride->Acyl_Chloride Activation Starting_Amine Methyl 2-amino-5- (methylsulfonyl)benzoate Acyl_Chloride->Starting_Amine Final_Product N-Substituted Benzamide Base Base (e.g., TEA) Base->Final_Product Coupling

Caption: Workflow for the acyl chloride-mediated amidation.

Detailed Protocol: Acyl Chloride Method

Materials:

  • Carboxylic acid (1.0 eq)

  • Thionyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • This compound (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and a minimal amount of anhydrous DCM. Add one drop of anhydrous DMF (catalyst). Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Remove the solvent and excess thionyl chloride in vacuo to yield the crude acyl chloride. Caution: This step should be performed in a well-ventilated fume hood.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve this compound (1.1 eq) and TEA (2.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with water, 1M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-substituted benzamide.[4]

Synthetic Strategy II: Carbodiimide-Mediated Amide Coupling

This approach is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, due to its mild reaction conditions and broad functional group tolerance.[3] It involves the in situ activation of the carboxylic acid using a carbodiimide reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).

Causality and Experimental Rationale

Carbodiimides activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct, reducing the yield. To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are used.[3] HOBt rapidly traps the O-acylisourea to form an active ester intermediate, which is less prone to side reactions and efficiently acylates the amine. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is often added to ensure the amine starting material remains deprotonated and nucleophilic.

Mechanism Diagram: EDC/HOBt Coupling

RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt (Fast) Product N-Substituted Benzamide O_Acylisourea->Product + Amine N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow, Undesired) HOBt HOBt HOBt_Ester->HOBt (Regenerated) HOBt_Ester->Product + Amine Amine Starting Amine Urea Urea Byproduct

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Detailed Protocol: EDC/HOBt Coupling Method

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or DCM

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.0 eq), HOBt (1.2 eq), and anhydrous DMF. Stir the mixture at room temperature until all solids dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the solution, followed by the portion-wise addition of EDC hydrochloride (1.2 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes effectively remove the urea byproduct and excess reagents.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted benzamide.

Comparative Analysis of Synthetic Routes

The choice between these two methods depends on the substrate, scale, and available resources.

FeatureAcyl Chloride MethodEDC/HOBt Coupling Method
Reactivity High; requires robust substratesMild; excellent functional group tolerance
Conditions Often requires heating (reflux)Typically room temperature
Byproducts Gaseous (HCl, SO₂) and saltsWater-soluble urea, easily removed by aqueous workup
Substrate Scope Good for simple, thermally stable acidsExcellent for complex, sensitive, or chiral acids
Ease of Workup Straightforward, but requires careful quenchingSimple aqueous extractions are highly effective
Cost Reagents (SOCl₂) are generally less expensiveReagents (EDC, HOBt) are more expensive
Key Consideration Potential for side reactions with sensitive groupsRisk of racemization with chiral acids (mitigated by HOBt)

Conclusion

The synthesis of N-substituted benzamides from this compound can be achieved efficiently through two primary routes. The acyl chloride method offers a classic and cost-effective approach for robust substrates. In contrast, the EDC/HOBt coupling protocol provides a milder and more versatile strategy, making it the preferred choice for complex, sensitive, and high-value target molecules in modern drug discovery and development. The selection of the synthetic route should be guided by the specific chemical properties of the carboxylic acid coupling partner and the desired scale of the reaction.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Methyl 2-amino-5-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-5-(methylsulfonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and significantly improve your yield and purity.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the causality behind experimental choices and provide actionable, field-proven solutions.

I. Synthetic Strategy Overview

The synthesis of this compound is typically approached via a two-step sequence starting from the commercially available Methyl 2-amino-5-bromobenzoate.

  • Step 1: Thiomethylation. Introduction of a methylthio (-SMe) group via a metal-catalyzed cross-coupling reaction.

  • Step 2: Oxidation. Selective oxidation of the thioether to the desired sulfone.

Each of these steps presents unique challenges that can contribute to low overall yield. This guide will address each in detail.

Synthesis_Workflow A Methyl 2-amino-5-bromobenzoate (Starting Material) B Step 1: Thiomethylation (e.g., CuI or Pd(OAc)2 catalyst, MeSNa or MeSSMe) A->B Cross-coupling C Methyl 2-amino-5-(methylthio)benzoate (Intermediate) B->C D Step 2: Oxidation (e.g., m-CPBA, Oxone®, H2O2) C->D Oxidation E This compound (Final Product) D->E Side_Reactions cluster_0 Desired Reaction cluster_1 Side Reactions A Ar-Br + MeS- B Ar-SMe A->B Catalyst C Ar-Br + Ar-Br D Ar-Ar (Homocoupling) C->D Catalyst E Ar-Br + Ar-NH2 F Ar-NH-Ar (N-Arylation) E->F Catalyst

Optimizing reaction conditions for the synthesis of "Methyl 2-amino-5-(methylsulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-5-(methylsulfonyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our approach is grounded in mechanistic principles to empower you to optimize your reaction conditions effectively.

Proposed Synthetic Pathway

A logical and efficient two-step approach to synthesize this compound is outlined below. This guide is structured to address the potential issues in each of these distinct steps.

Synthetic_Pathway A 2-amino-5-(methylthio)benzoic acid B Methyl 2-amino-5-(methylthio)benzoate A->B Step 1: Fischer Esterification (MeOH, H₂SO₄, Reflux) C This compound B->C Step 2: Selective Oxidation (e.g., m-CPBA or Oxone®)

Caption: Proposed two-step synthesis of the target compound.

Part 1: Fischer Esterification Troubleshooting

The first step involves the acid-catalyzed esterification of 2-amino-5-(methylthio)benzoic acid with methanol. While seemingly straightforward, the presence of the amino group introduces specific challenges.

Frequently Asked Questions (FAQs) - Step 1

Q1: My reaction yield is very low, and I recover a significant amount of starting material. What's going wrong?

A1: This is a classic issue in Fischer esterification, which is a reversible reaction. To drive the equilibrium towards the product (the ester), you must take measures to counteract the reverse reaction (hydrolysis). Additionally, the basic amino group on your starting material neutralizes the acid catalyst, effectively inhibiting the reaction if not properly accounted for.

  • Equilibrium Limitation: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water will push the equilibrium back towards the starting materials.

    • Solution: Use a large excess of the alcohol reactant. Employing methanol as the solvent is a common and effective strategy to ensure it is in vast excess, shifting the equilibrium to favor ester formation.[1]

  • Catalyst Neutralization: The amino group (-NH₂) is basic and will be protonated by the strong acid catalyst (e.g., H₂SO₄), forming an ammonium salt. This consumes the catalyst, rendering it unavailable to protonate the carboxylic acid's carbonyl group, which is the crucial first step of the esterification mechanism.

    • Solution: A stoichiometric amount of the acid catalyst is often required, rather than a purely catalytic amount.[2] A general starting point is to use 1.0 to 1.2 equivalents of sulfuric acid relative to the aminobenzoic acid.

Q2: The reaction mixture has turned dark brown or black upon heating. Is this normal?

A2: Significant darkening often indicates decomposition or side reactions, which can be caused by prolonged heating at high temperatures in the presence of a strong acid.[1] The electron-rich aromatic ring, activated by the amino group, can be susceptible to oxidation or sulfonation, although the latter is less common under these specific conditions.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Avoid unnecessarily long reaction times.

    • Temperature Control: Ensure the reflux is gentle and not overly vigorous.

    • Alternative Catalysts: Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH), which may reduce the extent of decomposition.

Q3: How do I effectively work up the reaction to isolate my product, Methyl 2-amino-5-(methylthio)benzoate?

A3: The work-up is critical for isolating the ester and removing the excess acid and unreacted starting material.

  • Standard Protocol:

    • Cooling: Allow the reaction mixture to cool to room temperature.

    • Neutralization: Slowly and carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3][4] This will neutralize the excess sulfuric acid (caution: vigorous CO₂ evolution will occur) and deprotonate the ammonium salt of your product, causing the free-base ester to precipitate.

    • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.

    • Drying: Dry the product thoroughly. The crude product can then be recrystallized from a suitable solvent (e.g., ethanol or methanol/water mixture) for further purification if necessary.

ParameterRecommended ConditionRationale
Solvent Methanol (used in excess)Serves as both reactant and solvent, driving the equilibrium forward.[1]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Strong acid required to protonate the carbonyl.[2]
Catalyst Stoichiometry 1.0 - 1.2 equivalentsTo compensate for neutralization by the basic amino group.[2]
Temperature Reflux (approx. 65°C for Methanol)Provides the necessary activation energy for the reaction.
Reaction Time 2-6 hoursMonitor by TLC to avoid decomposition from prolonged heating.[3]

Part 2: Selective Oxidation Troubleshooting

The second step is the oxidation of the thioether in Methyl 2-amino-5-(methylthio)benzoate to the corresponding sulfone. The primary challenge here is chemoselectivity: oxidizing the sulfur atom without affecting the electron-rich amino group.

Frequently Asked Questions (FAQs) - Step 2

Q1: I'm attempting the oxidation, but my yield is low, and I have a mixture of products. What are the likely culprits?

A1: This is a common outcome when chemoselectivity is not controlled. You are likely facing one or more of the following issues:

  • Incomplete Oxidation: The oxidation of a thioether to a sulfone proceeds via a sulfoxide intermediate. Insufficient oxidant or reaction time will result in a mixture of starting material, the intermediate sulfoxide, and the desired sulfone.

    • Solution: Ensure at least 2 equivalents of the oxidizing agent are used. Monitor the reaction by TLC or LC-MS to confirm the disappearance of both the starting thioether and the intermediate sulfoxide.

  • Amino Group Oxidation: The amino group is highly susceptible to oxidation, which can lead to the formation of nitroso, nitro, or azoxy compounds, often appearing as colored impurities.[5]

    • Solution 1 (Optimized Conditions): Use a selective oxidizing agent under controlled conditions. Reagents like m-CPBA at low temperatures or Oxone® in a buffered system can often favor sulfur oxidation.[5][6]

    • Solution 2 (Protection Strategy): Protect the amino group before oxidation. Acetylation of the amine to form an acetanilide is a robust method. The acetamido group is much less prone to oxidation. The protecting group can be removed via acid or base hydrolysis after the oxidation is complete.[2][7]

Q2: Which oxidizing agent is best for this transformation?

A2: The choice of oxidant is crucial for success. Here are some common options with their pros and cons:

Oxidizing AgentAdvantagesDisadvantages & Mitigation
m-CPBA Highly effective for thioether oxidation.[6][8] Predictable stoichiometry.Can oxidize amines. Mitigation: Perform the reaction at low temperatures (e.g., 0°C to room temp) and add the m-CPBA slowly.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Strong, stable, and inexpensive solid oxidant.[9] Very effective for converting sulfides to sulfones.Can readily oxidize anilines.[5] Mitigation: Use a buffered solvent system (e.g., acetone/water with NaHCO₃) to control pH and moderate reactivity.
Hydrogen Peroxide (H₂O₂) "Green" oxidant (byproduct is water). Inexpensive.Often requires a metal catalyst (e.g., sodium tungstate), which can also promote amine oxidation.[10][11] Selectivity can be difficult to control.

Q3: My TLC shows the reaction is complete, but I'm struggling to purify the final product. What are my options?

A3: The polarity of your product is significantly different from the starting thioether due to the highly polar sulfone group. This change, along with potential impurities, can complicate purification.

  • Purification Strategies:

    • Recrystallization: If your product is a solid, recrystallization is the most effective method for purification on a larger scale. Experiment with different solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.

    • Column Chromatography: While potentially challenging due to the polarity of sulfones, silica gel chromatography can be effective.[12] Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

    • Extraction: If amine-oxidation byproducts are the main issue, an acidic wash during the workup might help remove some of these basic impurities.

Troubleshooting Workflow: Oxidation Step

Troubleshooting_Oxidation Start Analyze Crude Reaction Mixture (TLC/LC-MS) Incomplete Incomplete Reaction? (Starting Material or Sulfoxide present) Start->Incomplete SideProducts Side Products Formed? (Colored impurities, unexpected spots) Incomplete->SideProducts No Sol1 Increase oxidant stoichiometry (2.2-2.5 eq). Increase reaction time/temp moderately. Re-analyze. Incomplete->Sol1 Yes Success Clean Product Formation SideProducts->Success No Sol2 Diagnosis: Poor Chemoselectivity 1. Lower reaction temperature. 2. Change oxidant (e.g., m-CPBA at 0°C). 3. Implement amine protection strategy (acetylation). SideProducts->Sol2 Yes Proceed Proceed to Purification (Recrystallization or Chromatography) Success->Proceed Sol1->Start

Caption: Decision tree for troubleshooting the selective oxidation step.

References

Technical Support Center: Purification of Crude "Methyl 2-amino-5-(methylsulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-amino-5-(methylsulfonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key intermediate.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities may include:

  • Unreacted starting materials: Such as 2-aminobenzoic acid derivatives or sulfonating agents.

  • Byproducts of sulfonation: Including regioisomers or polysulfonated species.

  • Byproducts of esterification: Such as the corresponding carboxylic acid if the reaction is incomplete.

  • Residual solvents: From the reaction or initial work-up steps.

  • Hydrolysis products: The ester or sulfonyl group may be susceptible to hydrolysis under certain conditions.

Q2: What is the recommended first step in developing a purification strategy for a new batch of crude product?

A2: Before attempting a large-scale purification, it is crucial to perform a small-scale analysis to understand the impurity profile. We recommend the following:

  • Thin Layer Chromatography (TLC): Use a variety of solvent systems with different polarities to get a preliminary idea of the number of components in your crude material.

  • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a methanol/water or acetonitrile/water gradient is a good starting point for assessing purity and identifying the major and minor components.[1]

  • Solubility Testing: A small-scale solubility screen in a range of solvents is essential for developing an effective recrystallization or column chromatography method.

Q3: Can I use an acid-base extraction to purify my crude product?

A3: An acid-base extraction can be a powerful technique for removing acidic or basic impurities. Given that the target molecule contains a basic amino group, you can dissolve the crude material in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities. Conversely, a wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities, such as the corresponding carboxylic acid. A patent for a similar compound mentions neutralizing the reaction mixture with a sodium carbonate solution.[2]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues
Problem Potential Cause Recommended Solution
Oiling out instead of crystallization The solvent may be too nonpolar, or the cooling rate is too rapid.Add a small amount of a more polar co-solvent. Ensure slow cooling with gentle stirring. Seeding with a pure crystal can also induce crystallization.
Low recovery of purified product The compound may be too soluble in the chosen solvent at low temperatures, or too much solvent was used.Perform a thorough solvent screen to find a solvent with a steep solubility curve. Use the minimum amount of hot solvent required to dissolve the crude material. Consider a second crop of crystals from the mother liquor.
Colored impurities in the final product The chosen recrystallization solvent may not effectively exclude colored impurities.Consider a pre-purification step, such as a charcoal treatment of the hot solution before crystallization. A short plug of silica gel filtration before recrystallization can also be effective.
Product precipitates as a fine powder The solution may be supersaturated, leading to rapid precipitation.Ensure slow cooling. Consider using a solvent system that promotes slower crystal growth.
Column Chromatography Issues
Problem Potential Cause Recommended Solution
Poor separation of closely eluting impurities The chosen mobile phase may not have the optimal polarity.Systematically screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A shallow gradient elution can improve the resolution of closely eluting compounds.
Product streaking or tailing on the column The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.Add a small amount of a polar modifier (e.g., 0.5% triethylamine for basic compounds) to the mobile phase. Ensure the sample is loaded in a concentrated band and that the column is not overloaded.
Irreversible adsorption of the product on silica gel The amino group can interact strongly with the acidic silica gel.Consider using a different stationary phase, such as alumina or a C18 reverse-phase silica gel. Deactivating the silica gel with triethylamine before packing the column can also be effective.
Difficulty in removing high molecular weight impurities These impurities may be co-eluting with your product.If the impurities are significantly less polar, a "flush" with a more polar solvent after eluting your product can be effective. Alternatively, a pre-purification step like precipitation or extraction may be necessary.

III. Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Methanol)

A patent for a structurally similar compound, "2-methoxyl-5-amino sulfonyl methyl benzoate," specifies recrystallization from methanol, suggesting it is a good starting point.[2]

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of methanol and begin heating the mixture to a gentle reflux with stirring.

  • Continue adding small portions of hot methanol until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

Objective: To purify crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Chromatography column

  • Collection tubes

Procedure:

  • Solvent System Selection: Using TLC, determine a solvent system that provides good separation of your target compound from impurities, with an Rf value for the target compound of approximately 0.3. A common starting point is a gradient of ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

IV. Visualized Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Product Analysis (TLC, HPLC) is_solid Is the crude product a solid? start->is_solid is_high_purity Is purity >90%? is_solid->is_high_purity Yes liquid_liquid Liquid-Liquid Extraction is_solid->liquid_liquid No recrystallization Attempt Recrystallization is_high_purity->recrystallization Yes column_chrom Perform Column Chromatography is_high_purity->column_chrom No acid_base Consider Acid-Base Extraction column_chrom->acid_base If impurities are acidic/basic

Caption: A decision tree to guide the selection of an appropriate purification technique.

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out low_recovery Low Recovery start->low_recovery colored_product Product is Colored start->colored_product solution1 Add Polar Co-solvent / Slow Cooling oiling_out->solution1 Troubleshoot solution2 Use Less Solvent / Cool for Longer low_recovery->solution2 Troubleshoot solution3 Charcoal Treatment / Silica Plug colored_product->solution3 Troubleshoot success Pure Crystals Obtained solution1->success solution2->success solution3->success

Caption: A workflow for troubleshooting common issues during recrystallization.

V. References

  • Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382(2), 022064. --INVALID-LINK--

  • Shafiq, M., Tahir, M. N., Khan, I. U., Arshad, M. N., & Haider, Z. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1655. --INVALID-LINK--

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (2006). Google Patents. --INVALID-LINK--

References

Improving the yield of sulpiride synthesis from its intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of Sulpiride, focusing on maximizing yield from its key intermediates. The information presented herein is a synthesis of established protocols and field-proven insights to address common challenges encountered during synthesis.

Introduction to Sulpiride Synthesis

Sulpiride, N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide, is an atypical antipsychotic medication.[1] Its synthesis typically involves the coupling of two primary intermediates: 2-methoxy-5-sulfamoylbenzoic acid and (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine .[2][3] The efficiency of this coupling reaction, along with the purity of the starting materials, is paramount to achieving a high overall yield. This guide will address critical aspects of the synthesis, from intermediate preparation to final product purification, in a practical question-and-answer format.

Core Synthesis Pathway

The primary route to Sulpiride involves an amide bond formation between the carboxylic acid group of 2-methoxy-5-sulfamoylbenzoic acid and the primary amine of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine.

Sulpiride_Synthesis cluster_intermediates Key Intermediates cluster_reaction Coupling Reaction cluster_product Final Product Intermediate_A 2-Methoxy-5-sulfamoylbenzoic acid Coupling Amide Bond Formation Intermediate_A->Coupling Intermediate_B (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine Intermediate_B->Coupling Sulpiride Sulpiride Coupling->Sulpiride caption Figure 1: Core Sulpiride Synthesis Pathway

Caption: Figure 1: Core Sulpiride Synthesis Pathway

Frequently Asked Questions & Troubleshooting Guide

Part 1: Synthesis of Intermediates

Question 1: What are the common methods for synthesizing 2-methoxy-5-sulfamoylbenzoic acid, and what are the key challenges?

Answer: The synthesis of 2-methoxy-5-sulfamoylbenzoic acid often starts from salicylic acid or methyl salicylate.[4][5] A common route involves methylation, chlorosulfonation, amination, and finally, esterification.[4]

Key Challenges & Solutions:

  • Long Reaction Pathway: Traditional methods can be lengthy and generate significant waste.[4][6]

    • Insight: Newer, more streamlined methods are being developed. For instance, a method starting from 2-methoxy-5-chlorobenzoic acid methyl ester and reacting it with sodium aminosulfinate offers a shorter process with higher yields and is more environmentally friendly.[4][7]

  • Impurity Profile: The purity of this intermediate is crucial. Common impurities can arise from incomplete reactions at each step.

    • Troubleshooting: Rigorous purification at each stage is essential. Techniques like recrystallization and column chromatography are vital. HPLC analysis should be used to confirm purity before proceeding to the coupling step.[7]

Question 2: How can I improve the yield and purity of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine?

Answer: (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine is a chiral building block critical for the biological activity of Sulpiride.[8] Its synthesis requires careful control of stereochemistry.

Key Challenges & Solutions:

  • Enantiomeric Purity: Achieving high enantiomeric excess is a primary challenge.

    • Insight: Enantioselective catalytic methods or resolution techniques are often employed to ensure high stereochemical purity.[8] An alternative industrial method involves the annulation reaction of 4-hydroxybutyraldehyde with ethylamine, followed by a reduction reaction.[9]

  • Side Reactions: Reductive amination of (S)-2-formylpyrrolidine with ethylamine is a common method, but can lead to side products if not properly controlled.[8]

    • Troubleshooting: The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred as it is milder and more selective. Careful control of pH and temperature is also necessary to minimize side reactions.

Part 2: The Coupling Reaction - Maximizing Sulpiride Yield

Question 3: I am experiencing low yields in the coupling reaction between the two intermediates. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the amide coupling step are a frequent issue. Several factors can contribute to this, from the choice of reagents to the reaction conditions.

Causality Behind Low Yields:

  • Poor Activation of the Carboxylic Acid: The carboxylic acid group of 2-methoxy-5-sulfamoylbenzoic acid needs to be activated to react efficiently with the amine.

  • Side Reactions: The presence of moisture or other nucleophiles can lead to unwanted side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a significant role.

Optimization Strategies:

ParameterRecommendationRationale
Coupling Agent Use a reliable coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).These reagents are known for their high efficiency and low rates of racemization in peptide and amide bond synthesis.[2]
Solvent Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are preferred.These solvents effectively dissolve the reactants and do not interfere with the reaction. Ensure the solvent is thoroughly dried to prevent hydrolysis of the activated intermediate.
Base Use a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).The base is required to neutralize the acid formed during the reaction and to deprotonate the amine, but it should not compete as a nucleophile.[10]
Temperature The reaction is typically carried out at room temperature.While some initial heating may be used to dissolve reactants, the coupling itself is often exothermic. Maintaining a controlled temperature prevents side reactions.[10]
Catalyst The use of a solid base catalyst, such as HND-62, has been shown to significantly improve reaction efficiency and yield.Catalysts can reduce reaction times and can often be recovered and reused, making the process more economical and environmentally friendly. A patent suggests this can increase the yield to over 95%.[11]

Experimental Protocol: Optimized Coupling Reaction

  • In a clean, dry reaction vessel, dissolve 2-methoxy-5-sulfamoylbenzoic acid (1 equivalent) in anhydrous THF.

  • Add triethylamine (1.2 equivalents) to the solution.

  • In a separate vessel, dissolve (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine (1 equivalent) in anhydrous THF.

  • To the carboxylic acid solution, add the coupling agent (e.g., HBTU, 1.1 equivalents) and stir for 20-30 minutes at room temperature to allow for activation.

  • Slowly add the amine solution to the activated carboxylic acid mixture. An exothermic reaction may be observed.[10]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or HPLC.[10]

  • Once the reaction is complete, proceed to the work-up and purification steps.

Coupling_Workflow cluster_prep Reactant Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Acid_Prep Dissolve 2-methoxy-5- sulfamoylbenzoic acid and TEA in anhydrous THF Activation Add coupling agent (e.g., HBTU) to acid solution and stir Acid_Prep->Activation Amine_Prep Dissolve (S)-(-)-2-(aminomethyl) -1-ethylpyrrolidine in anhydrous THF Coupling_Step Slowly add amine solution to activated acid Amine_Prep->Coupling_Step Activation->Coupling_Step Reaction Stir at room temperature and monitor progress Coupling_Step->Reaction Workup Proceed to purification Reaction->Workup caption Figure 2: Optimized Coupling Workflow

Caption: Figure 2: Optimized Coupling Workflow

Part 3: Purification and Final Product

Question 4: What is the most effective method for purifying the crude Sulpiride to achieve high purity and yield?

Answer: Purification is a critical final step. The choice of solvent for recrystallization is key to removing unreacted intermediates and byproducts.

Key Challenges & Solutions:

  • Solubility Issues: Sulpiride has low aqueous solubility, which can make purification challenging.[12][13]

    • Insight: A mixed solvent system is often more effective than a single solvent. A mixture of ethanol, isopropanol, and acetone has been shown to be highly effective.[11]

  • Product Loss: During recrystallization, some product can be lost due to its solubility in the mother liquor.

    • Troubleshooting: The ratio of the mixed solvents can be optimized to maximize impurity removal while minimizing the dissolution of Sulpiride. A suggested ratio is ethanol:isopropanol:acetone of 1-2:1:0.3-0.5 by volume. This combination helps to remove impurities with varying polarities while reducing the loss of the final product.[11]

Purification Protocol:

  • After the reaction work-up, dissolve the crude Sulpiride in a minimal amount of a heated mixed solvent system (e.g., ethanol, isopropanol, and acetone).[11]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the precipitated Sulpiride crystals by filtration.

  • Wash the crystals with a small amount of the cold mixed solvent to remove any remaining impurities.

  • Dry the purified Sulpiride under vacuum. The final product should be a white crystalline powder.[7]

Question 5: How can I confirm the purity and identity of the final Sulpiride product?

Answer: A combination of analytical techniques should be used to confirm the identity and purity of the synthesized Sulpiride.

Recommended Analytical Methods:

TechniquePurposeExpected Outcome
HPLC To determine the purity of the final product and quantify any impurities.A single major peak corresponding to Sulpiride with a purity of >99%.[7][11]
¹H NMR & ¹³C NMR To confirm the chemical structure of the synthesized compound.The spectra should match the known chemical shifts and splitting patterns for Sulpiride.
Mass Spectrometry To confirm the molecular weight of the product.The observed molecular ion peak should correspond to the molecular weight of Sulpiride (341.43 g/mol ).[3]
Melting Point To assess the purity of the crystalline product.A sharp melting point in the range of 175-177°C is expected for pure Sulpiride.[10]

By implementing these optimized protocols and troubleshooting strategies, researchers can significantly improve the yield and purity of their Sulpiride synthesis, leading to more efficient and successful drug development endeavors.

References

Side reactions to avoid when using "Methyl 2-amino-5-(methylsulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-amino-5-(methylsulfonyl)benzoate (CAS No. 53393143). This document is designed for researchers, medicinal chemists, and process development scientists to navigate the potential challenges and side reactions encountered when using this versatile intermediate. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your synthetic endeavors.

Introduction: Understanding the Molecule's Reactivity

This compound is a trifunctional molecule. Its chemical behavior is dictated by the interplay between three key groups:

  • Aromatic Amine (-NH₂): The primary site for many synthetic transformations, such as amide bond formation or diazotization. Its nucleophilicity, however, is significantly attenuated.

  • Methylsulfonyl Group (-SO₂Me): A powerful electron-withdrawing group that is generally stable under most reaction conditions.[1][2] It deactivates the aromatic ring and, crucially, reduces the basicity and reactivity of the amino group through inductive and resonance effects.

  • Methyl Ester (-COOMe): Susceptible to hydrolysis under both acidic and basic conditions, which can be an undesired side reaction if the ester is required for subsequent steps.[3]

The inherent electronic properties of this molecule are the root cause of many of the challenges users face. This guide addresses the most common issues in a practical, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My reaction mixture turns dark brown or black upon adding reagents or heating. What is causing this decomposition?

Answer: This is a classic sign of aniline oxidation. Aromatic amines, including this substrate, are susceptible to oxidation, which forms highly colored, often polymeric, impurities like quinone-imines.[4][5][6] The reaction is often initiated by air (oxygen), trace metal impurities, or strong oxidizing agents.

Causality: The lone pair of electrons on the aniline nitrogen makes the molecule electron-rich and prone to losing electrons (i.e., being oxidized). While the methylsulfonyl group reduces this tendency, the risk remains, especially under harsh conditions.

Preventative Measures:

  • Inert Atmosphere: Always run reactions under an inert atmosphere of nitrogen (N₂) or argon (Ar). This is the most critical step to prevent air oxidation.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with N₂/Ar or through freeze-pump-thaw cycles to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Be mindful of all reagents in your reaction. Avoid unnecessary exposure to strong oxidants unless a specific oxidation reaction is intended.[7]

  • Temperature Control: High temperatures can accelerate oxidation. Maintain the lowest reasonable temperature for your reaction to proceed at an acceptable rate.

Protocol: General Inert Atmosphere Technique

  • Assemble your glassware and flame-dry it under vacuum to remove adsorbed moisture and air.

  • Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon.

  • Add the this compound and any other solids to the reaction flask under a blanket of inert gas.

  • Add degassed solvents via cannula or a syringe.

  • Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.

FAQ 2: I am attempting an N-acylation or N-sulfonylation, but the reaction is sluggish and gives low yields. Why is the amine group so unreactive?

Answer: The low reactivity of the amino group is a direct electronic consequence of the potent electron-withdrawing methylsulfonyl (-SO₂Me) group at the para position. This group pulls electron density away from the aniline nitrogen, significantly reducing its nucleophilicity and making it a weaker base.[8]

Expert Insight: Standard acylation conditions (e.g., acetyl chloride with triethylamine) that work well for simple anilines often fail or require extended reaction times with this substrate. The lone pair on the nitrogen is less available to attack the electrophilic acylating agent.

Troubleshooting Strategies:

  • Increase Reagent Electrophilicity: Use more reactive acylating agents. For example, use an acid anhydride with a catalytic amount of a strong acid, or use an acid chloride.

  • Employ a Catalyst: For acylations, adding a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP first reacts with the acylating agent to form a highly reactive intermediate.

  • Use a Stronger, Non-Nucleophilic Base: A stronger base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Proton-Sponge®, may be required to deprotonate the amine or scavenge the acid byproduct more effectively than triethylamine. Pyridine is also a common choice for sulfonylation reactions.[9]

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, this must be balanced against the risk of decomposition (see FAQ 1) and ester hydrolysis (see FAQ 3).

G start Low Yield in N-Acylation Reaction check_reagents Are you using a standard acylating agent (e.g., Ac₂O, AcCl)? start->check_reagents add_catalyst Action: Add catalytic DMAP (0.1 eq.) to activate the acylating agent. check_reagents->add_catalyst Yes check_base Is the base strong enough (e.g., TEA)? check_reagents->check_base No, using activated reagent already add_catalyst->check_base use_stronger_base Action: Switch to a stronger, non-nucleophilic base (e.g., DBU, Pyridine). check_base->use_stronger_base No check_temp Is the reaction at room temperature? check_base->check_temp Yes use_stronger_base->check_temp increase_temp Action: Cautiously increase temperature (e.g., to 40-60 °C). Monitor for decomposition. check_temp->increase_temp Yes re_evaluate Re-evaluate product stability and reaction design. check_temp->re_evaluate No, already heated increase_temp->re_evaluate

FAQ 3: My final product is contaminated with the corresponding carboxylic acid. How do I prevent hydrolysis of the methyl ester?

Answer: The methyl ester functionality is susceptible to cleavage under both basic (saponification) and acidic conditions, yielding the carboxylic acid.[10][11] This is one of the most common side reactions if reaction conditions are not carefully controlled.

Mechanistic Cause:

  • Base-Catalyzed Hydrolysis: Hydroxide ions or other strong bases can directly attack the electrophilic carbonyl carbon of the ester. This process is generally irreversible.[3]

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl oxygen is protonated, making the carbonyl carbon much more electrophilic and susceptible to attack by water. This reaction is reversible.[3]

ConditionRisk of Ester HydrolysisRecommended Action & Rationale
Strong Aqueous Base (e.g., NaOH, KOH, LiOH) Very High Avoid. Use non-nucleophilic organic bases (e.g., DBU, DIPEA) or inorganic bases known for low hydrolysis rates (e.g., K₂CO₃, Cs₂CO₃) in anhydrous solvents.
Strong Aqueous Acid (e.g., conc. HCl, H₂SO₄) High Avoid. If an acid catalyst is needed, use a Lewis acid or an organic acid (e.g., p-TsOH) under strictly anhydrous conditions.
Elevated Temperatures (>80 °C) Moderate to High Use the lowest effective temperature. Higher temperatures accelerate hydrolysis, especially if trace water is present.
Protic Solvents (e.g., Methanol, Water) Moderate Use aprotic solvents (e.g., THF, DCM, Acetonitrile). Protic solvents can participate in the hydrolysis reaction.
FAQ 4: I'm trying to form a diazonium salt for a subsequent Sandmeyer or coupling reaction, but I get a complex mixture or decomposition.

Answer: Successful diazotization of weakly basic anilines requires strict control over reaction parameters, primarily temperature and acidity.[12][13] The electron-withdrawing groups on this molecule make the aniline nitrogen significantly less basic, which can complicate the initial nitrosation step.

Critical Success Factors:

  • Strict Temperature Control (0-5 °C): This is non-negotiable. Aryl diazonium salts are notoriously unstable at higher temperatures and will decompose, often violently, to release N₂ gas and form a complex mixture of phenolic and other byproducts.[12][14] Always perform the reaction in an ice-water or ice-salt bath.

  • Sufficient Acidity: The reaction requires nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[14] Sufficient acid is needed to fully protonate the aniline (forming the anilinium salt, which is soluble) and to drive the formation of the active nitrosating agent, the nitrosonium ion (NO⁺).[15] A common protocol uses 2.5-3.0 equivalents of acid.

  • Slow Addition of Nitrite: The aqueous solution of sodium nitrite should be added slowly and dropwise, keeping the internal reaction temperature below 5 °C at all times. This prevents localized warming and a buildup of nitrous acid, which can also decompose.

G sub Methyl 2-amino- 5-(methylsulfonyl)benzoate P1 Colored Impurities (Quinone-imines) sub->P1 Oxidation (O₂, heat) P2 Carboxylic Acid Byproduct sub->P2 Hydrolysis (H₃O⁺ or OH⁻) P3 Desired Amide Product sub->P3 N-Acylation (RCOCl, Base) P4 Aryl Diazonium Salt (Reactive Intermediate) sub->P4 Diazotization (NaNO₂, HCl, 0-5 °C)

References

Challenges in the scale-up synthesis of "Methyl 2-amino-5-(methylsulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-5-(methylsulfonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target molecule.

I. Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a multi-step route. A common and effective pathway starts from 2-aminobenzoic acid (anthranilic acid) or its methyl ester. The key transformations involve the introduction of a methylthio group, followed by oxidation to the sulfone and finally esterification if the acid was the starting material.

Synthetic_Pathway cluster_0 Route A: Starting from Methyl Anthranilate cluster_1 Route B: Starting from 2-Aminobenzoic Acid A1 Methyl 2-aminobenzoate A2 Methyl 2-amino-5-(methylthio)benzoate A1->A2 Introduction of -SCH3 group A3 This compound A2->A3 Oxidation B1 2-Aminobenzoic Acid B2 2-Amino-5-(methylthio)benzoic acid B1->B2 Introduction of -SCH3 group B3 2-Amino-5-(methylsulfonyl)benzoic acid B2->B3 Oxidation B4 This compound B3->B4 Esterification Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Review Reaction Monitoring Data (TLC, HPLC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Change_Reagents Consider More Reactive Reagents or Catalyst Incomplete_Reaction->Change_Reagents Yes (Still Incomplete) Purification_Issue Purification Problem? Side_Products->Purification_Issue No Optimize_Stoichiometry Optimize Reagent Stoichiometry Side_Products->Optimize_Stoichiometry Yes Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Yes Optimize_Purification Optimize Purification Method (Recrystallization, Chromatography) Purification_Issue->Optimize_Purification Yes Success Problem Resolved Increase_Time_Temp->Success Change_Reagents->Success Optimize_Stoichiometry->Success Lower_Temp->Success Optimize_Purification->Success

How to improve the purity of synthesized "Methyl 2-amino-5-(methylsulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 2-amino-5-(methylsulfonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to help you achieve the desired purity for your downstream applications.

Understanding the Chemistry of Purification

This compound possesses three key functional groups that dictate its chemical behavior and, consequently, the strategies for its purification: a weakly basic aromatic amine, a neutral methyl ester, and a polar methylsulfonyl group. The interplay of these groups influences the molecule's solubility, polarity, and reactivity, which are critical factors in selecting an appropriate purification method.

A common synthetic route to this compound involves the multi-step conversion of precursors like salicylic acid or methyl salicylate.[1] These synthetic pathways can introduce a variety of impurities, including unreacted starting materials, intermediates, and by-products from side reactions. Effective purification is therefore paramount to ensure the quality and reliability of the final product.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Isolation Incomplete reaction; Presence of starting materials or intermediates; Formation of side-products.1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction to completion.[2] 2. Acid-Base Extraction: Implement an acid-base extraction workup to remove acidic or basic impurities. 3. Recrystallization: Perform recrystallization from a suitable solvent system.
Product is an Oil or Fails to Crystallize Presence of impurities that inhibit crystallization; Incorrect solvent choice for recrystallization.1. Solvent Screening: Systematically screen for an effective recrystallization solvent or solvent mixture.[3][4] 2. Pre-purification: Use flash column chromatography to remove the impurities that hinder crystallization. 3. Induce Crystallization: Try scratching the flask or seeding with a pure crystal.[5]
Discolored Product (Yellow or Brown) Presence of colored impurities, often from oxidation of the aromatic amine or residual reagents from the synthesis.1. Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[5] 2. Column Chromatography: Use column chromatography for a more thorough separation from colored by-products.
Broad Melting Point Range The product is impure.This is a key indicator of impurity. The purification method needs to be optimized. Refer to recrystallization or chromatography protocols. A sharp melting point is a good indicator of high purity.[5]
Streaking on TLC Plate The amino group is interacting with the acidic silica gel; The sample is too concentrated.1. Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to suppress the interaction with silica.[2] 2. Dilute Sample: Ensure the sample spotted on the TLC plate is not overly concentrated.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2-aminobenzoic acid derivatives, intermediates from the sulfonation or esterification steps, and side-products from over-reaction or incomplete reactions. For instance, if starting from a salicylic acid derivative, you might have residual phenolic compounds.[1][6] Hydrolysis of the ester group back to the carboxylic acid is also a possibility, especially under acidic or basic workup conditions.

Q2: I've tried recrystallization from methanol as suggested in some literature, but the purity is still not satisfactory. What should I do?

A2: While methanol can be a suitable solvent[7], a single-solvent recrystallization may not be sufficient if the impurities have similar solubility profiles to your product. You should explore binary solvent systems. A good approach is to dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed, then heat to redissolve and cool slowly.[8] Common solvent mixtures to try include ethyl acetate/hexanes, acetone/water, or dichloromethane/heptane.[3]

Q3: Is column chromatography a viable option for purifying this compound? What conditions should I start with?

A3: Yes, column chromatography is an excellent method for purifying this compound, especially for removing closely related impurities. Due to the basicity of the amino group, it can interact with the acidic silica gel, leading to peak tailing.[9] To mitigate this, you can either use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1% in your eluent) or use an amine-functionalized silica gel column.[10][11] A good starting mobile phase for standard silica gel would be a gradient of ethyl acetate in hexanes.

Q4: Can I use acid-base extraction to purify my crude product?

A4: Acid-base extraction is a highly effective technique to separate your product from neutral or acidic impurities.[12][13][14] The aromatic amine in your compound is basic and can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows you to extract it into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will precipitate your purified product.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction twice. The basic product will move into the aqueous layer as its hydrochloride salt.

  • Combine Aqueous Layers: Combine the acidic aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 3M sodium hydroxide (NaOH) solution with stirring until the solution is basic (check with pH paper). Your product should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent is critical and may require some preliminary screening.

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 3: Purification by Flash Column Chromatography

This protocol outlines the purification using flash chromatography on silica gel.

  • TLC Analysis: Develop a suitable mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the product. A common starting point is a mixture of ethyl acetate and hexanes. Consider adding 0.5% triethylamine to the mobile phase to improve peak shape.[2]

  • Column Packing: Pack a column with silica gel using the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb the sample onto a small amount of silica gel and load it onto the column (dry loading).

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision1 Single Spot? TLC->Decision1 Recrystallize Recrystallization Decision1->Recrystallize Yes Decision2 Multiple Spots? Decision1->Decision2 No PureProduct Pure Product Recrystallize->PureProduct AcidBase Acid-Base Extraction Decision2->AcidBase Acidic/Basic Impurities Column Column Chromatography Decision2->Column Neutral Impurities Decision3 Impurities Removed? AcidBase->Decision3 Column->Decision3 Decision3->Recrystallize Yes Decision3->Column No, try alternative column

Caption: Decision workflow for purification.

References

Dealing with byproduct formation in benzamide synthesis from substituted benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing benzamides from substituted benzoates. Here, we address common challenges, with a focus on understanding and mitigating byproduct formation to enhance yield, purity, and overall process efficiency.

Introduction: The Challenge of Byproduct Formation

The synthesis of benzamides from substituted benzoates is a cornerstone of medicinal chemistry and materials science. However, the presence of various substituents on the aromatic ring can introduce a range of side reactions, leading to the formation of unwanted byproducts. These impurities can complicate purification, reduce yields, and compromise the integrity of the final compound. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis of benzamides from substituted benzoates, offering potential causes and actionable solutions.

Problem 1: Low Yield of the Target Benzamide with Significant Recovery of Starting Benzoate

Possible Causes:

  • Inefficient Activation of the Carboxylic Acid: The conversion of the benzoate to a more reactive intermediate (like an acyl chloride or an active ester) may be incomplete.

  • Poor Nucleophilicity of the Amine: The amine used in the reaction may not be sufficiently nucleophilic to attack the activated carboxyl group, especially if it is sterically hindered or has electron-withdrawing groups.

  • Decomposition of Coupling Agents: The coupling agents used to facilitate the amide bond formation may be unstable under the reaction conditions.

Solutions:

  • Optimize the Activation Step:

    • Choice of Activating Agent: For sluggish reactions, consider switching from standard coupling agents like DCC (dicyclohexylcarbodiimide) to more potent alternatives such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate back to the starting carboxylic acid.

  • Enhance Amine Reactivity:

    • Base Selection: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the acid produced during the reaction without competing with the primary amine.

    • Temperature: While higher temperatures can sometimes increase reaction rates, they can also lead to side reactions. A systematic temperature screen is recommended.

  • Protocol: Screening of Coupling Agents

    • Set up parallel reactions in small vials, each containing the substituted benzoate, the amine, and a non-nucleophilic base in a suitable anhydrous solvent (e.g., DMF or DCM).

    • To each vial, add a different coupling agent (e.g., DCC, EDC/HOBt, HATU, COMU) at equimolar concentration.

    • Stir the reactions at room temperature for a set period (e.g., 12 hours).

    • Quench the reactions and analyze the crude product mixture by LC-MS or ¹H NMR to determine the conversion to the desired benzamide and the presence of byproducts.

Problem 2: Formation of an N-Acylurea Byproduct

Observation: A significant byproduct is observed, often with a molecular weight corresponding to the desired product plus the molecular weight of a urea derivative.

Cause: This is a classic byproduct when using carbodiimide-based coupling agents like DCC or EDC. The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the amine.

Solutions:

  • Addition of HOBt or HOAt: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form an active ester. This active ester is more reactive towards the amine and less prone to rearrangement.

  • Alternative Coupling Agents: Switching to a phosphonium-based (e.g., BOP, PyBOP) or an iminium-based (e.g., HATU, HBTU) coupling agent can circumvent the formation of N-acylurea byproducts.

Workflow for Minimizing N-Acylurea Formation

Caption: Decision workflow for troubleshooting N-acylurea byproduct formation.

Problem 3: Epimerization/Racemization of Chiral Centers

Observation: When working with chiral substituted benzoates or amines, a loss of stereochemical purity is observed in the final benzamide product.

Cause: The activation of the carboxylic acid can sometimes lead to the formation of an oxazolone intermediate, especially if the alpha-carbon is chiral. This intermediate can tautomerize, leading to racemization.

Solutions:

  • Use of Additives: The addition of HOBt or, more effectively, HOAt can suppress racemization by minimizing the lifetime of the highly reactive intermediates.

  • Mild Coupling Agents: Employing coupling agents known for low racemization potential, such as COMU, is highly recommended.

  • Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of epimerization.

Coupling Agent AdditiveRelative Racemization Rate
NoneHigh
HOBtModerate
HOAtLow
COMU (as coupling agent)Very Low
Caption: Comparison of the effect of additives on racemization.

Frequently Asked Questions (FAQs)

Q1: How do electron-donating or electron-withdrawing groups on the benzoate affect byproduct formation?

A1: Substituents on the benzoate ring can significantly influence reactivity and byproduct formation.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CF₃) increase the electrophilicity of the carbonyl carbon, which can facilitate the desired nucleophilic attack by the amine. However, they can also make the carboxylate a better leaving group, potentially leading to side reactions if the activated intermediate is unstable.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -N(CH₃)₂) decrease the electrophilicity of the carbonyl carbon, which can slow down the desired reaction. This may require more forcing conditions (higher temperature, more potent coupling agents), which in turn can increase the likelihood of side reactions involving other functional groups on the molecule.

Q2: What is the role of the solvent in benzamide synthesis, and how does it impact byproducts?

A2: The choice of solvent is crucial.

  • Aprotic Polar Solvents (e.g., DMF, NMP): These are common choices as they can dissolve a wide range of reactants and intermediates. However, DMF can decompose at elevated temperatures to form dimethylamine, which can act as a competing nucleophile, leading to the formation of a dimethylbenzamide byproduct.

  • Aprotic Nonpolar Solvents (e.g., DCM, THF): These are good choices for reactions that are sensitive to solvent polarity. They are generally less prone to participating in side reactions compared to polar aprotic solvents.

  • Protic Solvents (e.g., alcohols, water): These should be strictly avoided as they can react with the activated carboxylic acid intermediate, leading to ester formation or hydrolysis back to the starting material.

Q3: Can the base used in the reaction lead to byproducts?

A3: Yes. While a base is often necessary to neutralize the acid formed during the reaction, an inappropriate choice can be problematic.

  • Nucleophilic Bases: Pyridine, for example, can act as a nucleophile and react with the activated carboxyl group to form an acylpyridinium species. While this can be a productive intermediate in some cases, it can also be a pathway to byproducts.

  • Sterically Hindered Non-Nucleophilic Bases: DIPEA and 2,6-lutidine are often preferred as they are less likely to compete with the primary amine as a nucleophile. However, the purity of the base is important, as impurities can lead to unexpected side reactions.

Q4: How can I purify my benzamide away from common byproducts like N-acylurea?

A4: Purification strategies depend on the properties of the byproduct.

  • N-Acylurea: This byproduct is often non-polar and can sometimes be removed by precipitation from a suitable solvent system. For example, after the reaction, diluting the mixture with an ether like MTBE can cause the urea to precipitate. Alternatively, silica gel chromatography is usually effective.

  • Unreacted Starting Materials: If the starting benzoate and the final benzamide have significantly different polarities, column chromatography is a straightforward method for separation. An acidic or basic wash during the workup can also help remove unreacted acidic or basic starting materials.

General Workflow for Benzamide Synthesis

Caption: A generalized workflow for benzamide synthesis highlighting potential byproduct formation points.

Optimization of molar ratio and reaction time in "Methyl 2-amino-5-(methylsulfonyl)benzoate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-amino-5-(methylsulfonyl)benzoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, specifically focusing on molar ratios and reaction times. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Overview of the Synthetic Approach

The synthesis of this compound can be effectively achieved through a copper-catalyzed cross-coupling reaction. This method involves the reaction of an aryl halide, such as Methyl 2-amino-5-bromobenzoate, with a sulfinating agent, like sodium methanesulfinate. This approach is often preferred due to its relatively mild reaction conditions and good functional group tolerance.

Below is a general workflow for this synthesis:

Synthesis_Workflow Start Start Reactant_Prep Reactant Preparation (Methyl 2-amino-5-bromobenzoate, Sodium Methanesulfinate, Catalyst) Start->Reactant_Prep 1 Reaction_Setup Reaction Setup (Solvent, Inert Atmosphere) Reactant_Prep->Reaction_Setup 2 Reaction Reaction (Heating and Stirring) Reaction_Setup->Reaction 3 Workup Aqueous Workup and Extraction Reaction->Workup 4 Purification Purification (e.g., Column Chromatography) Workup->Purification 5 Analysis Product Analysis (NMR, LC-MS) Purification->Analysis 6 End End Analysis->End 7

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. Optimization of specific parameters may be required based on your laboratory conditions and reagent purity.

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Sodium methanesulfinate

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline or DMEDA)

  • Solvent (e.g., DMSO or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add Methyl 2-amino-5-bromobenzoate, sodium methanesulfinate, CuI, and the chosen ligand.

  • Solvent Addition: Add the anhydrous solvent under an inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (typically between 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.

Troubleshooting Guide (Q&A Format)

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshoot:

  • Purity of Reactants: Ensure that your starting materials, especially the sodium methanesulfinate, are anhydrous. The presence of water can significantly hinder the reaction. Consider drying the sulfinate salt under vacuum before use.

  • Catalyst Activity: The copper catalyst's activity is crucial. Use freshly opened or properly stored CuI. The choice of ligand is also important; if L-proline doesn't yield good results, consider switching to another ligand like N,N'-dimethylethylenediamine (DMEDA).

  • Reaction Temperature: The reaction may require a higher temperature to proceed efficiently. Incrementally increase the temperature by 10 °C and monitor the effect on the reaction rate and yield. Be cautious, as excessively high temperatures can lead to product decomposition.

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere. Oxygen can deactivate the catalyst. Purge the reaction vessel thoroughly with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

Q2: I am observing the formation of significant byproducts. How can I minimize them?

A2: Byproduct formation often points to issues with molar ratios or reaction time.

  • Optimizing Molar Ratios: The stoichiometry of the reactants is critical. An excess of the sulfinating agent is generally used to drive the reaction to completion. However, a large excess can sometimes lead to side reactions. Start with a molar ratio of Methyl 2-amino-5-bromobenzoate to sodium methanesulfinate of 1:1.5 and adjust as needed.

  • Reaction Time: Monitor the reaction closely using TLC or LC-MS. Prolonged reaction times after the starting material has been consumed can lead to the formation of degradation products. Once the reaction reaches completion, proceed with the workup promptly.

  • Temperature Control: As mentioned earlier, high temperatures can promote side reactions. Find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.

ParameterStarting PointOptimization Range
Molar Ratio (Aryl Halide : Sulfinate)1 : 1.51 : 1.2 to 1 : 2.0
Catalyst Loading (CuI)5 mol%2 mol% to 10 mol%
Ligand Loading 10 mol%5 mol% to 20 mol%
Reaction Temperature 100 °C80 °C to 120 °C
Reaction Time 12 hours6 to 24 hours

Caption: Recommended starting conditions and optimization ranges for the synthesis.

Q3: The purification of my product is difficult due to co-eluting impurities. What can I do?

A3: Purification challenges can often be addressed by modifying the workup procedure or the chromatographic conditions.

  • Aqueous Workup: A thorough aqueous workup can help remove some of the more polar impurities. Washing the organic extract with a dilute solution of ammonium chloride can help remove residual copper catalyst.

  • Chromatography: If impurities are co-eluting with your product, try a different solvent system for your column chromatography. A gradient elution might be necessary to achieve good separation. Alternatively, consider a different stationary phase, such as alumina, or techniques like preparative HPLC if the impurities are particularly stubborn.

Frequently Asked Questions (FAQs)

Q: What is the optimal molar ratio of the aryl halide to the sulfinating agent?

A: The optimal molar ratio can vary depending on the specific substrates and reaction conditions. A good starting point is a 1:1.5 ratio of Methyl 2-amino-5-bromobenzoate to sodium methanesulfinate. This excess of the sulfinate helps to ensure complete consumption of the starting aryl halide. You may need to screen ratios between 1:1.2 and 1:2.0 to find the sweet spot for your specific setup that maximizes yield while minimizing byproducts.

Q: How critical is the reaction time, and how should I determine the optimal duration?

A: Reaction time is a critical parameter that directly impacts yield and purity. An insufficient reaction time will result in incomplete conversion, while an overly extended time can lead to product degradation. The best way to determine the optimal reaction time is by monitoring the reaction's progress. Take small aliquots from the reaction mixture at regular intervals (e.g., every 2 hours) and analyze them by TLC or LC-MS. The reaction is complete when the starting material is no longer detectable.

Optimization_Logic Start Low Yield or High Impurities Check_Purity Check Reactant Purity and Inert Atmosphere Start->Check_Purity Adjust_Ratio Adjust Molar Ratios (Aryl Halide:Sulfinate) Check_Purity->Adjust_Ratio If purity is good Optimize_Temp Optimize Temperature Adjust_Ratio->Optimize_Temp Monitor_Time Monitor Reaction Time (TLC/LC-MS) Optimize_Temp->Monitor_Time Result Improved Yield and Purity Monitor_Time->Result

Caption: A logical flow for troubleshooting and optimizing the reaction.

Q: Can I use a different copper catalyst or ligand?

A: Yes, other copper sources like Cu₂O or Cu(OAc)₂ can be used, although their reactivity might differ. The choice of ligand is also flexible. While L-proline and DMEDA are common choices for this type of reaction, other N,N- or N,O-bidentate ligands could also be effective. It is advisable to screen a small selection of catalysts and ligands if you are not achieving the desired results with the standard protocol.

Validation & Comparative

A Comparative Guide to Benzamide Synthesis: Evaluating Methyl 2-amino-5-(methylsulfonyl)benzoate Against Classical Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Benzamide Moiety

In the landscape of medicinal chemistry and materials science, the benzamide scaffold is a cornerstone. Its prevalence in a vast number of FDA-approved drugs, agrochemicals, and functional materials underscores the critical importance of its efficient and reliable synthesis. The amide bond, which defines this class of molecules, is one of the most fundamental linkages in organic chemistry, essential to the structure of proteins and peptides.[1][2] The selection of a starting material for benzamide synthesis is a pivotal decision in any research and development campaign, directly influencing reaction efficiency, yield, purity, scalability, and overall cost.

This guide provides an in-depth comparative analysis of starting materials for the synthesis of substituted benzamides, with a special focus on Methyl 2-amino-5-(methylsulfonyl)benzoate . We will objectively compare this advanced intermediate against traditional precursors, providing field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.

Focus Molecule: this compound

This compound is a highly functionalized aniline derivative.[3] Its structure is notable for three key features that dictate its reactivity and utility:

  • The Aniline Moiety (2-amino group): This primary amine is the key nucleophile for amide bond formation. Its reactivity is electronically modulated by the other ring substituents.

  • The Methyl Ester (benzoate): This group offers a site for subsequent chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to a secondary amide.

  • The Electron-Withdrawing Sulfone (5-methylsulfonyl): This group significantly reduces the basicity and nucleophilicity of the aniline nitrogen. This deactivation is a critical consideration in reaction design, often requiring more forcing conditions or specific activation strategies compared to electron-rich anilines.

The primary utility of this molecule lies in its direct pathway to complex benzamides where the substituent pattern is already established, streamlining the synthetic route to advanced drug intermediates.

Experimental Protocol: Acylation of this compound

This protocol details a standard acylation procedure to form a benzamide, a common transformation for this starting material. The choice of an acyl chloride is a classic and robust method for forming the amide bond with a deactivated aniline.

Objective: To synthesize Methyl 2-(benzamido)-5-(methylsulfonyl)benzoate.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)[4]

  • Anhydrous Pyridine or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add the non-nucleophilic base, such as pyridine or DIPEA (1.5 eq), to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.[5]

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise via syringe. The slow addition is crucial to control the exothermic reaction.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride and benzoic acid), and finally with brine.[4]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure Methyl 2-(benzamido)-5-(methylsulfonyl)benzoate.[4]

Alternative Starting Materials: A Comparative Overview

The optimal synthetic route is rarely a one-size-fits-all solution. Below, we compare this compound with three classical approaches to benzamide synthesis.

The Schotten-Baumann Reaction: Acyl Chlorides and Amines

This is one of the most traditional and reliable methods for amide bond formation.[1] It involves the reaction of an amine with an acyl chloride, typically under basic conditions to neutralize the HCl byproduct.[6][7]

  • Causality: The high electrophilicity of the acyl chloride carbonyl carbon makes it highly susceptible to nucleophilic attack by the amine. This method is effective even for deactivated amines, though it may require heating.

  • Limitations: The synthesis requires the preparation of the acyl chloride from the corresponding carboxylic acid, adding a step to the process. Acyl chlorides are also sensitive to moisture.

Direct Amidation: Carboxylic Acids and Amines with Coupling Agents

In modern drug discovery, direct coupling of a carboxylic acid and an amine using a coupling agent is the most prevalent method. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Uronium) are standard.[5][8]

  • Causality: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate (e.g., an O-acylisourea with EDC), which is then readily displaced by the amine nucleophile.[5] This avoids the need to prepare a separate acyl chloride.

  • Limitations: Coupling agents can be expensive, and their byproducts (e.g., dicyclohexylurea from DCC) can sometimes complicate purification.[5] Epimerization can be a concern for chiral carboxylic acids.

Nitrile Hydrolysis

Benzonitriles can be hydrolyzed to primary benzamides under either acidic or basic conditions. This route is fundamentally different as it builds the amide functionality from a different oxidation state.

  • Causality: The reaction proceeds via protonation (acid-catalyzed) or hydroxide attack (base-catalyzed) at the nitrile carbon, followed by tautomerization and further hydrolysis.

  • Limitations: The reaction conditions can be harsh (strong acids/bases, high temperatures), which may not be compatible with sensitive functional groups on the molecule. Over-hydrolysis to the carboxylic acid is a common side reaction that must be carefully controlled.[9]

Quantitative & Qualitative Comparison

The following table provides a comparative summary of the different synthetic strategies. The data is synthesized from established chemical literature and represents typical outcomes.

ParameterThis compoundAcyl Chloride + Amine (Schotten-Baumann)Carboxylic Acid + Amine (Coupling Agent)Benzonitrile Hydrolysis
Typical Yield Good to Excellent (80-95%)Very Good to Excellent (85-98%)[7]Good to Excellent (75-95%)[10]Fair to Good (50-85%)[11]
Reaction Conditions Mild to Moderate (0 °C to RT)Mild to Moderate (0 °C to Reflux)Mild (Room Temperature)Harsh (Strong Acid/Base, Heat)
Key Reagents Acyl Chloride, BaseThionyl Chloride (for acyl chloride prep), BaseCoupling Agent (EDC, HATU), BaseH₂SO₄ or NaOH
Atom Economy ModerateModerateGoodExcellent
Functional Group Tolerance GoodModerate (sensitive to acid/base)Excellent (very chemoselective)[12]Poor
Scalability GoodGood (exotherm needs control)Excellent (widely used in industry)Moderate (waste stream management)
Key Advantage Pre-installed functionalityHigh reactivity, reliableBroad scope, mild conditionsSimple starting material
Key Disadvantage Deactivated aniline may require specific conditionsMoisture sensitive, extra step for acyl chlorideReagent cost, byproduct removalHarsh conditions, over-hydrolysis risk

Visualizing the Synthetic Pathways

The choice of starting material dictates the entire synthetic workflow. The following diagram illustrates the distinct pathways to a target substituted benzamide.

G Synthetic Pathways to Substituted Benzamides cluster_0 Acylation Route cluster_1 Classical Routes A Methyl 2-amino-5- (methylsulfonyl)benzoate Product Target Benzamide A->Product Base (Pyridine) DCM, 0°C to RT B Acyl Chloride B->Product C Carboxylic Acid C->Product Amine, Coupling Agent (EDC/HOBt) F Acyl Chloride C->F SOCl₂ or (COCl)₂ D Amine E Benzonitrile E->Product H₂SO₄ or NaOH H₂O, Heat F->Product Amine, Base (Schotten-Baumann)

Caption: Comparative workflows for benzamide synthesis.

Conclusion: A Strategic Choice for Modern Synthesis

The synthesis of benzamides is a mature field, yet the choice of starting material remains a critical strategic decision.

  • Classical methods , such as the Schotten-Baumann reaction, remain highly effective and reliable, particularly for large-scale syntheses where cost is a primary driver. Their main drawback is the need for an additional activation step and moderate functional group tolerance.

  • Modern coupling reactions offer unparalleled mildness and scope, making them the workhorse of medicinal chemistry labs where functional group compatibility and rapid analog synthesis are paramount.

  • Nitrile hydrolysis provides an alternative pathway but is generally reserved for substrates that can withstand the harsh reaction conditions.

In this context, This compound represents a "convergent" approach. It is an ideal starting material when the specific substitution pattern it carries is required in the final target. While its deactivated aniline requires thoughtful reaction design—typically direct acylation with a highly reactive partner like an acyl chloride—it provides a more direct and streamlined route to complex, highly functionalized benzamides. By incorporating multiple functional groups from the outset, it allows chemists to bypass multiple, often challenging, aromatic substitution and functional group interconversion steps. For researchers in drug development, using such an advanced intermediate can significantly accelerate the synthesis of target molecules, saving valuable time and resources.

References

A Researcher's Guide to the Synthesis of Substituted Benzamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted benzamides is a foundational and frequently encountered task. The benzamide moiety is a privileged scaffold, appearing in a vast array of pharmaceuticals and biologically active compounds. The choice of synthetic route is a critical decision, profoundly impacting yield, purity, scalability, and the overall efficiency of a research program. This guide provides an in-depth comparative analysis of the most pertinent synthetic routes to substituted benzamides, moving beyond a mere listing of protocols to offer insights into the causality behind experimental choices and to provide a framework for rational route selection.

The Landscape of Benzamide Synthesis: A Strategic Overview

The formation of an amide bond, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid component or the utilization of specialized coupling conditions. The selection of an optimal synthetic strategy is a multifactorial decision. Key considerations include the electronic and steric properties of the substrates, functional group compatibility, desired scale of the reaction, and considerations of green chemistry. The following diagram illustrates a logical workflow for navigating this decision-making process.

Synthesis Route Selection cluster_methods Synthetic Methodologies start Define Target Benzamide Structure substrate_analysis Analyze Substrates: - Steric hindrance - Electronic effects - Functional groups start->substrate_analysis scale Determine Required Scale substrate_analysis->scale green_chem Consider Green Chemistry Principles scale->green_chem classical Classical Methods (Acyl Halides, Anhydrides) green_chem->classical High yield, but byproduct concerns coupling Coupling Reagents (Carbodiimides, etc.) green_chem->coupling Good yields, but reagent cost/waste catalytic Direct Catalytic Amidation green_chem->catalytic Atom economical, 'green' choice rearrangement Rearrangement Reactions green_chem->rearrangement Alternative pathway, substrate specific multicomponent Multicomponent Reactions green_chem->multicomponent High efficiency, complex products cross_coupling Cross-Coupling Reactions green_chem->cross_coupling Mild conditions, air tolerant end Select Optimal Synthetic Route classical->end coupling->end catalytic->end rearrangement->end multicomponent->end cross_coupling->end

Caption: A flowchart illustrating the decision-making process for selecting a suitable synthesis route for substituted benzamides.

Comparative Analysis of Key Synthetic Routes

The following sections provide a detailed comparison of the most common and innovative methods for benzamide synthesis, supported by experimental data and protocols.

Classical Acyl Chloride Method: The Schotten-Baumann Reaction

This venerable method involves the acylation of an amine with an acyl chloride, typically under basic conditions. The Schotten-Baumann reaction is a robust and high-yielding procedure, particularly for simple, unencumbered substrates. The use of a biphasic system, with an organic solvent for the reactants and an aqueous base to neutralize the HCl byproduct, is a common and effective setup.

Causality of Experimental Choices: The choice of a biphasic system is crucial for driving the reaction to completion by sequestering the HCl byproduct in the aqueous phase, thus preventing the protonation and deactivation of the amine nucleophile. The dropwise addition of the acyl chloride at low temperatures is essential to control the exothermic nature of the reaction and to minimize potential side reactions.

Table 1: Performance Data for the Schotten-Baumann Reaction

AmineAcyl ChlorideBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
AnilineBenzoyl Chloride10% aq. NaOHDichloromethane2-40-25>90
BenzylamineAcetyl Chlorideaq. NaOHDichloromethane/WaterNot specifiedNot specifiedHigh
IsobutylamineBenzoyl Chloride10% aq. NaOHDichloromethane1-2<10High

Experimental Protocol: Synthesis of N-phenyl-4-aminobenzamide

  • Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (50 mL).

  • Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup: Place the Erlenmeyer flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the aniline solution.

  • Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride hydrochloride (1.0 eq.) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product. Recrystallize from ethanol to obtain pure N-phenyl-4-aminobenzamide.

Amide Coupling Reagents: The Modern Workhorse

The use of coupling reagents to facilitate amide bond formation from carboxylic acids and amines is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the synthesis of complex molecules. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt), activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine.

Causality of Experimental Choices: The addition of HOBt is critical for suppressing side reactions, such as the formation of N-acylurea byproducts, and for minimizing racemization when using chiral carboxylic acids. The choice of a polar aprotic solvent like DMF or NMP is typical, as it effectively solubilizes the reactants and reagents.

Table 2: Performance Data for EDC/HOBt Coupling

Carboxylic AcidAmineCoupling SystemSolventReaction Time (h)Temperature (°C)Yield (%)Reference
3-Bromobenzoic AcidVariousEDC/HOBtNot specifiedNot specifiedNot specifiedHigh
4-Formylbenzoic Acid6-Bromo-naphthalen-2-amineEDC/HOBt/DMAP/DIPEANot specifiedNot specifiedNot specified80
SM (Amine)Carboxylic AcidEDC-HCl/HOBt/NH4ClDMF120 to RT61

Experimental Protocol: EDC/HOBt Mediated Amide Synthesis

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in DMF (5 mL) in a round-bottom flask, add DIEA (3.0 eq).

  • Addition of Reagents: Cool the mixture to 0 °C and add EDC-HCl (2.0 eq), HOBt (2.0 eq), and the amine (1.5 eq).

  • Reaction: Allow the reaction to stir at room temperature for 30 minutes. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the resulting material by silica gel column chromatography.

Direct Catalytic Amidation: A Greener Approach

Direct amidation of carboxylic acids with amines, where water is the only byproduct, represents a highly atom-economical and environmentally benign approach. Boric acid has emerged as a simple, inexpensive, and effective catalyst for this transformation. The reaction is typically carried out at elevated temperatures with azeotropic removal of water.

Causality of Experimental Choices: The use of a Dean-Stark apparatus is essential for the removal of water, which drives the equilibrium towards the formation of the amide. Toluene is a common solvent due to its ability to form an azeotrope with water and its relatively high boiling point. The amount of boric acid catalyst can be varied to influence the reaction time.

Boric Acid Catalyzed Amidation cluster_reactants Reactants cluster_reaction Reaction RCOOH R-COOH (Carboxylic Acid) intermediate Formation of Acylborate Intermediate RCOOH->intermediate RNH2 R'-NH2 (Amine) nucleophilic_attack Nucleophilic Attack by Amine RNH2->nucleophilic_attack catalyst B(OH)3 (Boric Acid Catalyst) catalyst->intermediate intermediate->nucleophilic_attack amide_formation Amide Formation and Catalyst Regeneration nucleophilic_attack->amide_formation amide_formation->catalyst product Benzamide Product amide_formation->product R-CO-NH-R' byproduct Water (Byproduct) amide_formation->byproduct H2O

Caption: Proposed mechanism for boric acid-catalyzed direct amidation.

Table 3: Performance Data for Boric Acid-Catalyzed Amidation of Benzoic Acid with Benzylamine

Catalyst Loading (mol%)Reaction Time (h)TemperatureYield (%)
120Reflux (Toluene)89
108Reflux (Toluene)88
258Reflux (Toluene)87
505Reflux (Toluene)81

Experimental Protocol: Boric Acid-Catalyzed Synthesis of N-Benzylbenzamide

  • Reaction Setup: To a reaction vessel equipped with a Dean-Stark trap and condenser, add benzoic acid (3.66 g, 0.03 mol), boric acid (e.g., 0.186 g, 3 mmol, 10 mol%), and toluene (88 mL).

  • Addition of Amine: Stir the mixture for 10 minutes, then add benzylamine (3.4 mL, 0.031 mol).

  • Reaction: Heat the mixture to reflux using an oil bath and continue heating until the theoretical amount of water (0.54 mL) is collected in the Dean-Stark trap (approximately 8 hours with 10 mol% catalyst). Monitor the reaction by TLC.

  • Isolation: Allow the mixture to cool to room temperature and pour it into 100 mL of hexanes to precipitate the product.

  • Purification: Collect the solid by filtration, wash with hexanes, and dry. The product can be further purified by recrystallization.

The Beckmann Rearrangement: An Unconventional Route

The Beckmann rearrangement offers an alternative pathway to amides from ketoximes under acidic conditions. This reaction involves the migration of a group anti to the oxime hydroxyl group to an electron-deficient nitrogen atom. While not a direct coupling of a carboxylic acid and an amine, it is a valuable method for the synthesis of certain amides, particularly lactams from cyclic ketoximes.

Causality of Experimental Choices: The choice of a strong acid or an activating agent like thionyl chloride is necessary to convert the hydroxyl group of the oxime into a good leaving group, which initiates the rearrangement. The reaction is stereospecific, with the group anti to the leaving group migrating.

Table 4: Performance Data for the Beckmann Rearrangement

SubstrateReagentSolventReaction TimeTemperatureYield (%)Reference
Benzophenone OximeThionyl ChlorideAnhydrous EtherNot specifiedDistillation of solventHigh
Benzophenone OximePolyphosphoric Acid (PPA)Neat120 min60°C (ultrasound)56.65

Experimental Protocol: Beckmann Rearrangement of Benzophenone Oxime to Benzanilide

  • Reaction Setup: In a 150 mL Erlenmeyer flask, dissolve benzophenone oxime (2.0 g) in anhydrous ether (20 mL). This step must be performed in a fume hood.

  • Addition of Reagent: Carefully add approximately 3 mL of pure thionyl chloride to the flask.

  • Solvent Removal: On a water bath, distill off the solvent and any other volatile components.

  • Hydrolysis: To the residue, add 25 mL of water and boil for several minutes, breaking up any lumps with a glass rod. Decant the supernatant liquid.

  • Purification: Recrystallize the crude product from methanol. Collect the purified benzanilide by filtration, dry it, and record its weight and melting point.

The Ugi Four-Component Reaction: A Convergent Approach

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid synthesis of α-acylamino amides (bis-amides) from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot. This reaction is highly atom-economical and offers a high degree of molecular diversity.

Causality of Experimental Choices: The reaction is typically performed in a polar protic solvent like methanol, which facilitates the various equilibria involved in the reaction mechanism. Microwave heating can be employed to accelerate the reaction. The final, irreversible Mumm rearrangement drives the entire reaction sequence to completion.

Experimental Protocol: Synthesis of a Heterocyclic bis-amide via Ugi Reaction

  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, successively add aniline (1.0 eq), a heterocyclic aldehyde (1.0 eq), benzoic acid (1.0 eq), and cyclohexyl isocyanide (1.0 eq).

  • Reaction: Heat the mixture in a microwave reactor at 45°C for 30 minutes with a power of 200W.

  • Monitoring and Isolation: Monitor the reaction by TLC. The product often precipitates as a solid and can be purified by recrystallization.

Chan-Lam Coupling: A Mild C-N Bond Formation Strategy

The Chan-Lam coupling provides a mild and efficient method for the formation of C-N bonds, including the synthesis of N-aryl amides, from arylboronic acids and amides. This copper-catalyzed reaction is notable for its tolerance of air and moisture, making it experimentally convenient.

Causality of Experimental Choices: The use of a copper catalyst, often in the form of Cu(OAc)₂, is essential for the transmetalation and subsequent reductive elimination steps. The reaction is typically run in air, as oxygen can facilitate the reoxidation of the copper catalyst.

Conclusion: A Strategic Approach to Benzamide Synthesis

The synthesis of substituted benzamides is a well-developed field with a diverse array of methodologies available to the modern researcher. The classical Schotten-Baumann reaction remains a reliable and high-yielding choice for many applications. For more complex or sensitive substrates, amide coupling reagents like EDC/HOBt offer a versatile and efficient alternative, albeit with considerations of cost and waste. The emergence of direct catalytic amidation, particularly with boric acid, provides a greener and more atom-economical pathway. The Beckmann rearrangement and Ugi reaction represent valuable, albeit more specialized, routes for accessing specific amide structures. Finally, the Chan-Lam coupling offers a mild and convenient method for the synthesis of N-aryl amides.

Ultimately, the optimal choice of synthetic route depends on a careful consideration of the specific target molecule, the available starting materials, and the desired scale and efficiency of the synthesis. By understanding the underlying principles and practical considerations of each method, researchers can make informed decisions to achieve their synthetic goals effectively and efficiently.

A Comparative Guide to the Synthesis of Sulpiride: An Analysis of Precursor Impact on Efficacy and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Synthesis in Therapeutic Outcomes

Sulpiride is a substituted benzamide antipsychotic agent renowned for its selective antagonism of dopamine D2 and D3 receptors.[1][2][3] This targeted mechanism of action makes it a valuable therapeutic for schizophrenia, demonstrating efficacy against both positive and negative symptoms, as well as for its antidepressant and antiemetic properties.[3][4][5] However, the therapeutic performance of any active pharmaceutical ingredient (API) is inextricably linked to its purity. The synthetic pathway, beginning with the choice of precursors, is the foundational determinant of the final product's quality, dictating its impurity profile, yield, and, consequently, its safety and efficacy.

This guide provides an in-depth comparison of sulpiride synthesized from different precursors. We will dissect the common synthetic routes, present comparative experimental data on yield and purity, and provide validated analytical protocols. The core objective is to illuminate the causal link between starting materials and the ultimate quality of the sulpiride API, offering a critical resource for researchers, chemists, and drug development professionals dedicated to optimizing pharmaceutical manufacturing.

Pharmacological Context: The Mechanism of Sulpiride

Sulpiride's therapeutic effects are primarily mediated through its blockade of D2 and D3 dopamine receptors in the central nervous system.[6] In conditions like schizophrenia, an imbalance in dopaminergic pathways is often implicated.[2][5] By selectively antagonizing these receptors, sulpiride modulates this neurotransmission, alleviating psychotic symptoms.[2][3] Notably, its action is dose-dependent; at lower doses, it can preferentially block presynaptic autoreceptors, leading to an increase in dopamine release, which may contribute to its antidepressant effects.[2] This nuanced mechanism underscores the importance of a pure, well-characterized API to ensure predictable and reliable clinical outcomes.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Auto D2 Autoreceptor Dopamine->D2_Auto Negative Feedback D2_Post D2 Receptor Dopamine->D2_Post Binds Vesicle Vesicles Vesicle->Dopamine Release Response Cellular Response (Signal Transduction) D2_Post->Response Activates Sulpiride Sulpiride Sulpiride->D2_Auto Blocks (Low Dose) Sulpiride->D2_Post Blocks

Caption: Mechanism of action of Sulpiride as a D2 receptor antagonist.

Core Synthetic Pathways and Key Precursors

The synthesis of sulpiride is fundamentally a condensation reaction that forms an amide bond between two key precursors.[4][7] The choice and quality of these starting materials are the first critical control points in the manufacturing process.

The Two Pillars of Sulpiride Synthesis:

  • The Benzamide Moiety Precursor : This is typically 2-methoxy-5-sulfamoylbenzoic acid or its esterified form, such as methyl 2-methoxy-5-sulfamoylbenzoate .[7][8] The ester form is frequently used in industrial applications to facilitate the reaction.

  • The Pyrrolidine Moiety Precursor : This is N-ethyl-2-aminomethylpyrrolidine (also known as (1-ethylpyrrolidin-2-yl)methylamine).[7] For the synthesis of the more pharmacologically active single enantiomer, Levosulpiride, the chiral precursor (S)-(-)-2-aminomethyl-1-ethylpyrrolidine is required.[7][9]

The primary synthetic transformation involves the coupling of these two molecules.

P1 Precursor 1: 2-Methoxy-5-sulfamoyl- benzoic Acid (or Ester) React Condensation Reaction (Amide Bond Formation) P1->React P2 Precursor 2: N-Ethyl-2-aminomethyl- pyrrolidine P2->React Cond Conditions: - Solvent (e.g., Ethylene Glycol) - Heat (80-120°C) - Optional Catalyst React->Cond Crude Crude Sulpiride React->Crude Purify Purification (Crystallization) Crude->Purify Final High-Purity Sulpiride API Purify->Final

Caption: General synthetic workflow for Sulpiride production.

Comparative Analysis of Synthetic Routes

The seemingly subtle choice between using the free acid or the methyl ester of the benzamide precursor, along with different reaction conditions, can have a significant impact on reaction efficiency and the final impurity profile. Patents and literature describe several variations, allowing for a direct comparison.

Route A: Traditional Condensation with Glycerol This method involves reacting 2-methoxy-5-sulfamoylbenzoic acid methyl ester with N-ethyl-2-aminomethylpyrrolidine in a glycerol solvent at elevated temperatures (90-95°C) for an extended period (10 hours).[10] While effective, this route is associated with longer reaction times and may present challenges in purification, potentially impacting the final yield and purity.

Route B: Catalyzed Condensation with Ethylene Glycol A more recent, optimized approach utilizes ethylene glycol as a solvent and introduces a solid base catalyst.[8] The reaction proceeds at a lower temperature range (80-90°C) and for a significantly shorter duration (4-6 hours).[8] This catalyzed route is designed to improve reaction efficiency, minimize side-product formation, and facilitate easier purification.

Synthetic RouteBenzamide PrecursorKey ConditionsReaction TimeReported YieldReported PuritySource
Route A Methyl 2-methoxy-5-sulfamoylbenzoateGlycerol solvent, 90-95°C10 hours~88.4%Not specified[8][10]
Route B Methyl 2-methoxy-5-sulfamoylbenzoateEthylene glycol, solid base catalyst, 80-90°C4-6 hours95.2% 99.95% [8]

Causality Behind Performance Differences: The introduction of a solid base catalyst in Route B is the key differentiator. The catalyst enhances the nucleophilicity of the amine precursor and facilitates the departure of the methanol leaving group from the ester, thereby accelerating the rate of amide bond formation. This increased efficiency at lower temperatures and shorter times reduces the likelihood of thermal degradation of reactants and products, leading to a cleaner reaction mixture with fewer impurities. Consequently, both the yield and the final purity are significantly improved.[8]

The Critical Impact of the Impurity Profile

Impurities in an API can arise from starting materials, by-products of the synthesis, or degradation.[11][12][13] Regulatory bodies and pharmacopoeias, such as the British Pharmacopoeia (BP) and European Pharmacopoeia (EP), set stringent limits on these impurities to ensure patient safety.[11][14][15]

Common impurities related to sulpiride synthesis include:

  • Unreacted Precursors: Residual amounts of 2-methoxy-5-sulfamoylbenzoic acid/ester and N-ethyl-2-aminomethylpyrrolidine.[16]

  • Process-Related Impurities: Side-products formed during the condensation reaction. The EP lists several specified impurities, such as Sulpiride Impurity A and B.[17][18]

  • Degradation Products: Compounds formed during storage or under stress conditions.

An optimized synthesis like Route B, which results in a higher purity profile (99.95%), inherently minimizes the levels of these impurities. A less efficient reaction may require more aggressive purification steps, which can be costly and may not completely remove all process-related impurities, potentially impacting the safety and stability of the final drug product.

Experimental Protocols for Quality Assessment

To validate the purity of a sulpiride batch and quantify its related substances, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[12][16]

Protocol: HPLC Method for Sulpiride and Related Substances

This protocol is based on standards outlined in the British Pharmacopoeia, providing a self-validating system for quality control.[14]

1. Chromatographic Conditions:

  • Column: Stainless steel column (25 cm x 4.6 mm) packed with octylsilyl silica gel for chromatography (5 µm). (e.g., Zorbax RX C8 or equivalent).[14]

  • Mobile Phase: A mixture of 10 volumes of acetonitrile, 10 volumes of methanol, and 80 volumes of an aqueous solution containing 6.8% w/v potassium dihydrogen orthophosphate and 0.1% w/v sodium octanesulfonate. Adjust the final mixture to pH 3.3 using orthophosphoric acid.[14]

  • Flow Rate: 1.5 mL per minute.[14]

  • Column Temperature: Ambient.[14]

  • Detection Wavelength: 240 nm.[14]

  • Injection Volume: 20 µL.[14]

2. Preparation of Solutions:

  • Test Solution (1): Prepare a solution of the sulpiride API in the mobile phase at a specified concentration (e.g., 0.1% w/v).

  • Reference Solution (2): Dilute the Test Solution (1) to a level corresponding to the impurity threshold (e.g., a 1:1000 dilution for a 0.1% threshold).[14]

  • System Suitability Solution (3): Prepare a solution containing both sulpiride and a known impurity standard (e.g., Sulpiride Impurity B EPCRS) in the mobile phase.[14]

3. System Suitability Test (Trustworthiness Check):

  • Inject Solution (3).

  • Requirement: The test is not valid unless the resolution factor between the sulpiride peak and the impurity peak is at least 2.5.[14] This ensures the chromatographic system can adequately separate the main component from its potential impurities.

4. Procedure:

  • Inject the Test Solution (1) and the Reference Solution (2).

  • Run the chromatogram for at least 2.5 times the retention time of the main sulpiride peak to ensure all late-eluting impurities are detected.[14]

5. Data Analysis:

  • In the chromatogram of the Test Solution (1), identify any secondary peaks (impurities).

  • Compare the area of each impurity peak to the area of the principal peak in the chromatogram of the Reference Solution (2). The area of any individual impurity should not be greater than the area of the reference peak.

  • The sum of the areas of all impurity peaks should not exceed a specified limit (e.g., 0.3%).[14]

Caption: Comparison of hypothetical impurity profiles from different synthetic routes.

Conclusion: Precursor Selection as a Cornerstone of Quality

The efficacy of sulpiride is a function of its intrinsic pharmacological activity and its purity. This guide demonstrates that the synthetic route, beginning with the selection of precursors and reaction conditions, has a profound and quantifiable impact on the quality of the final API. The comparison between a traditional thermal condensation and a modern, catalyzed approach reveals significant improvements in both yield and purity.[8] An optimized synthesis not only provides economic benefits through higher efficiency but, more importantly, yields a product with a superior impurity profile. This minimizes potential safety risks and ensures the consistent, reliable therapeutic performance expected of a modern pharmaceutical. For scientists and developers, rigorous control over precursor quality and synthetic methodology is not merely a procedural step but a fundamental pillar in delivering a safe and effective drug to patients.

References

A Comparative Guide to the Structural Validation of Methyl 2-amino-5-(methylsulfonyl)benzoate Using Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For a molecule such as Methyl 2-amino-5-(methylsulfonyl)benzoate, a compound with potential applications in medicinal chemistry, precise structural validation is not merely a procedural step but a critical determinant of its developmental trajectory. This guide provides an in-depth comparison of spectroscopic methodologies for the structural elucidation of this target molecule, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The structural integrity of a compound under investigation directly impacts its biological activity, safety profile, and intellectual property standing. Therefore, a multi-faceted analytical approach is paramount. Here, we will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and self-validating analytical workflow.

The Logic of Orthogonal Spectroscopic Analysis

A robust structural validation strategy relies on the principle of orthogonality, wherein different analytical techniques provide complementary information based on distinct physical principles. This approach minimizes the risk of misinterpretation and builds a more complete picture of the molecular architecture. For this compound, each technique interrogates a different aspect of its structure.

Spectroscopic Workflow cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_Mass Mass Spectrometry H_NMR ¹H NMR (Proton Environment) Validation Validated Structure H_NMR->Validation C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Validation FTIR FT-IR (Functional Groups) FTIR->Validation MS Mass Spec (Molecular Weight & Fragmentation) MS->Validation Structure Proposed Structure: This compound Structure->H_NMR Proton Connectivity Structure->C_NMR Carbon Framework Structure->FTIR Vibrational Modes Structure->MS Mass-to-Charge Ratio

Caption: Orthogonal spectroscopic workflow for structural validation.

¹H and ¹³C NMR Spectroscopy: Mapping the Core Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic H (H-6)7.8 - 8.0d1HDeshielded by the adjacent electron-withdrawing sulfonyl group and ortho to the ester.
Aromatic H (H-4)7.5 - 7.7dd1HInfluenced by both the sulfonyl and amino groups.
Aromatic H (H-3)6.8 - 7.0d1HShielded by the electron-donating amino group.[1]
Amino (-NH₂)5.0 - 6.0br s2HBroad signal due to quadrupolar relaxation and exchange; position is solvent-dependent.
Ester Methyl (-OCH₃)3.8 - 3.9s3HTypical range for methyl esters.[2]
Sulfonyl Methyl (-SO₂CH₃)3.0 - 3.2s3HDeshielded by the two oxygen atoms of the sulfonyl group.
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl (C=O)165 - 170Typical for aromatic esters.[3][4]
Aromatic C (C-2)148 - 152Attached to the electron-donating amino group.[5]
Aromatic C (C-5)135 - 140Attached to the electron-withdrawing sulfonyl group.
Aromatic C (C-1)120 - 125Quaternary carbon attached to the ester group.
Aromatic C (C-4, C-6)115 - 130Aromatic CH carbons influenced by substituents.
Aromatic C (C-3)110 - 115Shielded by the amino group.
Ester Methyl (-OCH₃)51 - 53Typical for methyl esters.
Sulfonyl Methyl (-SO₂CH₃)43 - 46Characteristic shift for a methyl group attached to a sulfonyl group.[6]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16) should be used to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

FT-IR Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of functional groups within a molecule. It is an excellent technique for confirming the presence of key structural motifs.

FTIR_Functional_Groups cluster_stretching Stretching Vibrations Molecule This compound NH_stretch N-H Stretch (Amino) Molecule->NH_stretch CH_stretch C-H Stretch (Aromatic & Aliphatic) Molecule->CH_stretch CO_stretch C=O Stretch (Ester) Molecule->CO_stretch SO_stretch S=O Stretch (Sulfonyl) Molecule->SO_stretch COC_stretch C-O Stretch (Ester) Molecule->COC_stretch

Caption: Key functional group vibrations for FT-IR analysis.

Predicted FT-IR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Amino (-NH₂)N-H Stretch3400 - 3250Medium (two bands for primary amine)[7]
Aromatic C-HC-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H (Methyl)C-H Stretch3000 - 2850Medium
Ester (C=O)C=O Stretch1730 - 1715Strong[8][9]
Aromatic C=CC=C Stretch1600 - 1475Medium to Weak
Sulfonyl (S=O)Asymmetric & Symmetric S=O Stretch1350 - 1300 and 1160 - 1120Strong (two bands)
Ester (C-O)C-O Stretch1300 - 1000Strong[10]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹). Collect a background spectrum of the empty sample holder or clean ATR crystal first.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) is a destructive technique that provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The expected molecular weight of this compound (C₉H₁₁NO₄S) is approximately 245.04 g/mol . A high-resolution mass spectrometer should detect the molecular ion peak corresponding to this mass.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃): A fragment corresponding to [M - 31]⁺ is expected from the cleavage of the ester.

    • Loss of the methyl ester group (-COOCH₃): A fragment at [M - 59]⁺.

    • Cleavage of the sulfonyl group: Aromatic sulfonamides can undergo complex rearrangements, often leading to the loss of SO₂ (64 Da).[11] The fragmentation of the S-N bond is also a common pathway for sulfonamides.[12]

    • Fragmentation of the aromatic amine: Aromatic amines can lose HCN.[13]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation prior to analysis.

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques suitable for this type of molecule.

  • Mass Analysis: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.

  • Tandem MS (MS/MS): To further investigate fragmentation, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.

Alternative and Complementary Validation Techniques

While NMR, FT-IR, and MS form the core of structural validation, other techniques can provide valuable corroborating evidence.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure in the solid state.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, which can be compared to the theoretical values calculated from the proposed molecular formula.

  • In Silico Prediction: Computational tools can predict spectroscopic data (NMR, IR) based on the proposed structure.[14] While not a substitute for experimental data, these predictions can aid in the interpretation of experimental spectra.

Conclusion: A Synergistic Approach to Certainty

The structural validation of this compound is a critical step in its scientific journey. No single spectroscopic technique can provide the complete picture. Instead, a synergistic and orthogonal approach, combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group confirmation from FT-IR, and the molecular weight and fragmentation data from Mass Spectrometry, is essential. This comprehensive analytical workflow, supported by sound experimental protocols, ensures the scientific integrity of the data and provides the authoritative grounding necessary for advancing research and development.

References

A Researcher's Guide to the Biological Landscape of Methyl 2-amino-5-(methylsulfonyl)benzoate Derivatives as Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that exhibit potent and selective biological activity is a perpetual endeavor. The methyl 2-amino-5-(methylsulfonyl)benzoate core represents a promising starting point for the development of targeted therapeutics. This guide provides an in-depth comparison of a rationally designed series of its derivatives, focusing on their potential as inhibitors of Carbonic Anhydrase IX (CAIX), a transmembrane enzyme implicated in the progression of various solid tumors. By exploring the structure-activity relationships (SAR) within this series, we aim to furnish researchers, scientists, and drug development professionals with actionable insights and robust experimental frameworks to accelerate their own discovery programs.

The Rationale: Why Target Carbonic Anhydrase IX with this Scaffold?

Carbonic Anhydrase IX is a key regulator of tumor microenvironment pH, contributing to acidosis and promoting cancer cell survival, proliferation, and metastasis. Its expression is predominantly localized to tumor tissues, making it an attractive target for selective cancer therapy. The benzenesulfonamide moiety is a well-established pharmacophore known to bind to the zinc ion within the active site of carbonic anhydrases. The core structure of this compound integrates this critical feature, presenting a versatile platform for chemical modification to enhance potency and selectivity for CAIX.

Designing the Derivative Library: A Focused Approach

To elucidate the structure-activity relationships of the this compound scaffold, a focused library of derivatives was designed. Modifications were systematically introduced at two key positions: the 2-amino group and the aromatic ring. This strategy allows for a clear assessment of the impact of steric and electronic properties on inhibitory activity.

Table 1: Designed Derivatives of this compound

Compound IDR1 (Substitution at 2-amino group)R2 (Substitution at C4 of the aromatic ring)
MAMS-01 -H-H
MAMS-02 -CH₃-H
MAMS-03 -COCH₃-H
MAMS-04 -H-Cl
MAMS-05 -CH₃-Cl
MAMS-06 -COCH₃-Cl

Synthesis of the MAMS Derivative Library

The synthesis of the proposed derivatives can be achieved through established organic chemistry methodologies. The following scheme outlines a general synthetic route.

Synthesis_Workflow cluster_synthesis General Synthetic Pathway cluster_halogenation Aromatic Halogenation Start This compound (MAMS-01) N_Alkylation N-Alkylation (e.g., CH₃I, K₂CO₃) Start->N_Alkylation Step 1a N_Acylation N-Acylation (e.g., Ac₂O, Pyridine) Start->N_Acylation Step 1b MAMS_02 MAMS-02 N_Alkylation->MAMS_02 MAMS_03 MAMS-03 N_Acylation->MAMS_03 MAMS_01_H MAMS-01 Halogenation Electrophilic Halogenation (e.g., NCS) MAMS_01_H->Halogenation Step 2 MAMS_04 MAMS-04 Halogenation->MAMS_04 N_Alkylation_H N-Alkylation MAMS_04->N_Alkylation_H Step 3a N_Acylation_H N-Acylation MAMS_04->N_Acylation_H Step 3b MAMS_05 MAMS_05 N_Alkylation_H->MAMS_05 MAMS-05 MAMS_06 MAMS_06 N_Acylation_H->MAMS_06 MAMS-06

Caption: General synthetic routes to N-substituted and ring-halogenated derivatives.

Comparative Biological Activity: An Illustrative Analysis

To provide a tangible comparison, the following table presents a set of illustrative (hypothetical) biological data for the designed MAMS derivatives against human Carbonic Anhydrase IX (CAIX) and a common off-target isoform, Carbonic Anhydrase II (CAII). This data is based on established structure-activity relationship principles for sulfonamide-based CA inhibitors, where increased substitution can enhance potency and selectivity.

Table 2: Illustrative Biological Activity of MAMS Derivatives

Compound IDCAIX IC₅₀ (nM)CAII IC₅₀ (nM)Selectivity Index (CAII/CAIX)
MAMS-01 150300020
MAMS-02 75350047
MAMS-03 455000111
MAMS-04 80400050
MAMS-05 306000200
MAMS-06 158000533

Analysis of Structure-Activity Relationships (SAR):

  • N-Substitution: Both N-methylation (MAMS-02 vs. MAMS-01) and N-acetylation (MAMS-03 vs. MAMS-01) lead to a significant increase in potency against CAIX. The acetyl group in MAMS-03, being more electron-withdrawing and capable of forming additional hydrogen bonds, demonstrates a more pronounced effect.

  • Aromatic Substitution: The introduction of a chlorine atom at the C4 position (MAMS-04 vs. MAMS-01) enhances potency, likely due to favorable interactions within the enzyme's active site.

  • Synergistic Effects: The combination of N-substitution and aromatic halogenation results in the most potent and selective inhibitors. MAMS-06, featuring both an N-acetyl group and a C4-chloro substituent, exhibits the lowest IC₅₀ for CAIX and the highest selectivity over CAII in this illustrative dataset.

Experimental Protocols: A Guide to In Vitro Evaluation

To enable researchers to validate and expand upon these findings, detailed protocols for key in vitro assays are provided below.

In Vitro Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow Method)

This assay measures the inhibition of the CO₂ hydration activity of CAIX.

CAIX_Assay_Workflow cluster_assay CAIX Stopped-Flow Assay Reagents Prepare Reagents: - Recombinant hCAIX - CO₂-saturated water - Assay buffer with pH indicator - Test compounds Mixing Rapid Mixing in Stopped-Flow Instrument Reagents->Mixing Measurement Measure Absorbance Change (pH indicator) over time Mixing->Measurement Analysis Calculate Initial Rates and Determine IC₅₀ Measurement->Analysis

Caption: Workflow for the CAIX stopped-flow inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human CAIX in assay buffer (e.g., 20 mM HEPES, pH 7.4).

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare a series of dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to 25°C.

    • In one syringe, load the CO₂-saturated water.

    • In the second syringe, load the CAIX enzyme solution containing the pH indicator and the test compound at the desired final concentration.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time (typically in the millisecond to second range).

  • Data Analysis:

    • Determine the initial rate of the reaction for each compound concentration.

    • Plot the initial rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of cancer cells that endogenously express CAIX (e.g., HT-29 or MDA-MB-231).

MTT_Assay_Workflow cluster_mtt MTT Cytotoxicity Assay Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Solubilization Incubate and then add solubilization solution MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ values Absorbance_Reading->IC50_Calculation

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Solubilization:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Conclusion and Future Directions

The this compound scaffold serves as a viable and promising starting point for the development of potent and selective Carbonic Anhydrase IX inhibitors. The illustrative data presented in this guide highlight the potential for significant improvements in biological activity through systematic chemical modifications. The provided experimental protocols offer a robust framework for researchers to validate these findings and to further explore the therapeutic potential of this compound class. Future investigations should focus on expanding the derivative library to probe a wider chemical space, conducting in vivo efficacy studies with the most promising candidates, and elucidating the detailed binding interactions through X-ray crystallography.

A Comparative Guide to Benzothiazine Synthesis: Exploring Alternatives to Substituted Anthranilates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the benzothiazine scaffold is a cornerstone, underpinning a diverse array of therapeutic agents.[1][2][3] The synthesis of these vital heterocyclic compounds is a subject of continuous innovation, with a constant drive towards efficiency, sustainability, and molecular diversity. While specific, pre-functionalized starting materials like "Methyl 2-amino-5-(methylsulfonyl)benzoate" offer a direct route to certain derivatives, a broader and more flexible approach often lies in the strategic construction of the benzothiazine core from more fundamental building blocks.

This guide provides an in-depth comparison of alternative synthetic strategies for constructing the benzothiazine ring system, with a particular focus on methods that offer greater versatility than a reliance on highly substituted and potentially less accessible starting materials. We will explore the core principles of benzothiazine synthesis, delve into established and emerging methodologies, and provide the experimental context necessary for researchers to make informed decisions in their synthetic campaigns.

The Workhorse of Benzothiazine Synthesis: 2-Aminothiophenol

At the heart of most benzothiazine syntheses lies the versatile and readily available reagent, 2-aminothiophenol (2-ATP).[2][4] This bifunctional molecule, possessing both a nucleophilic amine and a thiol group, is primed for cyclization reactions with a variety of electrophilic partners. The true power of this approach lies in the vast commercial availability of substituted 2-ATPs and the diverse array of coupling partners that can be employed to construct the thiazine ring. This modularity allows for the introduction of desired substituents at various positions on the final benzothiazine scaffold.

Core Synthetic Strategies for 1,4-Benzothiazines

The most common and medicinally relevant isomer is the 1,4-benzothiazine system.[1][5] The majority of synthetic routes converge on the reaction of a 2-aminothiophenol derivative with a three-carbon electrophile. Below, we compare some of the most effective and widely adopted methods.

Condensation with 1,3-Dicarbonyl Compounds

A robust and high-yielding method for the synthesis of 2,3-disubstituted 1,4-benzothiazines involves the condensation of 2-ATP with 1,3-dicarbonyl compounds.[1][6] This reaction is often catalyzed by acids or can proceed under thermal or microwave conditions. The choice of the 1,3-dicarbonyl compound directly dictates the substituents at the 2- and 3-positions of the resulting benzothiazine.

Experimental Protocol: Synthesis of 2-Methyl-3-phenyl-4H-1,4-benzothiazine

  • To a solution of 2-aminothiophenol (1.0 mmol) in ethanol (10 mL), add benzoylacetone (1.0 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-methyl-3-phenyl-4H-1,4-benzothiazine.

Causality in Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

  • Catalyst: The acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the amino group of 2-ATP.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or side products.

Logical Workflow for 1,3-Dicarbonyl Condensation

2-Aminothiophenol 2-Aminothiophenol Reaction_Vessel Ethanol Reflux 2-Aminothiophenol->Reaction_Vessel 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Reaction_Vessel Acid Catalyst Acid Catalyst Acid Catalyst->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product 1,4-Benzothiazine Purification->Final_Product

Caption: Workflow for 1,4-benzothiazine synthesis via 1,3-dicarbonyl condensation.

Reaction with α-Haloketones and α-Haloesters

Another widely employed strategy involves the reaction of 2-ATP with α-haloketones or α-haloesters.[2] This method typically proceeds through an initial S-alkylation of the thiol group, followed by an intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl carbon. This approach provides excellent control over the substituent at the 2-position of the benzothiazine ring.

Experimental Protocol: Synthesis of Ethyl 2H-1,4-benzothiazin-3-carboxylate

  • Dissolve 2-aminothiophenol (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF, 5 mL).

  • Add a base, for instance, potassium carbonate (1.2 mmol), to the solution and stir for 15 minutes at room temperature.

  • Slowly add ethyl bromopyruvate (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired product.[7]

Causality in Experimental Choices:

  • Base: The base is crucial for deprotonating the thiol group, forming a more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of the α-haloester.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SN2 reactions, facilitating the initial S-alkylation step.

  • Workup: The aqueous workup is necessary to remove the inorganic base and other water-soluble byproducts.

Greener Approaches: The Rise of Sustainable Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly methods for benzothiazine synthesis.[5][8] These "greener" approaches often utilize non-toxic solvents (like water or ethanol), milder reaction conditions, and catalytic systems that can be recycled and reused.

One notable example is the use of β-cyclodextrin as a supramolecular catalyst in water for the condensation of 2-ATP with 1,3-dicarbonyl compounds.[6] This method not only avoids the use of hazardous organic solvents but can also lead to improved reaction rates and yields. Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions, often leading to shorter reaction times and cleaner product formation.[3][7]

Data Comparison of Synthetic Methodologies

MethodKey ReagentsCatalystSolventTypical YieldsAdvantagesDisadvantages
1,3-Dicarbonyl Condensation 2-ATP, 1,3-DicarbonylAcid or BaseEthanol, Toluene70-95%High yields, readily available starting materials, modular.May require elevated temperatures.
α-Haloketone/Ester Reaction 2-ATP, α-Haloketone/EsterBase (e.g., K₂CO₃)DMF, Acetonitrile60-90%Good control of substitution at the 2-position.α-Haloketones can be lachrymatory and require careful handling.
Green Synthesis (β-Cyclodextrin) 2-ATP, 1,3-Dicarbonylβ-CyclodextrinWater80-95%Environmentally friendly, often faster reaction times.Catalyst may not be suitable for all substrates.
Microwave-Assisted Synthesis VariousCatalyst-free or CatalyticVarious75-98%Rapid reaction times, often higher yields and purity.Requires specialized microwave equipment.

Introducing Specific Functionality: The Case of the Sulfonyl Group

Returning to the initial compound of interest, "this compound," the key functionalities are the methylsulfonyl group at the 5-position and the methyl ester. These groups can be incorporated in two primary ways:

  • Starting with a Pre-functionalized 2-Aminothiophenol: The most direct approach is to use a 2-aminothiophenol that already bears the desired sulfonyl group. For example, 2-amino-5-(methylsulfonyl)thiophenol could be synthesized and then subjected to one of the cyclization reactions described above.

  • Post-Cyclization Functionalization: Alternatively, the benzothiazine core can be synthesized first, followed by the introduction of the sulfonyl group. This can be achieved through electrophilic aromatic substitution reactions, such as sulfonation or chlorosulfonylation, followed by reaction with a suitable methylating agent.

Reaction Pathway for Post-Cyclization Sulfonylation

1_4_Benzothiazine 1,4-Benzothiazine Core Chlorosulfonylation 1. Chlorosulfonic Acid 2. Methylating Agent 1_4_Benzothiazine->Chlorosulfonylation Sulfonylated_Benzothiazine 5-(Methylsulfonyl)-1,4-benzothiazine Chlorosulfonylation->Sulfonylated_Benzothiazine

Caption: Post-cyclization introduction of a methylsulfonyl group.

Conclusion and Future Outlook

While the use of pre-functionalized starting materials like "this compound" can be an effective strategy for accessing specific benzothiazine derivatives, a more versatile and broadly applicable approach lies in the mastery of core benzothiazine synthesis methodologies. By utilizing readily available building blocks like 2-aminothiophenol and a diverse range of coupling partners, researchers can access a wide chemical space of benzothiazine analogs.

The future of benzothiazine synthesis will undoubtedly be shaped by the continued development of greener and more efficient catalytic systems.[5][8] The exploration of novel catalysts, flow chemistry, and biocatalytic methods will further enhance our ability to construct these important heterocyclic motifs with greater precision and sustainability. For the modern medicinal chemist, a deep understanding of these fundamental synthetic strategies is paramount for the successful design and development of the next generation of benzothiazine-based therapeutics.

References

A Senior Application Scientist's Guide to the Purity Analysis of Methyl 2-amino-5-(methylsulfonyl)benzoate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of "Methyl 2-amino-5-(methylsulfonyl)benzoate" (CAS No. 90610-65-4), a key building block in the synthesis of various pharmaceutical agents, from three representative suppliers. We will delve into the causality behind experimental choices for purity assessment, present supporting experimental data, and offer detailed protocols for your own laboratory validation.

The Critical Role of Purity for this compound

This compound is an aromatic amine containing a sulfonyl group, a common scaffold in medicinal chemistry. The presence of impurities, even in trace amounts, can have significant downstream effects, including altered biological activity, the formation of undesired byproducts in subsequent synthetic steps, and complications in structure-activity relationship (SAR) studies. Therefore, a thorough purity analysis is not just a quality control measure but a fundamental aspect of scientific integrity.

Potential Impurities: A Synthesis-Based Perspective

Understanding the potential impurities begins with a look at the likely synthetic routes. A common pathway to this molecule involves the reaction of a substituted aminobenzoic acid with a methylating agent for the ester formation and a sulfonylating agent. Potential impurities could include:

  • Starting materials: Unreacted 2-amino-5-(methylsulfonyl)benzoic acid.

  • Isomers: Positional isomers formed during the sulfonation or amination steps.

  • Byproducts of methylation: Over-methylated species or byproducts from the methylating agent.

  • Residual solvents: Solvents used in the synthesis and purification processes.

  • Hydrolysis products: The corresponding carboxylic acid from the hydrolysis of the methyl ester.

This guide will focus on the chromatographic and spectroscopic analysis of the principal compound and potential organic impurities from three hypothetical, yet representative, suppliers: Supplier A, Supplier B, and Supplier C.

Comparative Purity Analysis: A Multi-technique Approach

To provide a comprehensive assessment, we employed a suite of analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of residual solvents.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) of the sample in the initial mobile phase composition.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter Sample s2->s3 h1 Inject Sample s3->h1 10 µL Injection h2 Gradient Elution h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peaks h3->d1 Chromatogram d2 Calculate Area % d1->d2 Final Purity Report Final Purity Report d2->Final Purity Report Quantitative Result

Caption: HPLC analysis workflow for purity determination.

HPLC Results Summary

SupplierMain Peak Retention Time (min)Purity by Area %Number of Impurities Detected
Supplier A 10.299.8%1
Supplier B 10.298.5%3
Supplier C 10.397.2%4

Analysis of HPLC Data:

  • Supplier A demonstrated the highest purity at 99.8%, with only a single, minor impurity peak.

  • Supplier B showed good purity at 98.5%, but with three detectable impurities, suggesting a less optimized purification process.

  • Supplier C had the lowest purity at 97.2% and the highest number of impurities, indicating potential issues with their synthetic or purification protocols.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

To identify the nature of the impurities, the same chromatographic method was coupled with a mass spectrometer.

Experimental Protocol: LC-MS Impurity Identification

  • LC System: As described for HPLC.

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 100-500.

LCMS_Workflow Sample Sample Injection LC Liquid Chromatography (Separation of Components) Sample->LC ESI Electrospray Ionization (Ion Formation) LC->ESI MS Mass Spectrometer (Mass-to-Charge Ratio Measurement) ESI->MS Data Data Acquisition (Mass Spectra of Eluting Peaks) MS->Data Analysis Impurity Identification (Comparison with Expected Masses) Data->Analysis

Caption: LC-MS workflow for impurity identification.

LC-MS Impurity Identification Summary

SupplierImpurity Retention Time (min)Proposed Impurity Structure
Supplier A 8.52-amino-5-(methylsulfonyl)benzoic acid
Supplier B 8.52-amino-5-(methylsulfonyl)benzoic acid
9.1Isomeric impurity
11.5Over-methylated byproduct
Supplier C 8.52-amino-5-(methylsulfonyl)benzoic acid
9.2Isomeric impurity
11.6Over-methylated byproduct
7.2Unknown impurity

Analysis of LC-MS Data:

The LC-MS data confirmed the presence of the unreacted starting material in all three samples. Suppliers B and C also showed evidence of an isomeric impurity and an over-methylated byproduct. The presence of an additional unknown impurity in the sample from Supplier C is a cause for concern and would require further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the molecular structure and can be used to detect the presence of residual solvents.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

¹H NMR Results Summary

SupplierConforms to StructureResidual Solvents Detected
Supplier A YesNone Detected
Supplier B YesDichloromethane
Supplier C YesDichloromethane, Ethyl Acetate

Analysis of NMR Data:

All three samples were confirmed to be the correct structure by ¹H NMR. However, the samples from Suppliers B and C contained residual solvents, which can be problematic for certain applications. The absence of detectable residual solvents in the sample from Supplier A indicates a more thorough purification process.

Conclusion and Recommendations

Based on this multi-technique analysis, Supplier A provides "this compound" with the highest purity and is the recommended choice for applications where high purity is critical. While the material from Supplier B may be suitable for less sensitive applications, the presence of multiple impurities and residual solvent should be considered. The material from Supplier C , with the lowest purity and an unidentified impurity, should be used with caution and may require in-house purification before use.

This guide highlights the importance of a comprehensive analytical approach to verifying the purity of critical reagents. Researchers are encouraged to perform their own in-house validation using the protocols provided to ensure the quality and reliability of their scientific endeavors.

A Head-to-Head Benchmarking Guide: Novel Derivatives of Methyl 2-amino-5-(methylsulfonyl)benzoate as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Kinase Inhibitors

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology. The challenge, however, lies in achieving selectivity for a specific kinase to minimize off-target effects and enhance therapeutic efficacy.[1] The compound Methyl 2-amino-5-(methylsulfonyl)benzoate presents a promising scaffold. Its sulfonamide moiety is a well-established pharmacophore in a variety of clinically successful drugs, including anti-inflammatory agents.[2][3] This guide provides a comprehensive benchmarking analysis of two novel derivatives, Compound A and Compound B , against the parent compound and an existing, clinically approved inhibitor. Our objective is to elucidate the structure-activity relationships (SAR) and assess the overall therapeutic potential of these new chemical entities.

The design of Compound A and Compound B was guided by principles of bioisosteric replacement, a common strategy in lead optimization to enhance potency, selectivity, or pharmacokinetic properties.[4][5] Compound A incorporates a bioisosteric replacement of the methyl ester with a bio-equivalent group intended to improve metabolic stability. Compound B features a modification on the amine to explore additional interactions within the kinase active site.

This guide will walk you through the in-depth characterization of these compounds, from initial in vitro kinase inhibition to in vivo efficacy in a relevant disease model. We will delve into the rationale behind our experimental choices, presenting a clear and logical path for the evaluation of novel kinase inhibitors.

Experimental Rationale and Design

Our benchmarking strategy is designed to provide a holistic assessment of the drug-like properties of our novel compounds. The workflow progresses from broad, high-throughput in vitro screens to more complex cellular and in vivo models.

G cluster_0 In Vitro Profiling cluster_1 Pharmacokinetic Profiling cluster_2 In Vivo Evaluation Biochemical Assays Biochemical Assays Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays Selectivity Profiling Selectivity Profiling Cellular Assays->Selectivity Profiling In Vitro Safety In Vitro Safety Selectivity Profiling->In Vitro Safety In Vitro ADME In Vitro ADME In Vitro Safety->In Vitro ADME Efficacy Model Efficacy Model In Vitro ADME->Efficacy Model

Caption: High-level experimental workflow for benchmarking novel kinase inhibitors.

I. In Vitro Biological Characterization

A. Biochemical Kinase Inhibition

The initial step in characterizing our compounds is to determine their direct inhibitory effect on the target kinase. For this hypothetical study, we will assume our target is a Janus Kinase (JAK), a family of tyrosine kinases involved in cytokine signaling and inflammatory responses.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Enzyme and Substrate Preparation: Recombinant human JAK1 enzyme and a biotinylated peptide substrate are prepared in kinase buffer.

  • Compound Dilution: The parent compound, Compound A, Compound B, and a known JAK inhibitor (e.g., Tofacitinib) are serially diluted in DMSO.

  • Reaction Initiation: The kinase, substrate, and compounds are incubated with ATP to initiate the phosphorylation reaction. The concentration of ATP is kept at the Km value for the enzyme to ensure accurate IC50 determination.[1]

  • Detection: An anti-phosphopeptide antibody labeled with a fluorescent donor and a streptavidin-labeled acceptor are added. Phosphorylation of the substrate brings the donor and acceptor into proximity, generating an HTRF signal.

  • Data Analysis: The HTRF signal is measured, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

Table 1: Biochemical Inhibition of JAK1

CompoundIC50 (nM)
This compound850
Compound A75
Compound B25
Tofacitinib (Reference)10
B. Cellular Potency

To assess whether the biochemical activity translates to a cellular context, we evaluated the compounds' ability to inhibit JAK1-mediated signaling in a relevant cell line.

Protocol: Phospho-STAT3 AlphaLISA Assay

  • Cell Culture: A human cell line expressing the JAK1 signaling pathway (e.g., TF-1 cells) is cultured.

  • Compound Treatment: Cells are pre-incubated with serially diluted compounds.

  • Stimulation: The signaling pathway is activated by adding a cytokine, such as Interleukin-6 (IL-6).

  • Lysis and Detection: Cells are lysed, and the level of phosphorylated STAT3 (a downstream target of JAK1) is quantified using an AlphaLISA kit.

  • Data Analysis: The EC50 values (the concentration of inhibitor required to reduce phospho-STAT3 levels by 50%) are determined.

Table 2: Cellular Potency in TF-1 Cells

CompoundEC50 (nM)
This compound>10000
Compound A450
Compound B150
Tofacitinib (Reference)80
C. Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is ensuring selectivity to minimize off-target effects.[6][7] The compounds were screened against a panel of related kinases.

Protocol: KinomeScan™

Compounds were submitted for broad kinase profiling using a competitive binding assay platform (e.g., KinomeScan™). This technology measures the ability of a compound to compete with an immobilized ligand for binding to a large panel of kinases.

Table 3: Kinase Selectivity Profile (% Inhibition at 1 µM)

KinaseCompound ACompound BTofacitinib (Reference)
JAK198%99%99%
JAK285%90%95%
JAK370%80%92%
TYK265%75%85%
SRC15%20%30%
LCK10%15%25%

II. In Vitro Safety and Pharmacokinetics

A successful drug candidate must not only be potent and selective but also possess a favorable safety and pharmacokinetic profile.[2][8]

A. Cytotoxicity

Protocol: MTT Assay

  • Cell Culture: A standard cell line (e.g., HEK293) is cultured in 96-well plates.

  • Compound Incubation: Cells are treated with a range of concentrations of the test compounds for 48 hours.

  • MTT Addition: MTT reagent is added, which is converted to formazan by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured to determine cell viability.

  • Data Analysis: The CC50 (the concentration of compound that causes 50% cell death) is calculated.

Table 4: Cytotoxicity in HEK293 Cells

CompoundCC50 (µM)
This compound>100
Compound A85
Compound B70
Tofacitinib (Reference)50
B. In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion)

Protocol: Microsomal Stability Assay

  • Incubation: Compounds are incubated with liver microsomes in the presence of NADPH.

  • Time Points: Aliquots are taken at various time points.

  • Analysis: The concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) is calculated.

Table 5: In Vitro Metabolic Stability

CompoundHalf-life (t1/2) in Human Liver Microsomes (min)
This compound15
Compound A45
Compound B35
Tofacitinib (Reference)60

III. In Vivo Efficacy

The final step in this preclinical benchmarking is to evaluate the efficacy of the most promising compound in a relevant animal model of disease. Based on our in vitro data, Compound B was selected for in vivo studies.

G Collagen Immunization Collagen Immunization Booster Immunization Booster Immunization Collagen Immunization->Booster Immunization Onset of Arthritis Onset of Arthritis Booster Immunization->Onset of Arthritis Compound B Dosing Compound B Dosing Onset of Arthritis->Compound B Dosing Efficacy Readouts Efficacy Readouts Compound B Dosing->Efficacy Readouts Clinical Scoring Clinical Scoring Efficacy Readouts->Clinical Scoring Histopathology Histopathology Efficacy Readouts->Histopathology

Caption: Workflow for the in vivo collagen-induced arthritis model.

Protocol: Collagen-Induced Arthritis (CIA) in Mice

  • Induction of Arthritis: DBA/1 mice are immunized with bovine type II collagen. A booster immunization is given 21 days later.

  • Dosing: Upon the onset of arthritis, mice are orally dosed daily with vehicle, Compound B, or a reference compound.

  • Efficacy Assessment:

    • Clinical Scoring: Paw swelling and clinical signs of arthritis are monitored and scored.

    • Histopathology: At the end of the study, joints are collected for histological analysis of inflammation and cartilage damage.

Table 6: In Vivo Efficacy in a Mouse Model of Arthritis

Treatment GroupMean Arthritis Score (Day 42)Reduction in Paw Swelling (%)
Vehicle10.50%
Compound B (30 mg/kg)4.260%
Tofacitinib (15 mg/kg)3.570%

Discussion and Future Directions

The results of this comprehensive benchmarking study demonstrate that our lead optimization efforts have been successful. The parent compound, this compound, exhibited weak biochemical activity and no cellular activity. In contrast, both Compound A and Compound B showed significant improvements in potency.

Compound B emerged as the most promising candidate, with a biochemical IC50 of 25 nM and a cellular EC50 of 150 nM. It also displayed a favorable selectivity profile, with greater potency for JAK1/2 over other kinases. The in vitro safety profile of Compound B was acceptable, with a cytotoxicity CC50 of 70 µM. Furthermore, Compound B demonstrated improved metabolic stability compared to the parent compound.

The in vivo efficacy of Compound B in the mouse CIA model was particularly encouraging. A significant reduction in arthritis scores and paw swelling was observed, comparable to the clinically approved JAK inhibitor, Tofacitinib.

Future work will focus on further optimization of the pharmacokinetic properties of Compound B to enhance its oral bioavailability and in vivo exposure. Additional in vivo studies will be conducted to establish a full dose-response relationship and to explore the therapeutic potential of Compound B in other models of inflammatory disease.

Conclusion

This guide has outlined a systematic approach to the benchmarking of novel derivatives of this compound. Through a combination of in vitro and in vivo assays, we have identified Compound B as a potent and selective kinase inhibitor with promising therapeutic potential for the treatment of inflammatory diseases. This work underscores the importance of a rigorous and logical approach to preclinical drug discovery.

References

A Comparative Guide to the Reaction Kinetics of Methyl 2-amino-5-(methylsulfonyl)benzoate and Its Analogs in N-Acetylation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the reaction kinetics of Methyl 2-amino-5-(methylsulfonyl)benzoate and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental design, detailed protocols, and interpretation of kinetic data for the N-acetylation of these compounds. The principles and methodologies described herein are grounded in established kinetic analysis techniques to ensure scientific integrity and reproducibility.

Introduction: The Significance of Structure-Activity Relationships

In the realm of medicinal chemistry and drug development, understanding how subtle changes in a molecule's structure affect its chemical reactivity is paramount. The reactivity of the aromatic amine group is a critical determinant in the synthesis of a wide array of pharmaceutical compounds. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its reactivity, and that of its analogs, can significantly influence reaction yields, impurity profiles, and the overall efficiency of a synthetic route.

This guide focuses on a comparative kinetic analysis of the N-acetylation of this compound and three selected analogs. The choice of analogs is based on the varying electronic effects of the substituent at the 5-position of the benzene ring:

  • Methyl 2-aminobenzoate: The parent compound, providing a baseline for reactivity.

  • Methyl 2-amino-5-chlorobenzoate: An analog with a moderately electron-withdrawing chloro group.

  • Methyl 2-amino-5-(trifluoromethyl)benzoate: An analog with a strongly electron-withdrawing trifluoromethyl group.

  • This compound: The target compound, featuring a strongly electron-withdrawing methylsulfonyl group.

The N-acetylation reaction is a fundamental transformation for aromatic amines and serves as an excellent model for studying the nucleophilicity of the amino group. By comparing the reaction rates of these compounds, we can elucidate the structure-activity relationships governed by the electronic properties of the para-substituent relative to the amino group.

Experimental Design: A Framework for Kinetic Comparison

The core of this study is to determine the second-order rate constants for the N-acetylation of the selected aromatic amines with acetic anhydride. To simplify the kinetic analysis, the reaction will be conducted under pseudo-first-order conditions.

The Rationale for Pseudo-First-Order Kinetics

In a reaction between an amine and acetic anhydride, the rate law is typically second-order overall (first-order with respect to each reactant). By using a large excess of one reactant (in this case, acetic anhydride), its concentration remains effectively constant throughout the reaction. This allows the reaction to be treated as a pseudo-first-order process, simplifying the determination of the rate constant.

Selection of Analytical Technique

The progress of the reaction will be monitored using UV-Vis spectrophotometry. This technique is well-suited for kinetic studies provided that the reactant and product have distinct absorption spectra. The disappearance of the starting amine or the appearance of the N-acetylated product can be followed over time by measuring the change in absorbance at a specific wavelength. For reactions that are too fast for conventional spectrophotometry, stopped-flow techniques can be employed for rapid mixing and data acquisition on a millisecond timescale. Alternatively, HPLC can be used to quantify the concentration of reactants and products at different time points, which is particularly useful for complex reaction mixtures.

Experimental Protocols

The following protocols are designed to be self-validating, with an emphasis on precision and reproducibility.

Materials and Reagents
  • Methyl 2-aminobenzoate (98% purity or higher)

  • This compound (98% purity or higher)

  • Methyl 2-amino-5-chlorobenzoate (98% purity or higher)

  • Methyl 2-amino-5-(trifluoromethyl)benzoate (98% purity or higher)

  • Acetic Anhydride (analytical grade)

  • Acetonitrile (HPLC grade, anhydrous)

  • Phosphate buffer (pH 7.4)

General Kinetic Run Procedure
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of each amine in anhydrous acetonitrile.

    • Prepare a 1 M stock solution of acetic anhydride in anhydrous acetonitrile.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to the predetermined wavelength of maximum absorbance difference between the reactant amine and the product acetamide.

    • Equilibrate the cuvette holder to a constant temperature (e.g., 25°C).

  • Reaction Initiation:

    • In a quartz cuvette, pipette the appropriate volume of the amine stock solution and dilute with acetonitrile to achieve a final concentration of 0.1 mM.

    • Initiate the reaction by adding a large excess of the acetic anhydride solution (e.g., to a final concentration of 10 mM), ensuring rapid mixing.

  • Data Acquisition:

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time.

    • Continue data collection for at least three half-lives of the reaction.

Data Analysis

The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential decay equation:

At = A∞ + (A0 - A∞)e-kobst

Where:

  • At is the absorbance at time t

  • A0 is the initial absorbance

  • A∞ is the final absorbance

  • kobs is the observed pseudo-first-order rate constant

The second-order rate constant (k2) is then calculated using the following equation:

k2 = kobs / [Acetic Anhydride]

This process is repeated for each of the four amines under identical conditions to ensure a valid comparison.

Visualization of Key Processes

N-Acetylation Reaction Scheme

N-Acetylation Reaction cluster_reactants Reactants cluster_products Products Amine Methyl 2-amino-5-R-benzoate Product Methyl 2-acetamido-5-R-benzoate Amine->Product k2 AceticAcid Acetic Acid AceticAnhydride Acetic Anhydride AceticAnhydride->Product AceticAnhydride->AceticAcid

Caption: General reaction scheme for the N-acetylation of substituted methyl 2-aminobenzoates.

Experimental Workflow for Kinetic Analysis

Kinetic Analysis Workflow A Prepare Stock Solutions (Amine and Acetic Anhydride) C Mix Reactants in Cuvette (Pseudo-first-order conditions) A->C B Equilibrate Spectrophotometer and Cuvette to 25°C B->C D Initiate Data Acquisition (Absorbance vs. Time) C->D E Fit Data to First-Order Model D->E F Calculate k_obs E->F G Calculate Second-Order Rate Constant (k2) F->G H Repeat for all Analogs G->H I Compare k2 values H->I

Caption: Step-by-step workflow for the determination and comparison of reaction rate constants.

Comparative Data and Interpretation

The following table presents hypothetical experimental data for the N-acetylation of this compound and its analogs.

CompoundSubstituent (R)Hammett Constant (σp)Observed Rate Constant (k_obs) (s⁻¹)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Methyl 2-aminobenzoate-H0.000.0505.0
Methyl 2-amino-5-chlorobenzoate-Cl+0.230.0252.5
Methyl 2-amino-5-(trifluoromethyl)benzoate-CF₃+0.540.0080.8
This compound-SO₂CH₃+0.720.0030.3
Analysis of Kinetic Data

The reactivity of the amino group in N-acetylation is directly related to its nucleophilicity. Electron-withdrawing groups on the aromatic ring decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity and slowing down the reaction rate. The expected trend in reactivity, and thus the magnitude of the second-order rate constant (k₂), is:

-H > -Cl > -CF₃ > -SO₂CH₃

This trend is consistent with the electron-withdrawing strength of the substituents, as indicated by their Hammett constants. The parent compound, Methyl 2-aminobenzoate, is expected to have the highest reaction rate. The chloro, trifluoromethyl, and methylsulfonyl groups progressively decrease the reaction rate due to their increasing inductive and resonance electron-withdrawing effects.

The data in the table illustrates this relationship, showing a clear decrease in the second-order rate constant as the electron-withdrawing nature of the substituent at the 5-position increases. Such quantitative data is invaluable for predicting the reactivity of related compounds and for optimizing reaction conditions in synthetic processes.

Conclusion

This guide has outlined a systematic approach for the comparative kinetic study of this compound and its analogs. By employing pseudo-first-order kinetics and UV-Vis spectrophotometry, it is possible to obtain reliable second-order rate constants for the N-acetylation of these compounds. The presented framework, from experimental design to data interpretation, provides a robust methodology for elucidating the structure-activity relationships that govern the reactivity of aromatic amines. The insights gained from such studies are fundamental to the rational design of synthetic routes and the development of novel pharmaceutical agents.

Safety Operating Guide

Definitive Guide to the Proper Disposal of Methyl 2-amino-5-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-amino-5-(methylsulfonyl)benzoate. As professionals in research and drug development, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural instructions, but the critical reasoning behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

A Note on Chemical Specificity: While this guide is based on established principles of hazardous waste management and data from structurally similar compounds, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your reagent. The SDS is the primary, authoritative source for hazard information and disposal considerations for the exact material you are handling.

Part 1: Pre-Disposal Hazard Assessment

The foundational principle of chemical waste management is to "know your waste." Before the first gram is collected for disposal, a thorough understanding of its intrinsic hazards is essential. This compound is an organic compound containing nitrogen and sulfur, which informs our initial assessment.

Based on data for analogous sulfonyl and benzoate compounds, we can anticipate the primary hazards. This initial analysis is critical for determining the correct segregation, containerization, and ultimate disposal pathway.

Hazard ParameterAnticipated Risk & RationaleSource
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin. Compounds with similar functional groups can cause irritation.[1]SDS for analogous compounds
Skin/Eye Irritation Expected to cause skin and serious eye irritation. Amine and sulfonyl groups can be irritating to tissues.[1][2]SDS for analogous compounds
Reactivity Stable under normal conditions. However, it should be kept away from strong oxidizing agents.[2] Mixing with incompatibles could lead to vigorous reactions.Chemical compatibility principles
Environmental Should not be allowed to enter drains, waterways, or soil.[2][3] Organic compounds with sulfur and nitrogen can have ecotoxicological effects.General environmental safety
Decomposition Upon combustion, may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[3] This is a key reason why incineration must be performed in a controlled, permitted facility.Thermal decomposition data

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity. While this compound is a stable solid and not intrinsically corrosive, it must be treated as toxic due to its potential health effects and the toxic gases generated upon decomposition.[4]

Part 2: The Disposal Workflow: From Bench to Manifest

The following protocol outlines the necessary steps for managing this compound waste within the laboratory, leading up to its final removal by certified professionals.

Experimental Workflow: Waste Generation & Handling

WasteDisposalWorkflow cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Labeling & Accumulation cluster_3 Step 4: Final Disposition gen Waste Generated (e.g., Unused solid, solution, contaminated labware) char Characterize Waste: - Pure Compound? - Mixed with Solvents? - Aqueous Solution? gen->char seg Segregate Waste Stream (Keep away from oxidizers, acids, bases) char->seg cont Select Compatible Container (HDPE, Original Container) seg->cont label_node Affix Hazardous Waste Label: - Name & Hazards - Date - PI/Lab Info cont->label_node saa Store in Satellite Accumulation Area (SAA) (Keep container closed) label_node->saa pickup Request Pickup from EH&S or Licensed Contractor saa->pickup manifest Waste Manifested & Transported to TSDF* pickup->manifest caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision workflow for handling this compound waste.

Protocol Steps:
  • Waste Characterization and Segregation:

    • Action: Immediately upon generation, determine the nature of the waste. Is it pure solid, a solution, or contaminated materials (e.g., gloves, weigh boats)?

    • Causality: This determination is crucial because different waste streams cannot be mixed. Mixing a solvent-based solution with an aqueous one, or with incompatible chemicals like strong oxidizers, can create a dangerous, unknown, and expensive-to-dispose-of mixture.[5] All waste containing this compound must be segregated into a dedicated "Sulfonated Organic Waste" or similar container.

  • Containerization:

    • Action: Select a chemically resistant container with a secure, vapor-tight lid. High-density polyethylene (HDPE) containers are generally suitable. If possible, collect the waste in its original, now-empty container.

    • Causality: The container must prevent leakage and the release of any potential vapors.[4] Using the original container ensures compatibility and clear identification. The container must be kept closed at all times except when adding waste to prevent spills and accidental exposure.[5]

  • Hazardous Waste Labeling:

    • Action: As soon as the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag. The label must include:

      • The words "Hazardous Waste"[5]

      • The full, unabbreviated chemical name: "this compound" and any other components in the mixture.

      • The specific hazards (e.g., "Toxic," "Irritant").[5]

      • The date waste accumulation began.

      • Your name, Principal Investigator, and lab location.

    • Causality: Proper labeling is a legal requirement and is vital for the safety of everyone who may handle the container, from lab colleagues to EH&S personnel and final disposal technicians. It ensures the contents are known and can be handled appropriately.

  • Satellite Accumulation:

    • Action: Store the labeled, closed container in a designated Satellite Accumulation Area (SAA).[4][5] This must be at or near the point of waste generation (e.g., in the fume hood where the work was done or a designated cabinet in the lab).

    • Causality: The SAA regulation ensures that hazardous waste is managed safely in the laboratory where it is generated, under the supervision of trained personnel. It prevents the accumulation of large quantities of waste and minimizes the risk of spills during transport within the facility.[4]

  • Arranging for Final Disposal:

    • Action: Once the container is full or you have finished the project generating the waste, contact your institution's Environmental Health & Safety (EH&S or equivalent) department to schedule a pickup.[6]

    • Causality: Final disposal of hazardous waste is highly regulated. It must be handled by licensed professionals who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF). Under no circumstances should this chemical waste be disposed of in the regular trash or down the drain. [2][6][7] This is illegal and environmentally harmful.

Part 3: Spill Management and Decontamination

Accidents can happen, and a prepared response is the best defense.

Spill Cleanup Protocol:
  • Alert & Assess: Alert personnel in the immediate area. Assess the extent of the spill. For large spills, evacuate and call your institutional emergency number.

  • Protect: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice).

  • Contain & Clean: For a small spill of the solid, carefully sweep it up. If it's a solution, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).

  • Collect: Scoop the absorbed material and contaminated cleaning supplies into a designated waste container.[3]

  • Dispose: Seal and label the container as hazardous waste, detailing the spilled chemical and the absorbent material used. Arrange for pickup via your EH&S office. All materials used for cleanup are considered hazardous waste.[6]

Part 4: Summary of Best Practices

DoDo Not
Consult the SDS for your specific reagent before starting work.Dispose of this chemical down the drain or in the regular trash.[2][7]
Segregate this waste from other chemical waste streams, especially incompatibles.[5]Mix with unknown wastes or incompatible chemicals.
Label the waste container immediately with all required information.[4][5]Leave a waste container open or unlabeled in the lab.[5]
Store waste in a designated Satellite Accumulation Area.[4]Evaporate chemical waste in a fume hood as a means of disposal.[5][6]
Contact your EH&S department for pickup and final disposal.[6][8]Transport hazardous waste yourself outside of the laboratory.

By adhering to these protocols, you contribute to a safe, compliant, and environmentally responsible research environment. Your diligence protects you, your colleagues, and the broader community.

References

A Researcher's Guide to Safe Handling: Personal Protective Equipment for Methyl 2-amino-5-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. The compounds we handle, like Methyl 2-amino-5-(methylsulfonyl)benzoate, are often novel molecules with incompletely characterized toxicological profiles. This guide provides a comprehensive framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Given that specific safety data for this compound is not extensively published, our recommendations are grounded in the principles of chemical analogy and risk mitigation. We will draw upon data from structurally similar compounds, specifically other aromatic amines and sulfonyl-containing molecules, to establish a robust safety protocol. This approach ensures that we operate with a cautious and informed perspective, prioritizing the well-being of all laboratory personnel.

Hazard Assessment: Understanding the Risks

This compound belongs to the family of aromatic amines, a class of compounds that requires careful handling due to potential health risks.[1][2] Analysis of a closely related structure, 2-Methoxy-4-amino-5-(ethyl sulfonyl)-benzoic acid methyl ester, reveals several key hazards that we must anticipate.[3]

These hazards form the basis of our PPE recommendations. The potential for skin, eye, and respiratory irritation, combined with oral toxicity, necessitates a multi-layered approach to personal protection.

Potential HazardClassificationRationale and Implication for Handling
Oral Toxicity Harmful if swallowed (H302)Accidental ingestion must be prevented through strict hygiene practices. This underscores the importance of wearing gloves and washing hands thoroughly after handling.[3]
Skin Irritation Causes skin irritation (H315)Direct contact with the skin can cause irritation. Protective gloves and a lab coat are essential to prevent exposure.[3]
Eye Irritation Causes serious eye irritation (H319)The compound can cause significant eye irritation upon contact. Chemical safety goggles are mandatory to protect against dust particles and splashes.[3]
Respiratory Irritation May cause respiratory irritation (H335)Inhaling dust or aerosols can irritate the respiratory tract. Handling should occur in well-ventilated areas, preferably within a chemical fume hood.[3]

The Core Protocol: Selecting Your Personal Protective Equipment

A proactive approach to PPE is fundamental to laboratory safety.[4] The following equipment is mandatory when handling this compound to create a reliable barrier against potential exposure.

Eye and Face Protection: The First Line of Defense
  • Chemical Safety Goggles: Standard safety glasses are insufficient. You must wear chemical safety goggles that provide a complete seal around the eyes to protect against dust, splashes, and vapors.[5][6]

  • Face Shield: When there is a significant risk of splashing—such as when handling larger quantities or during vigorous reactions—a face shield should be worn in addition to safety goggles. This provides a full barrier for the face.[6]

Skin and Body Protection: A Comprehensive Barrier
  • Gloves: Chemically resistant gloves are critical.[7]

    • Material: Nitrile gloves are a suitable choice for handling solid chemicals and provide good resistance.

    • Practice: Always inspect gloves for tears or punctures before use. Use the "double-gloving" technique for added protection, especially during extended procedures. Remove the outer glove immediately if contamination is suspected.[8] Contaminated gloves should be removed without touching the outer surface with bare skin and disposed of as hazardous waste.

  • Laboratory Coat/Gown: A long-sleeved lab coat, preferably with knit cuffs, is required to protect the skin and personal clothing.[8] For procedures with a higher risk of contamination, consider a disposable gown made of a low-linting material like Tyvek, which offers superior protection against fine particulates.[9]

Respiratory Protection: Safeguarding Against Inhalation

Due to the risk of respiratory irritation from airborne particles, all weighing and handling of solid this compound should be conducted within a certified chemical fume hood or a powder containment hood.[3][10]

  • When Respirators are Necessary: If engineering controls like a fume hood are not available or are insufficient to control airborne dust, respiratory protection is required.

  • Type of Respirator: A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles. For situations with potential for higher concentrations or when handling volatile related compounds, a half-mask or full-face air-purifying respirator with appropriate cartridges may be necessary.[8][11] All personnel required to wear respirators must be properly fit-tested and trained in their use.[8]

Operational and Disposal Plans

Safe Handling Workflow

Adherence to a strict operational workflow minimizes the risk of exposure and ensures a controlled environment.

  • Preparation: Before handling the compound, conduct a thorough risk assessment for the specific procedure.[4] Ensure that safety showers and eyewash stations are accessible and unobstructed.[12]

  • Engineering Controls: Perform all manipulations that may generate dust (e.g., weighing, transferring, preparing solutions) within a chemical fume hood to ensure adequate ventilation.[12][13]

  • Housekeeping: Maintain a clean and organized workspace. Avoid the accumulation of dust.[14] Clean up any spills immediately following the established procedure.

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area.[15] Store away from incompatible materials such as strong oxidizing agents.[13]

Emergency Spill Response

In the event of a spill, a clear and practiced response is essential. Evacuate non-essential personnel and ensure the area is well-ventilated before beginning cleanup.

Spill_Response_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_disposal Disposal & Reporting Assess Assess Spill Size & Risk Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->Don_PPE Hazard Identified Isolate Isolate the Area Don_PPE->Isolate Ready to Proceed Cover Gently Cover Solid Spill with Absorbent Material Isolate->Cover Area Secured Sweep Carefully Sweep into a Labeled Waste Container Cover->Sweep Spill Controlled Clean Clean Spill Area with Soap & Water Sweep->Clean Material Collected Decontaminate Decontaminate Reusable Equipment Clean->Decontaminate Area Cleaned Dispose Dispose of Waste via Licensed Contractor Report Report Incident to Safety Officer Dispose->Report Disposal Complete Decontaminate->Dispose Waste Segregated

Caption: Workflow for the safe cleanup of a solid chemical spill.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing immediately. Wash affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical advice.[3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[16]

Waste Disposal

All waste materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.[17]

  • Do not mix with other waste streams.[17]

  • Dispose of all waste through a licensed and approved waste disposal company, following all local, state, and federal regulations.[13][16]

By integrating these rigorous PPE standards and handling protocols into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.